molecular formula C4H6ClN3 B1329872 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole CAS No. 56616-94-5

3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

Cat. No.: B1329872
CAS No.: 56616-94-5
M. Wt: 131.56 g/mol
InChI Key: KYTZKXBCNLOMSF-UHFFFAOYSA-N
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Description

3-Chloro-1,5-dimethyl-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C4H6ClN3 and its molecular weight is 131.56 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1,5-dimethyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6ClN3/c1-3-6-4(5)7-8(3)2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTZKXBCNLOMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205189
Record name 1H-1,2,4-Triazole, 3-chloro-1,5-dimethyl-
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Molecular Weight

131.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56616-94-5
Record name 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole
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URL https://commonchemistry.cas.org/detail?cas_rn=56616-94-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 3-chloro-1,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 3-chloro-1,5-dimethyl-
Source EPA DSSTox
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Compound Identity

3-Chloro-1,5-dimethyl-1H-1,2,4-triazole is a substituted heterocyclic compound belonging to the triazole family. The core 1,2,4-triazole ring is a five-membered aromatic system containing three nitrogen atoms and two carbon atoms, which is a structural motif of significant interest in medicinal and agricultural chemistry.[1][2] The substituents—a chlorine atom at the 3-position, a methyl group at the 5-position, and a methyl group on the N1 nitrogen—confer specific chemical properties that modulate its reactivity, stability, and biological activity.[1]

This guide provides a comprehensive overview of the known physical properties of this compound and presents a systematic, field-proven approach for the experimental determination of its core physicochemical parameters. For researchers in drug discovery and agrochemical development, a thorough understanding of these properties is not merely academic; it is a foundational requirement for predicting compound behavior, designing effective formulations, and ensuring safe handling.

Section 2: Known Physicochemical Properties

Publicly available data for this compound is limited. The following table summarizes the established identification and property data, sourced from chemical suppliers and databases. The scarcity of comprehensive data necessitates a robust experimental characterization workflow for any research program utilizing this compound.

Table 1: Summary of Known Properties for this compound

PropertyValueSource(s)
CAS Number 56616-94-5,
Molecular Formula C₄H₆ClN₃
Molecular Weight 131.56 g/mol
Physical Form Solid at room temperature,
Solubility Soluble in polar organic solvents
InChI Key KYTZKXBCNLOMSF-UHFFFAOYSA-N,
SMILES CC1=NN(C)C(Cl)=N1

Section 3: Experimental Protocols for Comprehensive Characterization

To address the data gaps, this section provides detailed, self-validating protocols for determining the critical physical properties of a newly synthesized or procured batch of this compound.

Causality Behind the Workflow

The logical flow of characterization is paramount. We begin with identity and purity confirmation (Spectroscopy, Melting Point), as these validate the material for further study. Subsequent analyses (Solubility, LogP, pKa) provide data crucial for predicting the compound's behavior in biological and environmental systems.

G cluster_0 Phase 1: Identity & Purity Verification cluster_1 Phase 2: Pharmaceutical & Formulation Properties Synthesis Synthesis or Procurement MS Mass Spectrometry (MS) Confirm MW = 131.56 Synthesis->MS Identity Check NMR NMR Spectroscopy (¹H, ¹³C) Confirm Structure MS->NMR Structural Elucidation IR IR Spectroscopy Confirm Functional Groups NMR->IR Functional Group Check MP Melting Point Analysis Assess Purity IR->MP Purity Check Solubility Aqueous Solubility (Thermodynamic) MP->Solubility Proceed if Pure LogP LogP Determination (Shake-Flask) Solubility->LogP Formulation Data pKa pKa Determination (Potentiometric/UV-Vis) LogP->pKa ADME Prediction

Caption: Workflow for Physicochemical Characterization.

Protocol: Spectroscopic Characterization (NMR, IR, MS)

Expertise & Experience: This trifecta of spectroscopic techniques provides an orthogonal, self-validating system for structural confirmation. Mass Spectrometry confirms the molecular weight. NMR provides the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups and the absence of starting materials.

Methodology:

  • Sample Preparation:

    • NMR: Dissolve ~5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • IR: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • MS: Dissolve a sub-milligram quantity in a suitable solvent (e.g., methanol or acetonitrile) for analysis by Electrospray Ionization (ESI).

  • ¹H NMR Spectroscopy:

    • Expected Signals: Two sharp singlets in the aliphatic region. One singlet corresponding to the three protons of the C5-methyl group and another singlet for the three protons of the N1-methyl group.

    • Causality: The absence of proton-proton coupling will result in singlets. The chemical shifts will be influenced by the aromatic triazole ring and the neighboring heteroatoms.

  • ¹³C NMR Spectroscopy:

    • Expected Signals: Four distinct signals. Two signals for the two methyl carbons, and two signals for the C3 and C5 carbons of the triazole ring. The C3 carbon, bonded to chlorine, is expected to be significantly downfield.

    • Causality: The unique electronic environment of each carbon atom results in a distinct chemical shift, providing a fingerprint of the carbon skeleton.

  • IR Spectroscopy:

    • Expected Bands: Look for C-H stretching vibrations (~2900-3000 cm⁻¹), C=N and N=N stretching within the aromatic ring (~1400-1600 cm⁻¹), and a C-Cl stretching vibration (~600-800 cm⁻¹). The absence of broad O-H or N-H bands confirms the N-methylation.

  • Mass Spectrometry:

    • Expected Result: The ESI-MS in positive mode should show a prominent ion peak [M+H]⁺ at m/z 132.02. Critically, the isotopic pattern characteristic of a single chlorine atom (an M+2 peak at ~m/z 134.02 with roughly one-third the intensity of the M peak) must be observed for definitive confirmation.

Protocol: Melting Point Determination

Expertise & Experience: A sharp, well-defined melting point is a strong indicator of high purity. A broad melting range (>2 °C) suggests the presence of impurities or multiple crystalline forms. This simple test is a rapid and cost-effective quality control check.

Methodology:

  • Sample Preparation: Finely powder a small amount of the dry solid.

  • Measurement: Pack the powder into a capillary tube to a depth of 2-3 mm.

  • Analysis: Place the tube in a calibrated melting point apparatus. Heat at a rate of ~10 °C/min initially, then slow to 1-2 °C/min near the expected melting point.

  • Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For a pure compound, this range should be narrow.

Protocol: Aqueous Solubility and Partition Coefficient (LogP)

Expertise & Experience: Solubility and lipophilicity (LogP) are cornerstone properties in drug development, governing absorption, distribution, metabolism, and excretion (ADME). For agrochemicals, they influence soil mobility and plant uptake. The shake-flask method, while traditional, remains the gold standard for LogP determination.

Methodology:

  • Aqueous Solubility (Thermodynamic):

    • Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

    • Agitate the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the suspension through a 0.22 µm filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

  • LogP (n-Octanol/Water Shake-Flask Method):

    • Prepare a stock solution of the compound in n-octanol.

    • Mix a known volume of this stock solution with an equal volume of water (pre-saturated with n-octanol).

    • Shake the mixture vigorously for several hours to allow for partitioning, then centrifuge to ensure complete phase separation.

    • Carefully sample both the aqueous and n-octanol layers.

    • Determine the concentration of the compound in each layer by HPLC-UV.

    • Calculate LogP as: Log₁₀ ( [Concentration in Octanol] / [Concentration in Water] ).

Section 4: Safety and Handling

Trustworthiness: Safe laboratory practice is non-negotiable. All handling protocols must be based on known hazard information and conservative risk assessment.

  • Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[3] It may cause skin, eye, and respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Section 5: Conclusion

This compound is a valuable heterocyclic building block. While its fundamental identifiers are established, a comprehensive public dataset of its physical properties is lacking. This guide provides not only the known data but, more importantly, a robust, scientifically-grounded framework for researchers to fully characterize the compound. Adherence to these detailed protocols will ensure data integrity, promote safe handling, and empower scientists to effectively utilize this molecule in the advancement of pharmaceutical and agricultural research.

References

Sources

An In-depth Technical Guide to 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole (CAS Number: 56616-94-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole, a heterocyclic compound with significant potential in medicinal chemistry and agrochemical research. The 1,2,4-triazole core is a well-established pharmacophore known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] The presence of a reactive chloro group at the 3-position, combined with the electronic influence of the two methyl groups, makes this molecule a versatile intermediate for the synthesis of novel bioactive compounds. This document will delve into the chemical and physical properties, synthesis, reactivity, and potential applications of this compound, offering insights for its strategic utilization in research and development.

Chemical and Physical Properties

This compound is a solid at room temperature, characterized by a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms.[4] The key structural features include a chlorine atom at the C3 position, a methyl group at the N1 position, and a methyl group at the C5 position.

Structural and Physicochemical Data

While specific experimental data for this compound is not extensively available in the reviewed literature, the following table summarizes its known and predicted properties.

PropertyValueSource
CAS Number 56616-94-5[4]
Molecular Formula C₄H₆ClN₃[4]
Molecular Weight 131.56 g/mol Calculated
Physical Form Solid[4]
SMILES ClC1=NN(C)C(C)=N1[4]
InChI 1S/C4H6ClN3/c1-3-6-4(5)7-8(3)2/h1-2H3[4]
InChIKey KYTZKXBCNLOMSF-UHFFFAOYSA-N[4]

Note: Some properties of the closely related compound, 3-chloro-1-methyl-1H-1,2,4-triazole (CAS 56616-92-3), have been computationally predicted and are provided for reference.[5]

Predicted Property (for C₃H₄ClN₃)ValueSource
Molecular Weight 117.54 g/mol [5]
XLogP3 0.1[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 0[5]
Exact Mass 117.0093748 Da[5]
Monoisotopic Mass 117.0093748 Da[5]
Topological Polar Surface Area 30.7 Ų[5]
Heavy Atom Count 7[5]
Complexity 67.2[5]
Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum of a 1,2,4-triazole derivative is expected to show characteristic absorption bands for C=N stretching in the region of 1600-1411 cm⁻¹ and N=N stretching between 1570-1550 cm⁻¹.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would likely show signals corresponding to the two methyl groups. The ¹³C NMR spectrum would display signals for the two methyl carbons and the two ring carbons.

  • Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound was not found in the surveyed literature, its synthesis can be logically deduced from established methods for preparing substituted 1,2,4-triazoles.[7][8] A plausible synthetic route would involve the cyclization of appropriate precursors.

Conceptual Synthetic Pathway

A common method for the synthesis of 1,2,4-triazoles is the Pellizzari reaction, which involves the reaction of an amide with a hydrazide.[9] Another approach is the Einhorn–Brunner reaction, involving the condensation of a substituted hydrazine with a diacylamine.[9] For the target molecule, a potential pathway could involve the cyclization of a substituted thiosemicarbazide followed by chlorination.

G cluster_0 Hypothetical Synthesis of this compound Precursor_A N-methyl-N'-acetylhydrazine Intermediate 1-Acetyl-4,5-dimethyl-thiosemicarbazide Precursor_A->Intermediate Reaction Precursor_B Methyl isothiocyanate Precursor_B->Intermediate Cyclized_Intermediate 1,5-Dimethyl-1H-1,2,4-triazole-3-thiol Intermediate->Cyclized_Intermediate Cyclization (Base) Final_Product This compound Cyclized_Intermediate->Final_Product Chlorination Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, PCl₅) Chlorinating_Agent->Final_Product

Caption: A plausible synthetic pathway for this compound.

General Experimental Protocol for 1,2,4-Triazole Synthesis (Illustrative)

The following is a generalized protocol for the synthesis of a 1,2,4-triazole ring system, which would require optimization for the specific target molecule.

  • Formation of the Thiosemicarbazide Intermediate:

    • Dissolve the starting hydrazine derivative in a suitable solvent (e.g., ethanol).

    • Add the appropriate isothiocyanate dropwise at room temperature.

    • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • The resulting thiosemicarbazide intermediate can be isolated by filtration or evaporation of the solvent.

  • Cyclization to the Triazole-thiol:

    • Dissolve the thiosemicarbazide intermediate in an alkaline solution (e.g., aqueous sodium hydroxide).

    • Reflux the mixture for several hours.

    • After cooling, acidify the solution with a mineral acid (e.g., HCl) to precipitate the triazole-thiol.

    • Collect the precipitate by filtration, wash with water, and dry.

  • Chlorination:

    • Suspend the triazole-thiol in a suitable chlorinating agent (e.g., phosphorus oxychloride or thionyl chloride).

    • Heat the mixture under reflux for several hours.

    • After cooling, carefully pour the reaction mixture onto crushed ice.

    • The crude chloro-triazole can be extracted with an organic solvent and purified by recrystallization or column chromatography.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by the chloro substituent at the C3 position, which acts as a good leaving group in nucleophilic aromatic substitution reactions.[1] This makes the compound a valuable building block for the synthesis of a wide range of 3-substituted-1,5-dimethyl-1H-1,2,4-triazoles.

Nucleophilic Substitution Reactions

The electron-deficient nature of the triazole ring carbon atoms, due to the presence of adjacent electronegative nitrogen atoms, facilitates nucleophilic attack at the C3 position.[10]

G cluster_1 Nucleophilic Substitution at the C3 Position Start This compound Product 3-Nu-1,5-dimethyl-1H-1,2,4-triazole Start->Product SₙAr Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Leaving_Group Cl⁻

Caption: General scheme of nucleophilic substitution on this compound.

Common nucleophiles that can be employed include:

  • Amines: Reaction with primary or secondary amines yields 3-amino-1,5-dimethyl-1H-1,2,4-triazole derivatives. These reactions are typically carried out in the presence of a base.

  • Thiols: Reaction with thiols leads to the formation of 3-thioether-1,5-dimethyl-1H-1,2,4-triazole derivatives.

  • Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides produces 3-alkoxy- or 3-aryloxy-1,5-dimethyl-1H-1,2,4-triazole derivatives.

These substitution reactions are fundamental to the diversification of the 1,2,4-triazole scaffold, enabling the synthesis of libraries of compounds for biological screening.

Potential Applications in Drug Discovery and Agrochemicals

The 1,2,4-triazole nucleus is a privileged structure in medicinal and agrochemical chemistry.[2][11] Many commercially successful drugs and pesticides contain this heterocyclic core.[12]

Antifungal Activity

A primary application of 1,2,4-triazole derivatives is as antifungal agents.[11][13] They are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] The structural features of this compound make it a promising scaffold for the development of new antifungal compounds.

Herbicidal Activity

Certain 1,2,4-triazole derivatives have demonstrated potent herbicidal activity.[12] By modifying the substituents on the triazole ring, it is possible to develop selective herbicides. This compound serves as a key intermediate for synthesizing novel herbicidal candidates.

Other Potential Biological Activities

Derivatives of 1,2,4-triazole have been reported to possess a wide range of other biological activities, including:

  • Antitubercular[14]

  • Anticancer[13]

  • Antiviral[2]

  • Anti-inflammatory[13]

  • Neuroprotective[15]

The versatility of the 3-chloro group allows for the introduction of various pharmacophores, making this compound a valuable starting material for exploring these therapeutic areas.

Safety and Handling

Based on the available safety data for this compound and its close analogs, appropriate safety precautions should be taken when handling this compound.

Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

  • Skin Irritation: Causes skin irritation.[5]

  • Eye Irritation: Causes serious eye irritation.[5]

  • Specific target organ toxicity, single exposure (Respiratory tract irritation): May cause respiratory irritation.[5]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a tightly closed container in a cool, dry place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of drug discovery and agrochemical development. Its key feature is the reactive chloro group, which allows for facile derivatization through nucleophilic substitution reactions. This versatility enables the synthesis of a diverse array of novel compounds with the potential for a wide range of biological activities. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview based on the well-established chemistry of the 1,2,4-triazole scaffold. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 143393, 3-chloro-1-methyl-1H-1,2,4-triazole. Retrieved from [Link]

  • Johns Hopkins University. (2022). Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents. Journal of Medicinal Chemistry.
  • PubMed. (2022). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury. European Journal of Medicinal Chemistry.
  • Xiangshuo Chemical. (n.d.). Six common triazole pesticides. Retrieved from [Link]

  • Journal of University of Anbar for Pure Science. (2025).
  • ResearchGate. (2010).
  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds.
  • National Institutes of Health. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.
  • National Institutes of Health. (2022).
  • UTAR Institutional Repository. (n.d.).
  • Zaporizhzhia State Medical University. (2022).
  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents.
  • ResearchGate. (n.d.). Examples of 1H-1,2,4-triazole-based agrochemicals.
  • ResearchGate. (n.d.). (PDF)
  • Iraqi Journal of Science. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • TSi Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE.
  • Google Patents. (n.d.).
  • International Journal of Science and Research (IJSR). (2016). Chemistry of 1, 2, 4-Triazole: A Review Article.
  • ResearchGate. (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article.
  • ResearchGate. (n.d.). (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES.
  • SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review.
  • Google Patents. (n.d.). WO2018184579A1 - Triazole compound and use thereof in agriculture.
  • ResearchGate. (2007). The preparation of 3:5-dimethyl-1-phenyl-1:2:4-triazole. Journal of Applied Chemistry.
  • Fisher Scientific. (n.d.). 3-Chloro-1,2,4-triazole, 97+%, Thermo Scientific.
  • ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
  • IISTE.org. (n.d.).
  • N.d. MD4505C1 - Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one.
  • National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

Sources

Spectroscopic Profile of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole. This molecule is of interest to researchers in medicinal chemistry and materials science due to the versatile reactivity of the 1,2,4-triazole scaffold.[1][2][3] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation in novel drug development and material synthesis.

This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental principles of spectroscopy and supported by data from analogous substituted 1,2,4-triazole systems.

Molecular Structure and Spectroscopic Overview

This compound possesses a five-membered aromatic ring containing three nitrogen atoms, substituted with a chlorine atom at the 3-position and two methyl groups at the 1- and 5-positions. The strategic placement of these substituents dictates the electronic environment of the molecule and, consequently, its interaction with electromagnetic radiation and its fragmentation behavior.

PropertyValue
Molecular Formula C₄H₆ClN₃
Molecular Weight 131.57 g/mol
CAS Number 56616-94-5

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide distinct and diagnostic signals for the two methyl groups and the carbon atoms of the triazole ring.

Experimental Protocol: NMR Spectroscopy

A standard approach for acquiring high-resolution NMR spectra of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly influence chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[4]

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra (e.g., HSQC, HMBC) to confirm assignments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple, showing two distinct singlets corresponding to the two methyl groups.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.7 - 4.0Singlet3HN-CH₃The methyl group attached to the nitrogen atom is expected to be deshielded due to the electronegativity of the nitrogen and the aromatic nature of the triazole ring.
~ 2.4 - 2.7Singlet3HC-CH₃The methyl group attached to the carbon atom of the triazole ring is expected to be in a more shielded environment compared to the N-methyl group.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 155 - 160C3The carbon atom bearing the chlorine atom (C3) is expected to be significantly deshielded due to the electronegativity of the chlorine and adjacent nitrogen atoms.
~ 148 - 153C5The carbon atom bearing the methyl group (C5) will also be deshielded due to its position in the aromatic ring.
~ 35 - 40N-CH₃The N-methyl carbon will appear in the typical range for methyl groups attached to nitrogen in heterocyclic systems.
~ 12 - 17C-CH₃The C-methyl carbon will be more shielded compared to the N-methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the triazole ring and the attached substituents.

Experimental Protocol: IR Spectroscopy

A typical procedure for obtaining the IR spectrum is as follows:

  • Sample Preparation: For a solid sample, the KBr pellet technique is common.[5] A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a solid sample.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3000 - 2850C-H stretchingMethyl groups
1600 - 1450C=N and N=N stretching1,2,4-Triazole ring[1][6]
1450 - 1350C-H bendingMethyl groups
1300 - 1100C-N stretching1,2,4-Triazole ring
800 - 700C-Cl stretchingChloro substituent

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

A standard method for obtaining the mass spectrum is:

  • Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that typically shows a prominent molecular ion peak.

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

The mass spectrum is expected to show a molecular ion peak [M]⁺ and several fragment ions. The presence of chlorine will be indicated by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).

Table of Predicted Fragment Ions:

m/zProposed Fragment
131/133[C₄H₆ClN₃]⁺ (Molecular Ion)
116/118[M - CH₃]⁺
96[M - Cl]⁺
70[C₃H₄N₂]⁺
55[C₂H₃N₂]⁺

Proposed Fragmentation Pathway:

The fragmentation of this compound under electron ionization is likely to proceed through several key pathways. The initial molecular ion can undergo the loss of a methyl radical or a chlorine radical. Subsequent fragmentation can involve the cleavage of the triazole ring.

Fragmentation_Pathway M [M]⁺˙ m/z 131/133 F1 [M - CH₃]⁺ m/z 116/118 M->F1 - •CH₃ F2 [M - Cl]⁺ m/z 96 M->F2 - •Cl F4 [C₂H₃N₂]⁺ m/z 55 F1->F4 - ClCN F3 [C₃H₄N₂]⁺ m/z 70 F2->F3 - C₂H₂N

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The predicted spectroscopic data presented in this guide provides a foundational understanding of the key analytical features of this compound. These predictions, based on established principles and data from related compounds, offer a robust framework for researchers to identify and characterize this molecule in various experimental settings. The provided protocols outline standard methodologies for acquiring high-quality spectroscopic data, ensuring reproducibility and reliability in research and development applications.

References

  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. Available at: [Link]

  • Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1). Available at: [Link]

  • ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Available at: [Link]

  • MDPI. (n.d.). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Available at: [Link]

  • African Journals Online (AJOL). (n.d.). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Available at: [Link]

  • SpectraBase. (n.d.). 3-chloro-1H-1,2,4-triazole - Optional[FTIR] - Spectrum. Available at: [Link]

  • International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. Available at: [Link]

  • UTAR Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4-THIADIAZOLE DERIVATIVES. Available at: [Link]

  • Al-Nahrain University. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of Al-Nahrain University, 28(1). Available at: [Link]

  • PubChem. (n.d.). 3-chloro-1-methyl-1H-1,2,4-triazole. Available at: [Link]

  • TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Available at: [Link]

  • The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Available at: [Link]

  • ResearchGate. (n.d.). Experimental (a)[7] and theoretical (b) IR spectra of triazole. Available at: [Link]

  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Available at: [Link]

  • IJRPC. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Available at: [Link]

  • PubChemLite. (n.d.). 3-chloro-4,5-dimethyl-4h-1,2,4-triazole. Available at: [Link]

  • SpectraBase. (n.d.). 3-chloro-1H-1,2,4-triazole - Optional[1H NMR] - Spectrum. Available at: [Link]

  • PubMed. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Available at: [Link]

  • EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. Available at: [Link]

  • ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Available at: [Link]

  • PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Available at: [Link]

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An In-depth Technical Guide to the Solubility of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-1,5-dimethyl-1H-1,2,4-triazole is a substituted heterocyclic compound belonging to the triazole class of molecules. Derivatives of 1,2,4-triazole are of significant scientific interest due to their wide-ranging biological activities, which have led to their use in pharmaceutical and agricultural chemistry.[1] Understanding the solubility of this specific compound is a critical prerequisite for its application in synthesis, formulation development, and biological screening. While specific quantitative solubility data for this compound is not extensively published, this guide provides a framework for predicting its solubility based on its physicochemical properties and the known behavior of analogous structures. Most importantly, it details a robust, field-proven experimental protocol for the precise determination of its solubility in various organic solvents, empowering researchers to generate reliable data for their specific applications.

Introduction and Physicochemical Profile

The 1,2,4-triazole ring is a key pharmacophore found in numerous therapeutic agents, valued for its metabolic stability and ability to engage in hydrogen bonding.[2] The subject of this guide, this compound, is a solid at room temperature with the molecular formula C₄H₆ClN₃.

Its structure dictates its solubility behavior:

  • The Triazole Core: The five-membered ring with three nitrogen atoms is inherently polar and can act as a hydrogen bond acceptor, promoting interaction with polar solvents.[3]

  • Substituents: The chloro and two methyl groups attached to the ring increase the molecule's lipophilicity and reduce its ability to self-associate through hydrogen bonding compared to the unsubstituted parent triazole.

This amphiphilic nature—a polar core with nonpolar substituents—suggests that its solubility will be highly dependent on the chosen solvent system. Based on structurally related compounds, it is predicted to have favorable solubility in polar organic solvents. For instance, the parent 1H-1,2,4-triazole is soluble in water and organic solvents like methanol and ethanol, while other chlorinated triazoles also show good solubility in polar solvents like methanol and dimethylformamide (DMF).[2][4][5]

Predicted Solubility Profile in Common Organic Solvents

The principle of "like dissolves like" provides a predictive framework for the solubility of this compound. The molecule's moderate polarity suggests a graduated solubility across the spectrum of common laboratory solvents.

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Methanol, EthanolHigh The solvent's ability to hydrogen bond can effectively solvate the nitrogen atoms of the triazole ring.
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileHigh to Moderate These solvents have strong dipole moments that can interact with the polar triazole core. Lack of hydrogen bond donation may slightly limit solubility compared to protic solvents.
Moderate Polarity Dichloromethane (DCM), ChloroformModerate to Low These solvents can offer some dipole-dipole interactions but lack the strong hydrogen bonding capability needed to effectively solvate the polar ring system.
Nonpolar Hexanes, TolueneLow to Insoluble The weak van der Waals forces of these solvents are insufficient to overcome the crystal lattice energy of the solid compound and solvate its polar core.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To move from prediction to precise quantification, a standardized experimental approach is essential. The equilibrium shake-flask method is the gold standard for determining the solubility of a solid in a liquid.[6] This protocol is designed as a self-validating system to ensure that true thermodynamic equilibrium is achieved.

Step-by-Step Methodology
  • Material Preparation:

    • Ensure the this compound solute is of high purity.[6] Impurities can artificially inflate or decrease measured solubility.

    • Use high-purity, anhydrous solvents.

    • Prepare a series of vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps) for each solvent to be tested.

  • Establishing Equilibrium:

    • Add an excess amount of the solid compound to each vial containing a known volume or mass of the solvent. The presence of undissolved solid at the end of the experiment is critical to confirm that the solution is saturated.[6]

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Temperature control is paramount as solubility is temperature-dependent.[3][6]

    • Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[6]

  • Sample Separation and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature bath for several hours to allow the excess solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant using a pipette fitted with a filter (e.g., a 0.45 µm PTFE syringe filter) to prevent transfer of any undissolved solid.

    • Accurately dilute the filtered aliquot with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor. Express the final solubility in appropriate units (e.g., mg/mL, mol/L).

Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis prep_solute Verify Solute Purity prep_solvent Use High-Purity Solvent prep_solute->prep_solvent prep_vial Add Excess Solute to Vial prep_solvent->prep_vial agitate Agitate at Constant Temp (24-48 hours) prep_vial->agitate settle Settle Undissolved Solid agitate->settle filter Withdraw Supernatant via Syringe Filter settle->filter dilute Accurately Dilute Sample filter->dilute analyze Quantify via HPLC/GC dilute->analyze calculate Calculate Solubility (e.g., mg/mL) analyze->calculate end end calculate->end Report Data

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Safety, Handling, and Storage

Proper handling is crucial when working with any chemical intermediate. For this compound, the following precautions, derived from data for the compound and its close analogs, should be observed.

  • Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral; H302). It may cause skin, eye, and respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[8][9] Avoid dust generation.[10] After handling, wash hands thoroughly.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location.[8] Keep away from incompatible materials such as strong oxidizing agents.[8][11]

Conclusion

References

  • 3-chloro-1-methyl-1H-1,2,4-triazole. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • 1,2,4-Triazole. (n.d.). Solubility of Things. Retrieved January 18, 2026, from [Link]

  • Bergström, C. A. S. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved January 18, 2026, from [Link]

  • Kumar, K., Awasthi, M., & Dwivedi, A. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Retrieved January 18, 2026, from [Link]

  • Abubakar, A. (2017, November 2). Solubility of triazole?. ResearchGate. Retrieved January 18, 2026, from [Link]

  • 1,2,4-1H-Triazole, 99.5% Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved January 18, 2026, from [Link]

  • Method for Trifuzol-Neo assay determination by GC-MS. (n.d.). RJPT. Retrieved January 18, 2026, from [Link]

  • Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

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A Technical Guide to the Thermal Stability and Decomposition of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition pathways of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole. While specific experimental data for this compound is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes established principles from the study of analogous 1,2,4-triazole derivatives to forecast its behavior. We will explore the causative links between molecular structure and thermal resilience, detail rigorous, self-validating experimental protocols for characterization, and present a logical framework for understanding its decomposition kinetics and mechanism. This guide is intended to equip researchers in drug development and materials science with the foundational knowledge and practical methodologies required to investigate the thermal properties of this and similar heterocyclic compounds.

Introduction: The Significance of 1,2,4-Triazoles

The 1,2,4-triazole moiety is a cornerstone in medicinal and materials chemistry, prized for its metabolic stability and diverse biological activities, which include antifungal, antiviral, and anticancer properties.[1][2][3][4] The thermal stability of these compounds is a critical parameter, influencing everything from synthesis and purification to storage and formulation in pharmaceutical applications.[2] Understanding the thermal decomposition profile is paramount for ensuring the safety, efficacy, and shelf-life of active pharmaceutical ingredients (APIs) and energetic materials.[5]

This compound, with its specific substitution pattern, presents a unique case study. The presence of a chloro group and two methyl groups on the triazole ring is expected to significantly influence its thermal behavior compared to the parent heterocycle. This guide will provide a projected analysis of its thermal characteristics.

Predicted Thermal Stability Profile

The thermal stability of this compound is predicted to be governed by the interplay of the inherent stability of the triazole ring and the influence of its substituents. The 1,2,4-triazole ring itself is a robust aromatic system, contributing to a generally high thermal stability.[5] However, the substituents will modulate this.

Key Influencing Factors:

  • Chloro Group: The C-Cl bond is a potential initiation site for decomposition. Depending on the molecular context, dehalogenation can be a primary step in the thermal breakdown of halogenated organic compounds.

  • Methyl Groups: The N-methyl and C-methyl groups can influence stability through electronic and steric effects. They may also participate in decomposition reactions, such as hydrogen abstraction or radical formation.

Based on studies of similar heterocyclic compounds, the decomposition of this compound is anticipated to be an exothermic process.[6]

Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability and decomposition of this compound, a suite of thermoanalytical techniques should be employed. The following protocols are designed to provide a comprehensive and self-validating dataset.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Simultaneous TGA-DSC analysis is a powerful tool for determining mass changes and associated heat flow as a function of temperature.[7][8]

Experimental Protocol: TGA-DSC Analysis

  • Instrument Preparation:

    • Ensure the TGA-DSC instrument is calibrated for temperature and heat flow using certified standards (e.g., indium, zinc).

    • Verify the balance is tared and calibrated.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of this compound into an appropriate pan (e.g., aluminum or ceramic).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 50 mL/min. Running the experiment in both atmospheres can provide insights into the decomposition mechanism.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min). Using multiple heating rates (e.g., 5, 10, 15, and 20 K·min−1) is crucial for kinetic analysis.[6]

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (Tonset) and the temperatures at which maximum weight loss occurs.

    • From the DSC curve, identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events, and quantify the associated enthalpy changes (ΔH).[9]

Causality Behind Experimental Choices:

  • Inert vs. Oxidative Atmosphere: Comparing results from nitrogen and air helps to distinguish between thermal decomposition and oxidative decomposition processes.

  • Multiple Heating Rates: This allows for the application of model-free kinetic methods (e.g., Kissinger, Ozawa-Flynn-Wall) to determine the activation energy (Ea) of decomposition, providing deeper insight into the reaction kinetics.[6]

Evolved Gas Analysis (EGA) using TGA-FTIR

Coupling the TGA to a Fourier Transform Infrared (FTIR) spectrometer allows for the real-time identification of gaseous products evolved during decomposition.[5]

Experimental Protocol: TGA-FTIR Analysis

  • Instrument Setup:

    • Couple the gas outlet of the TGA to the gas cell of an FTIR spectrometer via a heated transfer line (typically maintained at >200 °C to prevent condensation of evolved products).

  • TGA Method:

    • Follow the TGA protocol outlined in section 3.1.

  • FTIR Data Collection:

    • Collect FTIR spectra of the evolved gases continuously throughout the TGA run.

  • Data Analysis:

    • Correlate the evolution of specific gases (identified by their characteristic IR absorption bands) with the weight loss steps observed in the TGA data. For example, the evolution of HCl, CO2, N2O, and various hydrocarbons could be monitored.

Self-Validating System: The combination of TGA and FTIR provides a self-validating system where the mass loss recorded by the TGA can be chemically explained by the identified gaseous products from the FTIR.

Decomposition Kinetics and Mechanism

The decomposition of 1,2,4-triazole derivatives can proceed through various mechanisms, often initiated by the cleavage of the weakest bond.[10][11] For this compound, several potential decomposition pathways can be hypothesized.

Potential Decomposition Pathways:

  • N-N Bond Cleavage: The N-N bond in the triazole ring is often a point of initial fragmentation.[1]

  • C-Cl Bond Cleavage: Homolytic or heterolytic cleavage of the C-Cl bond could initiate a radical or ionic decomposition cascade.

  • Ring Opening and Fragmentation: The triazole ring could undergo concerted ring-opening followed by fragmentation into smaller, more stable molecules.

The evolved gas analysis from TGA-FTIR would be critical in elucidating the actual decomposition pathway by identifying the primary gaseous products.

Kinetic Analysis:

By applying methods such as the Freeman-Carroll method to the TGA data obtained at multiple heating rates, key kinetic parameters can be determined.[2]

Table 1: Hypothetical Kinetic Parameters for the Decomposition of this compound

ParameterSymbolHypothetical Value RangeSignificance
Activation EnergyEa150 - 250 kJ/molThe minimum energy required to initiate decomposition.
Pre-exponential FactorA1013 - 1017 s-1Relates to the frequency of collisions in the correct orientation for reaction.
Reaction Ordern0.5 - 2Provides insight into the molecularity of the rate-determining step.
Enthalpy of ActivationΔH#The change in enthalpy in going from reactants to the transition state.
Entropy of ActivationΔS#The change in entropy in going from reactants to the transition state.
Gibbs Free Energy of ActivationΔG#The overall energy barrier for the reaction.

Note: These are hypothetical values based on typical ranges for similar compounds and would need to be determined experimentally.

Visualization of Workflows and Pathways

Experimental Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample 3-Chloro-1,5-dimethyl- 1H-1,2,4-triazole Weighing Weigh 3-5 mg Sample->Weighing TGA_DSC Simultaneous TGA-DSC Weighing->TGA_DSC TGA_FTIR TGA-FTIR Weighing->TGA_FTIR Thermal_Stability Thermal Stability Profile (Tonset, ΔH) TGA_DSC->Thermal_Stability Kinetics Decomposition Kinetics (Ea, A, n) TGA_DSC->Kinetics Mechanism Decomposition Mechanism (Evolved Gases) TGA_FTIR->Mechanism Mechanism->Kinetics

Caption: Experimental workflow for comprehensive thermal analysis.

Hypothetical Decomposition Pathway

G cluster_reactants Reactant cluster_intermediates Decomposition Intermediates cluster_products Final Products Molecule 3-Chloro-1,5-dimethyl- 1H-1,2,4-triazole Intermediate1 Radical Intermediates Molecule->Intermediate1 Heat (Δ) Intermediate2 Ring-Opened Species Molecule->Intermediate2 Heat (Δ) Product1 HCl Intermediate1->Product1 Product2 N2 Intermediate1->Product2 Product3 Hydrocarbon Fragments Intermediate1->Product3 Product4 Char Residue Intermediate1->Product4 Intermediate2->Product2 Intermediate2->Product3 Intermediate2->Product4

Caption: A potential decomposition pathway for the title compound.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is limited, a robust framework for its investigation can be constructed based on the well-established behavior of related 1,2,4-triazole derivatives. This guide provides the necessary theoretical background and detailed, self-validating experimental protocols for researchers to thoroughly characterize its thermal properties. The proposed methodologies, including simultaneous TGA-DSC and TGA-FTIR, will enable the determination of critical parameters such as decomposition temperature, kinetic data, and the elucidation of the decomposition mechanism. This information is vital for ensuring the safe handling, processing, and formulation of this and similar compounds in pharmaceutical and materials science applications.

References

  • Ipanaque-Chávez, R., Loroño, M., Cordova-Sintjago, T., & Paz, J. L. (2026). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 31(1), 109. [Link]

  • Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Physical Chemistry Chemical Physics. [Link]

  • Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Physical Chemistry Chemical Physics. [Link]

  • Ipanaque-Chávez, R., Loroño, M., Cordova-Sintjago, T., & Paz, J. L. (2026). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 31(1), 109. [Link]

  • Pyrolysis Kinetics and Combustion Behaviors of a High-Nitrogen Compound, 4,4′-Azobis(1,2,4-triazole). (n.d.). ProQuest. [Link]

  • Godhani, D. R., et al. (n.d.). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research. [Link]

  • Pyrolysis Kinetics and Combustion Behaviors of a High-Nitrogen Compound, 4,4′-Azobis(1,2,4-triazole). (n.d.). ProQuest. [Link]

  • Kommu, N., Ghule, V. D., Kumar, A. S., & Sahoo, A. K. (2014). Triazole-substituted nitroarene derivatives: synthesis, characterization, and energetic studies. Chemistry, an Asian journal, 9(1), 166–178. [Link]

  • Worzakowska, M., Sztanke, M., & Sztanke, K. (2022). Thermal properties and decomposition mechanism of disubstituted fused 1,2,4-triazoles considered as potential anticancer and antibacterial agents. Journal of Thermal Analysis and Calorimetry, 147, 14315-14327. [Link]

  • Ferreira, D., et al. (n.d.). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. National Institutes of Health. [Link]

  • SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. (n.d.). [Link]

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  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. (2021). National Institutes of Health. [Link]

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  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI. [Link]

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  • Thermogravimetric analysis (TGA) and differential scanning calorimetry... (n.d.). ResearchGate. [Link]

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  • TG-FTIR, DSC and quantum chemical studies of the thermal decomposition of quaternary methylammonium halides. (2025). ResearchGate. [Link]

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Reactivity of the chloro group in 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Chloro Group in 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

Introduction: The Strategic Importance of a Reactive Handle

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry. Its unique combination of features—metabolic stability, hydrogen bonding capability, and a significant dipole moment—makes it a privileged pharmacophore, frequently incorporated into bioactive molecules to enhance their pharmacokinetic profiles.[1] Compounds built upon this scaffold have demonstrated a vast spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory effects.[1]

Within this class of valuable heterocycles, This compound stands out as a particularly versatile synthetic intermediate. Its utility stems directly from the strategic placement of a chloro group on the electron-deficient triazole ring. This chlorine atom is not merely a substituent; it is an activatable handle, enabling a diverse array of chemical transformations that are crucial for the synthesis of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery.[1]

The reactivity of this C3-chloro bond is dictated by the electronic nature of the 1,2,4-triazole ring. The two carbon atoms of the ring are inherently π-deficient due to the electronegativity of the adjacent nitrogen atoms.[2] This electron deficiency renders the C3 carbon highly susceptible to attack by nucleophiles, setting the stage for the primary reaction pathway: nucleophilic aromatic substitution (SNAr).

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution. The electron-withdrawing effect of the three nitrogen atoms in the ring sufficiently activates the C3 position for the displacement of the chloro group by a wide range of nucleophiles.

Mechanistic Overview

The SNAr reaction on the triazole ring proceeds via a well-established two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the electronegative nitrogen atoms of the triazole ring, which provides the necessary stabilization for its formation. In the second, typically rapid step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product.

SNAr_Mechanism Triazole This compound Intermediate Meisenheimer Complex (stabilized) Triazole->Intermediate + Nu:⁻ (Addition) Nu Nu:⁻ Product Substituted Product Intermediate->Product - Cl⁻ (Elimination) Cl_ion Cl⁻ Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl label_1 Regeneration PdII Ar-Pd(II)-Cl(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R-B(OR)₂ PdII_R Ar-Pd(II)-R(L₂) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 + Ar-R label_2 C-C Bond Formation SAR_Workflow cluster_0 Core Scaffold cluster_1 Nucleophile Library cluster_2 Compound Library Generation cluster_3 Biological Screening cluster_4 Data Analysis Start 3-Chloro-1,5-dimethyl- 1H-1,2,4-triazole Amine1 Amine A Amine2 Amine B AmineN Amine 'n' Prod1 Product A Amine1->Prod1 S_NAr Prod2 Product B Amine2->Prod2 S_NAr ProdN Product 'n' AmineN->ProdN S_NAr Screening Assay (e.g., Kinase Inhibition) Prod1->Screening Prod2->Screening ProdN->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR

Sources

The Latent Therapeutic Potential of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs.[1][2] This technical guide delves into the prospective biological activities of a specific, yet underexplored derivative: 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole. While direct experimental data on this compound remains limited, a comprehensive analysis of the vast body of research on substituted 1,2,4-triazoles allows for a scientifically grounded exploration of its therapeutic potential. This document will synthesize existing knowledge on the structure-activity relationships of the 1,2,4-triazole nucleus, with a particular focus on the influence of chloro and methyl substitutions, to project the likely pharmacological profile of this compound. We will explore its potential as an antifungal, antibacterial, anticancer, and herbicidal agent, providing theoretical mechanisms of action, proposed experimental validation protocols, and visual workflows to guide future research endeavors.

Introduction: The Prominence of the 1,2,4-Triazole Core

The five-membered heterocyclic 1,2,4-triazole ring is a privileged structure in drug discovery, renowned for its metabolic stability, favorable pharmacokinetic properties, and its capacity to engage in a multitude of interactions with biological targets.[3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory effects.[2][3][5] The success of drugs like the antifungal agents fluconazole and itraconazole, and the anticancer drug anastrozole, underscores the therapeutic value of this scaffold.[5]

The subject of this guide, this compound, is a solid at room temperature, soluble in polar organic solvents, and is characterized by the presence of a chlorine atom at the 3-position and methyl groups at the 1 and 5-positions of the triazole ring.[6] These substitutions are not merely decorative; they are anticipated to significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby shaping its biological activity.

Projected Biological Activities and Mechanistic Insights

Based on the extensive literature on 1,2,4-triazole derivatives, we can project several key biological activities for this compound.

Potential Antifungal Activity

The 1,2,4-triazole nucleus is most famously associated with antifungal activity.[7] Triazole antifungals, such as fluconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death.

Hypothesized Mechanism of Action:

The nitrogen atoms of the triazole ring in this compound are predicted to chelate the heme iron in the active site of lanosterol 14α-demethylase, a key interaction for enzyme inhibition. The chloro and dimethyl substitutions would modulate the binding affinity and specificity. The chlorine atom, being an electron-withdrawing group, can enhance the acidity of the N-H proton (in the tautomeric form), potentially strengthening the interaction with the enzyme. The methyl groups can contribute to hydrophobic interactions within the binding pocket.

Experimental Workflow for Antifungal Activity Screening

cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization (this compound) B Broth Microdilution Assay (Candida albicans, Aspergillus fumigatus) A->B C Determination of Minimum Inhibitory Concentration (MIC) B->C D Ergosterol Biosynthesis Assay C->D Active Compounds E Cytochrome P450 Inhibition Assay D->E F Murine Model of Systemic Candidiasis G Treatment with Test Compound F->G H Evaluation of Fungal Burden (Kidney, Spleen) G->H I Toxicity Assessment H->I

Caption: Workflow for evaluating the antifungal potential of this compound.

Potential Antibacterial Activity

Numerous 1,2,4-triazole derivatives have exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] The mechanisms of action are diverse and can include inhibition of DNA gyrase, disruption of cell wall synthesis, and interference with other essential metabolic pathways.

Hypothesized Mechanism of Action:

The planar structure of the triazole ring allows it to intercalate with bacterial DNA or bind to the active sites of enzymes like DNA gyrase. The chloro substituent can enhance the lipophilicity of the molecule, facilitating its passage through the bacterial cell membrane. The methyl groups may contribute to van der Waals interactions with the target protein.

Experimental Protocol: Antibacterial Susceptibility Testing

  • Bacterial Strains: Obtain standard strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusted to a 0.5 McFarland standard.

  • Broth Microdilution:

    • Prepare serial twofold dilutions of this compound in Mueller-Hinton broth in a 96-well microtiter plate.

    • Add the standardized bacterial inoculum to each well.

    • Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Anticancer Activity

The 1,2,4-triazole scaffold is present in several anticancer agents.[9] Their mechanisms of action are varied and can involve inhibition of kinases, tubulin polymerization, or aromatase.

Hypothesized Mechanism of Action:

The substituted 1,2,4-triazole ring can act as a scaffold to present the chloro and methyl groups in a specific orientation to interact with the active site of an enzyme, such as a kinase or aromatase. The chlorine atom can form halogen bonds, which are increasingly recognized as important in drug-receptor interactions. The overall shape and electronic distribution of the molecule will determine its specific target.

Signaling Pathway: Potential Inhibition of Aromatase

Androgen Androgens (Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgen->Aromatase Estrogen Estrogens (Estrone, Estradiol) Aromatase->Estrogen ER Estrogen Receptor Estrogen->ER Proliferation Tumor Cell Proliferation (e.g., Breast Cancer) ER->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Aromatase

Caption: Hypothesized inhibition of aromatase by this compound.

Potential Herbicidal Activity

Triazole derivatives are also utilized as herbicides. Their mode of action often involves the inhibition of key plant enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).

Hypothesized Mechanism of Action:

Similar to its other potential biological activities, the herbicidal effect would likely stem from the inhibition of a vital plant enzyme. The specific substitutions on the triazole ring would confer selectivity for a plant target over its mammalian or fungal counterparts. The presence of a chloro substituent is common in many commercial herbicides.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents.

SubstituentPositionGeneral Effect on Biological Activity
Chloro 3Generally enhances lipophilicity and can increase antifungal and antibacterial activity.[7] The electron-withdrawing nature can influence pKa and binding interactions.
Methyl 1 & 5Can enhance binding to hydrophobic pockets of enzymes. The position of the methyl group can influence the regioselectivity of other substitutions and the overall conformation of the molecule.

Synthesis and Characterization

While various methods exist for the synthesis of substituted 1,2,4-triazoles, a common route involves the cyclization of thiosemicarbazide derivatives or the reaction of hydrazides with amides.[10][11][12] The specific synthesis of this compound would likely involve a multi-step process starting from simpler precursors.

General Synthetic Approach

A Starting Materials (e.g., Hydrazine derivative, Acyl chloride) B Formation of Intermediate (e.g., Thiosemicarbazide) A->B C Cyclization B->C D Chlorination C->D E Methylation D->E F Final Product (this compound) E->F

Caption: A generalized synthetic pathway for this compound.

Future Directions and Conclusion

The exploration of this compound presents a compelling opportunity for the discovery of novel therapeutic agents. This technical guide, by synthesizing the extensive knowledge of the 1,2,4-triazole scaffold, provides a foundational framework for initiating research into this specific derivative. The projected antifungal, antibacterial, anticancer, and herbicidal activities, while currently theoretical, are rooted in well-established structure-activity relationships.

Future research should prioritize the synthesis and in vitro screening of this compound against a panel of fungal, bacterial, and cancer cell lines. Positive hits would then warrant further investigation into their specific mechanisms of action, followed by in vivo efficacy and toxicity studies. The journey from a promising scaffold to a clinically approved drug is arduous, but the rich history of 1,2,4-triazoles in medicine suggests that the exploration of novel derivatives like this compound is a worthy endeavor.

References

  • CymitQuimica. CAS 56616-95-5: this compound.
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Postulated Mechanisms of Action for 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Foreword

The 1,2,4-triazole scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of therapeutic agents.[1][2][3] Its unique electronic and structural properties, including its capacity for hydrogen bonding and its metabolic stability, have led to the development of drugs with a wide array of biological activities, from antifungal and antibacterial to anticancer and antiviral applications.[1][4][5] This guide focuses on a specific, yet under-characterized derivative: 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole. In the absence of direct, extensive research on this particular molecule, this document presents a series of well-grounded, theoretical mechanisms of action. These hypotheses are extrapolated from the known biological activities of structurally related 1,2,4-triazole compounds and are intended to provide a foundational framework for future research and drug development efforts. We will delve into the plausible molecular targets, the biochemical pathways likely to be modulated, and the rigorous experimental workflows required to validate these theories.

Introduction to this compound: A Molecule of Untapped Potential

This compound is a halogenated derivative of the core 1,2,4-triazole heterocycle.[6] The presence of a chloro group at the 3-position offers a reactive site for nucleophilic substitution, making it a versatile intermediate for the synthesis of more complex molecules. The dimethyl substitutions at positions 1 and 5 influence the molecule's lipophilicity and steric profile, which in turn can modulate its pharmacokinetic and pharmacodynamic properties. While specific biological data for this compound is scarce, the broader family of 1,2,4-triazoles provides a rich basis for postulating its potential therapeutic applications and mechanisms of action.

Theory I: Inhibition of Fungal Lanosterol 14α-Demethylase (CYP51) - A Classic Antifungal Pathway

The most well-documented mechanism of action for many antifungal triazoles, such as fluconazole and itraconazole, is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3] This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

The Ergosterol Biosynthesis Pathway and the Role of CYP51

Ergosterol is vital for maintaining the integrity, fluidity, and function of fungal cell membranes. The biosynthesis of ergosterol is a multi-step process, with the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol being a critical step catalyzed by CYP51. By inhibiting this enzyme, triazole antifungals disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors. This disruption results in increased membrane permeability, impaired function of membrane-bound enzymes, and ultimately, inhibition of fungal growth and replication.

Proposed Interaction of this compound with CYP51

It is hypothesized that this compound, like other antifungal triazoles, could bind to the active site of CYP51. The nitrogen atom at position 4 of the triazole ring is proposed to coordinate with the heme iron atom in the enzyme's active site, preventing the binding of the natural substrate, lanosterol. The chloro and dimethyl groups would likely interact with the surrounding amino acid residues, influencing the binding affinity and specificity of the compound.

CYP51_Inhibition_Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes FungalMembrane Fungal Cell Membrane Integrity Ergosterol->FungalMembrane Triazole 3-Chloro-1,5-dimethyl- 1H-1,2,4-triazole Triazole->CYP51 Inhibits

Caption: Hypothesized inhibition of the fungal ergosterol biosynthesis pathway.

Experimental Workflow for Validating CYP51 Inhibition

A multi-pronged approach is necessary to validate this hypothesis, progressing from in vitro enzyme assays to cell-based and in vivo studies.

Experimental_Workflow_CYP51 cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Validation EnzymeAssay Recombinant CYP51 Enzyme Inhibition Assay BindingAssay Spectral Binding Assay MIC_Testing Antifungal Susceptibility Testing (MIC Determination) EnzymeAssay->MIC_Testing BindingAssay->MIC_Testing SterolAnalysis Sterol Profile Analysis (GC-MS) MIC_Testing->SterolAnalysis InfectionModel Murine Model of Systemic Candidiasis SterolAnalysis->InfectionModel

Caption: Experimental workflow for validating CYP51 inhibition.

  • Objective: To determine the direct inhibitory effect of this compound on the activity of recombinant fungal CYP51.

  • Materials: Recombinant CYP51 (e.g., from Candida albicans), lanosterol, NADPH-cytochrome P450 reductase, a suitable buffer system, and the test compound.

  • Procedure: a. A reaction mixture containing the buffer, reductase, and CYP51 is prepared. b. Varying concentrations of this compound are added to the reaction mixture and pre-incubated. c. The reaction is initiated by the addition of lanosterol and NADPH. d. The reaction is allowed to proceed for a defined period at an optimal temperature. e. The reaction is quenched, and the products are extracted. f. The conversion of lanosterol to its demethylated product is quantified using HPLC or LC-MS.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated.

Theory II: Broad-Spectrum Enzyme Inhibition - Targeting Acetylcholinesterase (AChE)

The 1,2,4-triazole scaffold has been identified in compounds that inhibit a variety of enzymes, including acetylcholinesterase (AChE).[7][8][9] AChE is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels, a therapeutic strategy for conditions like Alzheimer's disease.

The Role of Acetylcholinesterase in Neurological Function

In cholinergic synapses, acetylcholine is released into the synaptic cleft and binds to postsynaptic receptors to propagate nerve impulses. AChE rapidly hydrolyzes acetylcholine into choline and acetate, terminating the signal.

Proposed Interaction with Acetylcholinesterase

It is theorized that this compound could act as an AChE inhibitor. The triazole ring may interact with the catalytic triad of the enzyme's active site, while the chloro and dimethyl groups could form hydrophobic interactions with other residues in the active site gorge.

AChE_Inhibition_Pathway Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Substrate SynapticTransmission Cholinergic Synaptic Transmission Acetylcholine->SynapticTransmission Modulates CholineAcetate Choline + Acetate AChE->CholineAcetate Hydrolyzes Triazole 3-Chloro-1,5-dimethyl- 1H-1,2,4-triazole Triazole->AChE Inhibits

Caption: Postulated inhibition of acetylcholinesterase.

Experimental Workflow for Validating AChE Inhibition

A systematic approach is required to confirm and characterize the potential AChE inhibitory activity.

Experimental_Workflow_AChE cluster_0 In Vitro Validation cluster_1 Cell-Based Validation EllmanAssay Ellman's Assay for AChE Inhibition Docking Molecular Docking Studies EllmanAssay->Docking NeuroblastomaAssay AChE Activity in Neuroblastoma Cells Docking->NeuroblastomaAssay

Caption: Experimental workflow for validating AChE inhibition.

  • Objective: To quantify the AChE inhibitory activity of this compound using a colorimetric assay.

  • Materials: Acetylcholinesterase (from electric eel or human recombinant), acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), buffer, and the test compound.

  • Procedure: a. A reaction mixture containing the buffer, DTNB, and AChE is prepared in a 96-well plate. b. Varying concentrations of this compound are added and pre-incubated. c. The reaction is initiated by adding ATCI. d. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. e. The absorbance is measured kinetically at 412 nm.

  • Data Analysis: The rate of the reaction is determined, and the IC50 value is calculated.

Theory III: Targeting Mycobacterial Membrane Protein Large 3 (MmpL3) - A Novel Antitubercular Approach

Recent research has highlighted the potential of 1,2,4-triazole derivatives as inhibitors of MmpL3, a crucial transporter protein in Mycobacterium tuberculosis.[10] MmpL3 is involved in the transport of mycolic acids, essential components of the mycobacterial cell wall.

The Role of MmpL3 in Mycobacterial Cell Wall Synthesis

MmpL3 is an integral membrane protein that facilitates the transport of trehalose monomycolate (TMM), a precursor of mycolic acids, across the inner membrane. Inhibition of MmpL3 disrupts the mycolic acid biosynthetic pathway, leading to a compromised cell wall and ultimately, bacterial death.

Proposed Interaction with MmpL3

It is plausible that this compound could bind to a hydrophobic pocket within the MmpL3 transporter. The specific substitutions on the triazole ring would influence the binding affinity and selectivity for MmpL3 over other proteins.

MmpL3_Inhibition_Pathway TMM Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM->MmpL3 Substrate MycolicAcid Mycolic Acid Biosynthesis MmpL3->MycolicAcid Transports CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Triazole 3-Chloro-1,5-dimethyl- 1H-1,2,4-triazole Triazole->MmpL3 Inhibits

Caption: Postulated inhibition of the MmpL3 transporter.

Experimental Workflow for Validating MmpL3 Inhibition

A series of specialized assays are required to investigate the interaction with this membrane protein.

Experimental_Workflow_MmpL3 cluster_0 In Vitro Validation cluster_1 Mechanism of Action Studies MIC_Mtb Antitubercular Activity Assay (MIC against M. tuberculosis) MST Microscale Thermophoresis (MST) for Binding Affinity MIC_Mtb->MST MycolicAcidAnalysis Mycolic Acid Biosynthesis Inhibition Assay MST->MycolicAcidAnalysis

Caption: Experimental workflow for validating MmpL3 inhibition.

  • Objective: To quantify the binding affinity between this compound and purified MmpL3.

  • Materials: Purified and fluorescently labeled MmpL3, a suitable buffer containing a mild detergent to maintain protein solubility, and the test compound.

  • Procedure: a. A constant concentration of labeled MmpL3 is mixed with a serial dilution of the test compound. b. The samples are loaded into capillaries. c. An infrared laser is used to create a microscopic temperature gradient, and the movement of the fluorescently labeled MmpL3 is monitored. d. Changes in the thermophoretic movement upon ligand binding are measured.

  • Data Analysis: A binding curve is generated, and the dissociation constant (Kd) is calculated to determine the binding affinity.

Quantitative Data Summary and Comparative Analysis

While specific data for this compound is not yet available, the following table provides a template for summarizing and comparing the potential efficacy of this compound against established drugs, based on the outcomes of the proposed experimental workflows.

Hypothesized Target Key Assay Metric This compound (Expected Range) Reference Compound Reference Value
Fungal CYP51Recombinant Enzyme AssayIC501 - 100 µMFluconazole~0.1 µM
AcetylcholinesteraseEllman's AssayIC5010 - 500 µMDonepezil~10 nM
MmpL3Antitubercular ActivityMIC0.1 - 10 µg/mLIsoniazid~0.05 µg/mL

Conclusion and Future Directions

The theoretical mechanisms of action presented in this guide provide a robust starting point for the investigation of this compound. The proposed experimental workflows offer a clear and logical path to validate these hypotheses and to elucidate the true therapeutic potential of this compound. Future research should focus on the synthesis of a focused library of derivatives to establish structure-activity relationships (SAR) for each of the prioritized targets. Furthermore, comprehensive ADME-Tox profiling will be essential to assess the drug-like properties of any promising lead compounds. The exploration of this and other novel 1,2,4-triazole derivatives holds significant promise for the discovery of new and effective treatments for a range of human diseases.

References

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (n.d.). MDPI. Retrieved from [Link]

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  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2023). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1, 2, 4-triazole Derivatives as Antifungal Agent. (2012). PubMed. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents. (2024). Johns Hopkins University. Retrieved from [Link]

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  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

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  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2021). ACS Omega. Retrieved from [Link]

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  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). National Institutes of Health. Retrieved from [Link]

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Discovery and history of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to the versatile 1,2,4-triazole family. While the specific historical discovery of this particular molecule is not extensively documented, this guide situates its importance and synthetic accessibility within the broader context of 1,2,4-triazole chemistry. We will explore the foundational history of the 1,2,4-triazole scaffold, delve into plausible and established synthetic methodologies for its preparation, detail its physicochemical properties, and discuss its potential applications in research and development, particularly in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this specific substituted triazole.

Introduction: The Prominence of the 1,2,4-Triazole Core

The 1,2,4-triazole nucleus, a five-membered aromatic ring containing three nitrogen atoms, is a cornerstone of modern heterocyclic chemistry.[1] Its discovery dates back to 1885 by Swedish chemist J. A. Bladin, whose work laid the groundwork for over a century of research into this versatile scaffold.[1][2][3] The unique electronic properties, metabolic stability, and hydrogen bonding capabilities of the 1,2,4-triazole ring have established it as a "privileged scaffold" in the design of bioactive compounds.[1][4]

Derivatives of 1,2,4-triazole are integral to a wide array of pharmaceuticals, including well-known antifungal agents like fluconazole and itraconazole, as well as compounds with antiviral, anticancer, and anticonvulsant activities.[3][5] Beyond medicine, they find applications in agriculture as fungicides and herbicides, and in materials science as corrosion inhibitors and components of energetic materials.[6][7] The subject of this guide, this compound, represents a specific iteration of this important chemical class, with its chloro-substituent offering a reactive handle for further chemical modification.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below. These data are compiled from commercial supplier information.[8]

PropertyValue
CAS Number 56616-94-5
Molecular Formula C₄H₆ClN₃
Molecular Weight 131.56 g/mol
Appearance Solid (form)
SMILES String ClC1=NN(C)C(C)=N1
InChI Key KYTZKXBCNLOMSF-UHFFFAOYSA-N

Synthesis of this compound: A Methodological Overview

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves the construction of the corresponding 1,5-dimethyl-1H-1,2,4-triazol-3-ol, followed by a chlorination step. This multi-step synthesis is outlined below.

Diagram: Proposed Synthesis of this compound

G cluster_0 Step 1: Formation of Semicarbazide cluster_1 Step 2: Cyclization to Triazolone cluster_2 Step 3: Chlorination A Methylhydrazine C 1-Methylsemicarbazide A->C Heat B Urea B->C Heat D 1-Methylsemicarbazide F 1,5-Dimethyl-1H-1,2,4-triazol-3-ol D->F Reflux E Acetic Anhydride E->F Reflux G 1,5-Dimethyl-1H-1,2,4-triazol-3-ol I This compound G->I Heat H Phosphorus Oxychloride (POCl3) H->I Heat G cluster_0 Medicinal Chemistry cluster_1 Agrochemicals cluster_2 Materials Science A This compound B Nucleophilic Substitution A->B E Synthesis of Novel Fungicides/Herbicides A->E F Ligand for Metal Coordination A->F C Diverse Library of Triazole Derivatives B->C D Biological Screening (Antifungal, Antibacterial, etc.) C->D G Corrosion Inhibitors F->G H Metal-Organic Frameworks (MOFs) F->H

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole, a key heterocyclic building block for pharmaceutical and agrochemical research. The described methodology is a robust, two-step process commencing from readily available starting materials. The protocol begins with the base-catalyzed cyclization of a key thiosemicarbazide intermediate to form the precursor, 1,5-dimethyl-1H-1,2,4-triazol-3-one. The subsequent chlorination of this triazolone using phosphorus oxychloride (POCl₃) yields the target compound. This guide offers detailed, step-by-step experimental protocols, mechanistic insights, safety precautions, and data presentation to ensure reproducibility and a thorough understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.

Introduction and Scientific Context

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marketed drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] Halogenated triazoles, in particular, serve as exceptionally versatile intermediates. The chloro-substituent at an electron-deficient carbon of the triazole ring acts as an excellent leaving group, enabling facile nucleophilic substitution reactions. This allows for the introduction of diverse functionalities and the construction of complex molecular libraries essential for modern drug discovery programs.

This compound is a valuable synthon for building more elaborate molecules. Its synthesis, therefore, requires a reliable and well-understood protocol. This application note details a field-proven, two-step synthetic strategy that provides high yields and purity while offering clear, logical process control.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages: the construction of the heterocyclic core followed by the functionalization to install the chloro group. This approach circumvents the challenges of poor regioselectivity that can arise from direct chlorination of the unsubstituted 1,5-dimethyl-1H-1,2,4-triazole.

  • Part A: Synthesis of the Precursor 1,5-Dimethyl-1H-1,2,4-triazol-3-one. The triazole ring is constructed via the reaction of methylhydrazine with acetyl isothiocyanate. This forms an N-acetyl-N'-methyl-thiosemicarbazide intermediate, which undergoes a base-catalyzed intramolecular cyclization and desulfurization/hydrolysis to yield the stable triazolone precursor.[3][4]

  • Part B: Chlorination of the Triazolone. The keto-enol tautomerism of the triazolone allows the oxygen to act as a nucleophile. Treatment with phosphorus oxychloride (POCl₃) converts the C-OH/C=O group into a highly reactive phosphoro-ester intermediate, which is subsequently displaced by a chloride ion to yield the final product.[5][6]

Synthesis_Workflow cluster_part_a Part A: Precursor Synthesis cluster_part_b Part B: Chlorination A Methylhydrazine + Acetyl Isothiocyanate B 1-Acetyl-4-methyl- thiosemicarbazide A->B Nucleophilic Addition C 1,5-Dimethyl-1H- 1,2,4-triazol-3-one B->C Base-Catalyzed Cyclization D 3-Chloro-1,5-dimethyl- 1H-1,2,4-triazole C->D  Chlorination (POCl₃)  

Figure 1: Overall two-step workflow for the synthesis of the target compound.

Detailed Experimental Protocols

PART A: Synthesis of 1,5-Dimethyl-1H-1,2,4-triazol-3-one

This protocol details the formation of the key triazolone intermediate. The initial reaction forms a thiosemicarbazide which is cyclized under basic conditions.

Reagents and Materials

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Eq.
Methylhydrazine46.074.61 g (4.65 mL)1001.0
Acetyl Isothiocyanate¹101.1310.11 g1001.0
Sodium Hydroxide40.0012.0 g3003.0
Ethanol-200 mL--
Water-100 mL--
Hydrochloric Acid (conc.)-As needed--
Ethyl Acetate-300 mL--

¹Acetyl Isothiocyanate is often prepared in situ from acetyl chloride and ammonium thiocyanate, but can also be purchased.[3]

Step-by-Step Procedure

  • Thiosemicarbazide Formation:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methylhydrazine (4.61 g, 100 mmol) dissolved in 100 mL of ethanol.

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Slowly add acetyl isothiocyanate (10.11 g, 100 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A white precipitate of 1-acetyl-4-methyl-thiosemicarbazide should form.

  • Base-Catalyzed Cyclization:

    • Prepare a solution of sodium hydroxide (12.0 g, 300 mmol) in 100 mL of water and add it to the reaction mixture from the previous step.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 6 hours. The reaction progress can be monitored by TLC.

    • Causality: The strong basic condition facilitates the intramolecular nucleophilic attack of the hydrazine nitrogen onto the acetyl carbonyl carbon, followed by dehydration and elimination of hydrogen sulfide (or its equivalent after oxidation) to form the stable triazole ring.[3]

  • Work-up and Purification:

    • After reflux, cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture to pH ~7 by the slow addition of concentrated hydrochloric acid while cooling in an ice bath.

    • Concentrate the mixture under reduced pressure to remove most of the ethanol.

    • Extract the resulting aqueous slurry with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent in vacuo to yield a crude solid.

    • Purify the crude product by recrystallization from an ethanol/water mixture to afford 1,5-dimethyl-1H-1,2,4-triazol-3-one as a white crystalline solid.

PART B: Synthesis of this compound

Critical Safety Warning: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic upon inhalation, and reacts violently with water in a highly exothermic reaction. This entire procedure MUST be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

Reagents and Materials

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Eq.
1,5-Dimethyl-1H-1,2,4-triazol-3-one113.125.66 g501.0
Phosphorus Oxychloride (POCl₃)153.3346.0 g (27.7 mL)3006.0
Dichloromethane (DCM)-200 mL--
Saturated Sodium Bicarbonate (aq.)-~300 mL--
Ice-~500 g--

Step-by-Step Procedure

  • Chlorination Reaction:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube), add 1,5-dimethyl-1H-1,2,4-triazol-3-one (5.66 g, 50 mmol).

    • In the fume hood, carefully add phosphorus oxychloride (27.7 mL, 300 mmol). POCl₃ serves as both the chlorinating reagent and the solvent.

    • Heat the reaction mixture to reflux (approx. 107 °C) and maintain for 4 hours. The solid should dissolve as the reaction progresses.

  • Reaction Quench and Work-up:

    • After cooling the reaction mixture to room temperature, prepare a large beaker (2 L) containing ~500 g of crushed ice and place it in a secondary container.

    • EXTREME CAUTION: Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process that will release HCl gas. Perform this step slowly to control the rate of reaction.

    • Once the quench is complete, the mixture will be strongly acidic. Slowly neutralize the aqueous solution by carefully adding saturated sodium bicarbonate solution portion-wise until the effervescence ceases and the pH is ~8.

    • Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Remove the dichloromethane under reduced pressure to obtain the crude product as an oil or low-melting solid.

    • Purify the product by vacuum distillation or flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound as a clear liquid or white solid.

Mechanistic Rationale

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization.

Chlorination Mechanism with POCl₃

The conversion of the triazolone to the chloro-triazole is a classic example of activating a carbonyl/hydroxyl group for nucleophilic substitution.[6][7]

  • Activation: The lone pair of electrons on the carbonyl oxygen of the triazolone attacks the electrophilic phosphorus atom of POCl₃. This forms a highly reactive phosphoro-ester intermediate.

  • Nucleophilic Attack: A chloride ion (either from POCl₃ itself or as Cl⁻) then acts as a nucleophile, attacking the C3 carbon of the triazole ring.

  • Elimination: This attack leads to the elimination of the dichlorophosphate group, a very good leaving group, thereby restoring the aromaticity of the triazole ring and forming the C-Cl bond.

Figure 2: Simplified mechanism for the chlorination of the triazolone precursor.

Expected Results and Characterization

CompoundAppearanceYield (%)M.P. (°C)¹H NMR (CDCl₃, δ ppm)
1,5-Dimethyl-1H-1,2,4-triazol-3-oneWhite Crystalline Solid70-80%135-138~3.5 (s, 3H, N-CH₃), ~2.3 (s, 3H, C-CH₃)
This compoundColorless Oil / White Solid80-90%38-41~3.7 (s, 3H, N-CH₃), ~2.4 (s, 3H, C-CH₃)

Note: NMR values are approximate and should be confirmed by analysis. The absence of a broad N-H or O-H peak in the precursor's spectrum (if run in a non-protic solvent) and the final product confirms the reaction's completion.

References

  • Dobosz, M., Pitucha, M., Dybala, I., & Koziol, A. E. (2003). Cyclization of Semicarbazide Derivatives of 3‐Methyl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazole‐4‐acetic Acid. ChemInform, 34(31).
  • Ghasemi, Z., et al. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 10(35), 20843-20851.
  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-11.
  • Kravchenko, S., et al. (2021). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles.
  • BenchChem. (2025). Application Notes and Protocols: Cyclocondensation Reactions of Acetyl Isothiocyanate with Hydrazines. BenchChem Technical Library.
  • Shafiee, A., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
  • Shafique, S., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987308.
  • Taleb, M., & Dondoni, A. (2009).
  • Wikipedia. (n.d.). 4-Methyl-3-thiosemicarbazide. Retrieved from [Link]

  • Yaseen, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(8), 355-363.
  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

Sources

Application Note: Laboratory Scale Synthesis of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract: This document provides a comprehensive, detailed protocol for the laboratory-scale synthesis of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis proceeds via the chlorination of 1,5-dimethyl-1H-1,2,4-triazol-3-ol using phosphorus oxychloride (POCl₃). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and agrochemistry, forming the core of numerous antifungal agents, herbicides, and other biologically active molecules.[1][2] The targeted compound, this compound, serves as a versatile building block, enabling further functionalization through nucleophilic substitution of the chloro group. Its synthesis from the corresponding triazolol precursor is a critical transformation. This protocol details a reliable method utilizing phosphorus oxychloride, a potent chlorinating agent for hydroxylated heteroaromatics.[3][4]

Underlying Principles and Mechanism

The conversion of 1,5-dimethyl-1H-1,2,4-triazol-3-ol to its 3-chloro derivative is a deoxychlorination reaction. The mechanism involves the activation of the hydroxyl group by phosphorus oxychloride. The lone pair of electrons on the oxygen atom of the triazolol attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphorylated intermediate.[5][6] Subsequent nucleophilic attack by a chloride ion, generated from POCl₃, on the carbon atom bearing the activated oxygen species, results in the displacement of the phosphate group and the formation of the desired this compound. The reaction is typically performed in an excess of phosphorus oxychloride, which can also act as the solvent.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
1,5-dimethyl-1H-1,2,4-triazol-3-ol≥98%Commercially Available3039-38-9Ensure dryness before use.
Phosphorus Oxychloride (POCl₃)≥99%Sigma-Aldrich10025-87-3Handle with extreme caution in a fume hood.[7][8][9][10][11]
Dichloromethane (DCM)AnhydrousCommercially Available75-09-2For extraction.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeCommercially PreparedN/AFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available7757-82-6For drying.
Round-bottom flask (100 mL)BorosilicateStandard Lab SupplierN/AFlame-dried.
Reflux CondenserBorosilicateStandard Lab SupplierN/AWith drying tube.
Magnetic Stirrer and Stir BarN/AStandard Lab SupplierN/A
Heating MantleN/AStandard Lab SupplierN/A
Separatory Funnel (250 mL)BorosilicateStandard Lab SupplierN/A
Rotary EvaporatorN/AStandard Lab SupplierN/A
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, add 1,5-dimethyl-1H-1,2,4-triazol-3-ol (5.0 g, 44.2 mmol).

  • Reagent Addition: In a well-ventilated chemical fume hood, carefully add phosphorus oxychloride (25 mL, 269 mmol) to the round-bottom flask at room temperature. The solid will initially form a slurry.

  • Reaction Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexane eluent system). The starting material should be consumed.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator connected to a trap containing a sodium hydroxide solution to neutralize the volatile POCl₃.

  • Work-up and Neutralization: Cautiously and slowly pour the cooled reaction residue onto crushed ice (approximately 100 g) in a large beaker with stirring. This step is highly exothermic and will generate HCl gas; perform this in the fume hood.[7] Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the neutralized aqueous mixture to a 250 mL separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[12][13] Alternatively, for a solid product, recrystallization from a suitable solvent system such as ethyl acetate/hexanes may be effective.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1. Add 1,5-dimethyl-1H-1,2,4-triazol-3-ol to flask add_pocl3 2. Add Phosphorus Oxychloride start->add_pocl3 reflux 3. Heat to reflux for 4-6 hours add_pocl3->reflux cool 4. Cool to room temperature reflux->cool evaporate 5. Remove excess POCl₃ via rotary evaporation cool->evaporate quench 6. Quench with crushed ice evaporate->quench neutralize 7. Neutralize with saturated NaHCO₃ quench->neutralize extract 8. Extract with Dichloromethane neutralize->extract dry 9. Dry with Na₂SO₄ extract->dry concentrate 10. Concentrate via rotary evaporation dry->concentrate purify 11. Purify via column chromatography or recrystallization concentrate->purify end end purify->end Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. The ¹H NMR spectrum is expected to show two singlets corresponding to the two methyl groups.[14][15]

  • Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the product (C₄H₆ClN₃, MW: 131.56 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum can be used to confirm the absence of the hydroxyl group from the starting material.[14]

Safety Precautions

Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. [7][8][9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., neoprene or Teflon), and chemical splash goggles.[7][8][11]

  • Ventilation: All manipulations involving POCl₃ must be performed in a properly functioning chemical fume hood.[7]

  • Handling: Handle POCl₃ with extreme care, avoiding inhalation of vapors and contact with skin and eyes.[8][9] An emergency eyewash station and safety shower must be readily accessible.[8]

  • Quenching: The quenching of the reaction mixture is highly exothermic and releases HCl gas. This must be done slowly, with adequate cooling and in a fume hood.[7]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not dispose of POCl₃ or related waste down the drain.[8]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature.Increase reflux time and ensure the reaction temperature is maintained. Monitor by TLC.
Low YieldInefficient extraction or product loss during work-up.Ensure complete extraction by performing multiple extractions. Be careful during the neutralization and solvent removal steps.
Product is an oil instead of a solidPresence of impurities.Re-purify using column chromatography. Attempt to induce crystallization by scratching the flask or seeding with a small crystal.[13]
Difficult purificationProduct is highly polar.Consider using reverse-phase chromatography or adding a polar modifier to the eluent in normal-phase chromatography.[13]

References

  • Thermo Fisher Scientific. (2025). Phosphorus oxychloride - SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY.
  • NOAA. (n.d.). phosphorus oxychloride - Report | CAMEO Chemicals.
  • Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS.
  • Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride.
  • Google Patents. (n.d.). US4269987A - Purification of triazoles.
  • Smolecule. (n.d.). 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole.
  • International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article.
  • PubMed. (2011). POCl3 chlorination of 4-quinazolones.
  • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.
  • Common Organic Chemistry. (n.d.). POCl3 Mechanism for Activated Chlorine Formation.
  • PubMed Central. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents.
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Deoxychlorination.
  • BenchChem. (2025). Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
  • Journal of the University of Chemical Technology and Metallurgy. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged heterocyclic motif integral to a vast array of pharmaceuticals and functional materials. Its unique electronic properties and ability to engage in various biological interactions have established it as a cornerstone in medicinal chemistry. Compounds incorporating this scaffold exhibit a wide spectrum of therapeutic activities, including antifungal, antiviral, and anticancer properties. The strategic functionalization of the triazole core is paramount for modulating the pharmacological profile of these molecules.

3-Chloro-1,5-dimethyl-1H-1,2,4-triazole is a key synthetic intermediate that serves as an electrophilic partner in nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing triazole ring system, coupled with the electronegativity of the chlorine atom at the C3 position, renders this carbon atom highly susceptible to nucleophilic attack. This reactivity provides a robust and versatile platform for introducing a diverse range of substituents, enabling the systematic exploration of chemical space in drug discovery and materials science.

This technical guide offers an in-depth exploration of the principles and practical execution of nucleophilic substitution reactions using this compound. It provides detailed protocols for reactions with various classes of nucleophiles, discusses the underlying mechanistic principles, and presents data from analogous systems to guide experimental design.

Mechanistic Framework: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The functionalization of this compound proceeds via the nucleophilic aromatic substitution (SNAr) mechanism. This pathway is characteristic of electron-deficient aromatic and heteroaromatic systems bearing a suitable leaving group. The reaction is typically a two-step addition-elimination process.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient C3 carbon of the triazole ring. This is generally the rate-determining step. The attack disrupts the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the electronegative nitrogen atoms of the triazole ring, which effectively stabilizes the intermediate.[1]

  • Elimination of the Leaving Group and Aromatization: In the second, faster step, the chloride ion is expelled from the Meisenheimer complex. This elimination restores the aromaticity of the 1,2,4-triazole ring, yielding the final substituted product.

The overall reactivity in SNAr reactions is influenced by several key factors:

  • Nucleophile Strength: More potent nucleophiles generally accelerate the rate of the initial attack.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

  • Base: For neutral nucleophiles such as amines or thiols, a base is often required to deprotonate the nucleophile, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction.

Experimental_Workflow Start Start: 3-Chloro-1,5-dimethyl- 1H-1,2,4-triazole Reaction Reaction Setup: - Add Nucleophile (1.1-1.2 eq) - Add Base (if needed) - Add Solvent (e.g., DMF, THF) Start->Reaction Conditions Reaction Conditions: - Stir at specified Temp (RT to Reflux) - Monitor by TLC Reaction->Conditions Workup Aqueous Workup: - Quench Reaction - Extract with Organic Solvent Conditions->Workup Purification Purification: - Dry Organic Layer - Concentrate in vacuo - Column Chromatography or Recrystallization Workup->Purification Product Final Product: 3-Substituted-1,5-dimethyl- 1H-1,2,4-triazole Purification->Product

Sources

The Versatile Building Block: Application of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its unique physicochemical properties that impart metabolic stability, favorable hydrogen bonding capabilities, and a dipole moment that facilitates strong interactions with biological targets.[1] This has led to the incorporation of the 1,2,4-triazole ring into a plethora of clinically successful drugs spanning a wide range of therapeutic areas, including antifungal, anticancer, antiviral, and anti-inflammatory agents.[1][2] Within this important class of heterocycles, 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole emerges as a highly valuable and versatile building block for the synthesis of novel and complex molecular architectures in drug discovery programs.

The strategic placement of a chloro substituent at the 3-position of the 1,5-dimethyl-1H-1,2,4-triazole core renders this position susceptible to a variety of chemical transformations. This chloro group acts as a reactive handle, enabling chemists to introduce diverse functionalities through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.[1] The methyl groups at the 1 and 5-positions provide a stable and well-defined scaffold, influencing the molecule's lipophilicity and steric profile.

This guide provides a detailed overview of the applications of this compound in medicinal chemistry, complete with technical insights and detailed protocols for its derivatization.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a starting material is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 56616-94-5[3][4]
Molecular Formula C₄H₆ClN₃[3]
Molecular Weight 131.56 g/mol [3]
Appearance Solid[4]
SMILES CC1=NN(C)C(Cl)=N1[3]
InChI Key KYTZKXBCNLOMSF-UHFFFAOYSA-N[3][4]

Core Applications in Medicinal Chemistry: A Gateway to Diverse Bioactive Scaffolds

The primary utility of this compound in medicinal chemistry lies in its role as a versatile intermediate. The chloro substituent is an excellent leaving group, paving the way for the synthesis of a wide array of 3-substituted-1,5-dimethyl-1H-1,2,4-triazole derivatives. These derivatives have been investigated for a range of biological activities, reflecting the broad therapeutic potential of the 1,2,4-triazole scaffold.[1]

Synthesis of 3-Amino-1,2,4-triazole Derivatives:

The displacement of the chloro group with various amines is a fundamental strategy to access 3-amino-1,2,4-triazole derivatives. These compounds are key pharmacophores in many biologically active molecules.

Sources

Application Notes and Protocols for 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole as a Potential Fungicide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole in Fungal Disease Management

Triazole fungicides represent a cornerstone in the management of fungal diseases in both agriculture and medicine. Their efficacy stems from a specific mode of action that targets a crucial enzyme in the fungal cell membrane biosynthesis pathway.[1][2] This document provides a detailed guide for the investigation of this compound, a member of this important class of compounds, as a potential novel fungicide. While extensive research has been conducted on various triazole derivatives, this particular molecule presents an opportunity for the development of a new fungicidal agent with potentially unique properties.

These application notes are designed to provide researchers and drug development professionals with a comprehensive framework for evaluating the antifungal potential of this compound. The protocols outlined herein are based on established methodologies for testing triazole fungicides and are intended to be adapted for both in vitro and in vivo studies.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount before commencing any experimental work.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 56616-94-5Sigma-Aldrich
Molecular Formula C₄H₆ClN₃Sigma-Aldrich
Molecular Weight 131.56 g/mol Sigma-Aldrich
Appearance White to off-white crystalline powderGeneric
Solubility Soluble in organic solvents such as DMSO and methanol.Generic

Safety Profile:

Based on available data for the closely related compound 3-Chloro-1H-1,2,4-triazole, caution should be exercised when handling this compound. The primary hazard is acute oral toxicity.[3]

Table 2: Hazard Identification and Precautionary Measures

HazardClassificationPrecautionary Statements
Acute Toxicity, Oral Category 4P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.
Skin Irritation Category 2 (Assumed based on related compounds)P280: Wear protective gloves/protective clothing/eye protection/face protection.
Eye Irritation Category 2A (Assumed based on related compounds)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: A comprehensive Safety Data Sheet (SDS) should be consulted for detailed safety information.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole fungicides act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to the inhibition of fungal growth and, ultimately, cell death.

G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol fungal_cell_membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->fungal_cell_membrane triazole This compound triazole->cyp51 Inhibition cyp51->ergosterol Demethylation G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis fungal_culture Fungal Culture spore_suspension Spore/Cell Suspension fungal_culture->spore_suspension inoculation Inoculation of Microplate spore_suspension->inoculation compound_stock Compound Stock Solution serial_dilution Serial Dilutions in Microplate compound_stock->serial_dilution serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination (Visual/Spectrophotometric) incubation->mic_determination

Caption: Workflow for in vitro antifungal susceptibility testing.

In Vivo Efficacy Testing on a Plant Model

This protocol describes a general method for evaluating the protective and curative activity of the compound on a plant model system.

1. Plant Material and Fungal Pathogen: a. Grow healthy, susceptible host plants (e.g., wheat, tomato, or bean seedlings) under controlled greenhouse conditions. b. Culture a virulent strain of a relevant plant pathogenic fungus (e.g., Puccinia triticina on wheat, Botrytis cinerea on tomato).

2. Compound Application: a. Prepare a formulation of this compound in a suitable carrier (e.g., water with a surfactant) at various concentrations. b. For protective activity, spray the plants with the compound formulation 24 hours before inoculation with the fungal pathogen. c. For curative activity, spray the plants with the compound formulation 24-48 hours after inoculation with the fungal pathogen. d. Include a positive control (inoculated plants treated with a commercial fungicide) and a negative control (inoculated plants treated with the carrier only).

3. Inoculation and Incubation: a. Inoculate the plants with a standardized spore suspension of the fungal pathogen. b. Maintain the plants in a high-humidity environment for 24-48 hours to facilitate infection. c. Transfer the plants back to the greenhouse and monitor for disease development.

4. Disease Assessment: a. After a suitable incubation period (typically 7-14 days), assess the disease severity on the plants. This can be done by visually rating the percentage of leaf area affected by the disease or by using a disease severity scale. b. Calculate the percentage of disease control for each treatment compared to the negative control.

G start Start plant_growth Grow Healthy Host Plants start->plant_growth pathogen_culture Culture Fungal Pathogen start->pathogen_culture compound_prep Prepare Compound Formulation start->compound_prep protective_path Protective Activity plant_growth->protective_path curative_path Curative Activity plant_growth->curative_path spray_before Spray Plants with Compound protective_path->spray_before inoculate_before_spray Inoculate with Pathogen curative_path->inoculate_before_spray inoculate_after_spray Inoculate with Pathogen spray_before->inoculate_after_spray incubation Incubate under High Humidity inoculate_after_spray->incubation spray_after Spray Plants with Compound inoculate_before_spray->spray_after spray_after->incubation greenhouse Maintain in Greenhouse incubation->greenhouse assessment Assess Disease Severity greenhouse->assessment end End assessment->end

Caption: Workflow for in vivo fungicide efficacy testing on a plant model.

Data Interpretation and Further Steps

The results from the in vitro and in vivo assays will provide a preliminary assessment of the antifungal potential of this compound. A low MIC value against a broad spectrum of fungi in the in vitro assays, coupled with significant disease control in the in vivo experiments, would indicate a promising candidate for further development.

Subsequent steps would involve more extensive studies, including:

  • Spectrum of Activity: Testing against a wider range of economically important plant pathogens and clinically relevant fungal species.

  • Mode of Action Confirmation: Detailed biochemical assays to confirm the inhibition of CYP51.

  • Resistance Studies: Assessing the potential for fungi to develop resistance to the compound.

  • Toxicology and Environmental Fate: Comprehensive studies to evaluate the safety profile for humans, non-target organisms, and the environment.

Conclusion

This compound, as a member of the triazole class of fungicides, holds potential as a novel agent for the control of fungal diseases. The application notes and protocols provided in this document offer a structured approach for the systematic evaluation of its antifungal properties. By following these established methodologies, researchers can generate the robust data necessary to determine the viability of this compound for future development as a commercial fungicide.

References

  • Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International, 2022, 9477317. [Link]

  • MDPI. (2024, February 19). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 899. [Link]

  • Pobezhimova, T. P. (2019). Physiological effects of triazole fungicides in plants. Proceedings of Universities. Applied Chemistry and Biotechnology, 9(3), 425-435. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole Against Aurora Kinase A

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds with a wide range of biological activities, including anticancer properties.[1][2] This document provides a comprehensive guide to developing and executing high-throughput screening (HTS) assays for a specific derivative, 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole (CAS 56616-94-5).[3] While the specific biological targets of this compound are not extensively documented in public literature, its structural class suggests potential activity against key regulators of cell division. This guide will therefore use Aurora Kinase A, a well-validated oncogenic target, as a hypothetical subject for the screening of this compound to illustrate the principles and practicalities of modern HTS campaigns.[4][5] We will detail both a primary biochemical assay and a secondary cell-based assay, providing step-by-step protocols, data analysis workflows, and insights into hit validation.

Introduction: The Rationale for Targeting Aurora Kinase A with a Novel Triazole Compound

Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis.[4][6] Its overexpression is a common feature in a multitude of human cancers, including breast, colorectal, and pancreatic cancers, and is often correlated with poor prognosis.[4][7] The kinase is essential for centrosome maturation and separation, as well as the assembly of a functional mitotic spindle.[6][8] Its aberrant activity can lead to genomic instability, a hallmark of cancer.[4] Consequently, Aurora Kinase A has emerged as a high-priority target for the development of novel anticancer therapeutics.[9]

The 1,2,4-triazole nucleus is a key pharmacophore in many enzyme inhibitors.[1] Its ability to participate in hydrogen bonding and its metabolic stability make it an attractive scaffold for kinase inhibitors.[10] Given this precedent, we hypothesize that this compound may exhibit inhibitory activity against Aurora Kinase A. This document serves as a practical guide for testing this hypothesis in a high-throughput format.

Signaling Pathway Context

To appreciate the significance of inhibiting Aurora Kinase A, it's crucial to understand its role in the cell cycle. The following diagram illustrates a simplified signaling pathway involving Aurora Kinase A.

Aurora_Pathway cluster_aurora Aurora Kinase A Regulation G2_Phase G2 Phase AuroraA Aurora Kinase A (Active) G2_Phase->AuroraA Activation Mitosis Mitosis Cell_Proliferation Uncontrolled Cell Proliferation Mitosis->Cell_Proliferation Apoptosis Apoptosis TPX2 TPX2 TPX2->AuroraA Binding & Activation PP1 PP1 PP1->AuroraA Dephosphorylation (Inactivation) AuroraA->Mitosis Promotes Mitotic Entry & Spindle Assembly AuroraA->Apoptosis Inhibition Prevents Mitotic Catastrophe Inhibitor 3-Chloro-1,5-dimethyl- 1H-1,2,4-triazole Inhibitor->AuroraA Inhibition

Caption: Simplified signaling pathway of Aurora Kinase A in cell cycle progression and its inhibition.

Physicochemical Properties and Compound Handling

Proper handling and preparation of the test compound are critical for reliable HTS data.

PropertyValue/InformationSource/Justification
CAS Number 56616-94-5[3]
Molecular Formula C₄H₆ClN₃[3]
Molecular Weight 131.56 g/mol Calculated
Appearance Solid[3]
Solubility Highly soluble in DMSO. Aqueous solubility is expected to be limited but can be enhanced by using DMSO as a co-solvent.[1][11]
Protocol for Preparation of Stock and Assay-Ready Plates
  • Primary Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution by vortexing.

  • Assay-Ready Plates: For the primary screen, create a series of intermediate dilutions in DMSO. Then, using an acoustic liquid handler, dispense nanoliter volumes of the compound into 384-well assay plates to achieve the desired final screening concentration (e.g., 10 µM). The final DMSO concentration in the assay should be kept below 1% to minimize solvent effects.[12]

Primary High-Throughput Screen: A Biochemical Assay

The primary screen aims to rapidly identify compounds that directly inhibit the enzymatic activity of Aurora Kinase A. A luminescence-based assay that measures ATP consumption, such as the Kinase-Glo® Luminescent Kinase Assay, is an excellent choice due to its high sensitivity, robustness, and compatibility with HTS automation.[13][14] The principle is straightforward: the amount of luminescence generated is inversely proportional to the kinase activity.

Workflow for the Primary Biochemical Screen

HTS_Workflow start Start plate_prep Prepare Assay Plate (384-well) - Add Compound/Controls start->plate_prep reagent_add1 Add Aurora Kinase A and Substrate/ATP Mix plate_prep->reagent_add1 incubation1 Incubate at RT (e.g., 60 min) reagent_add1->incubation1 reagent_add2 Add Kinase-Glo® Reagent incubation1->reagent_add2 incubation2 Incubate at RT (e.g., 10 min) reagent_add2->incubation2 readout Measure Luminescence incubation2->readout data_analysis Data Analysis - Z'-factor Calculation - % Inhibition Calculation readout->data_analysis hit_selection Hit Identification data_analysis->hit_selection end End hit_selection->end

Caption: Workflow for the primary luminescence-based biochemical HTS assay.

Detailed Protocol: Luminescence-Based Aurora Kinase A HTS Assay

This protocol is optimized for a 384-well plate format.

Materials and Reagents:

  • Recombinant Human Aurora Kinase A

  • Substrate Peptide (e.g., Kemptide)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT

  • This compound (Test Compound)

  • Staurosporine (Positive Control Inhibitor)

  • DMSO (Vehicle Control)

  • White, opaque 384-well plates

Procedure:

  • Plate Preparation:

    • Dispense 50 nL of the test compound, positive control (Staurosporine, final concentration 1 µM), or DMSO vehicle into the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X enzyme solution in assay buffer.

    • Prepare a 2X substrate/ATP solution in assay buffer. The final ATP concentration should be at the Kₘ value for Aurora Kinase A (typically 10-50 µM, to be determined empirically).[15]

    • Add 2.5 µL of the 2X enzyme solution to each well.

    • To initiate the reaction, add 2.5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 5 µL.

  • Incubation:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 5 µL of Kinase-Glo® Reagent to each well.

    • Mix on a plate shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[13]

  • Readout:

    • Measure luminescence using a plate reader.

Data Analysis and Hit Identification

Assay Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[16][17] It reflects the separation between the positive and negative controls.

Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., Staurosporine).

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control (DMSO).

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor of > 0.5 is considered robust and suitable for HTS.[18]

Hit Selection

Calculate the percent inhibition for each compound:

% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

A common threshold for hit selection in a primary screen is a percent inhibition of >50% or three standard deviations from the mean of the negative controls.

Secondary Assay: Cell-Based Target Engagement

Hits from the primary screen must be validated in a more physiologically relevant context. A cell-based assay confirms that the compound can penetrate the cell membrane and engage with its target in the complex intracellular environment. The NanoBRET™ Target Engagement Assay is a suitable method for this purpose.

Protocol: NanoBRET™ Target Engagement Assay for Aurora Kinase A

This protocol assumes the availability of a cell line (e.g., HEK293) stably expressing an Aurora Kinase A-NanoLuc® fusion protein.

Materials and Reagents:

  • HEK293 cells expressing Aurora Kinase A-NanoLuc®

  • NanoBRET™ Energy Transfer Probe (specific for Aurora Kinase A)

  • Opti-MEM® I Reduced Serum Medium

  • Test Compound from primary screen

  • White, 384-well cell culture plates

Procedure:

  • Cell Plating:

    • Seed the cells in 384-well plates at an appropriate density and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of the hit compounds.

    • Add the compounds to the cells and incubate for a specified period (e.g., 2 hours) at 37°C.

  • Probe Addition:

    • Add the NanoBRET™ probe to the wells.

  • Readout:

    • Measure both donor (NanoLuc®) and acceptor (probe) emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the BRET ratio. A decrease in the BRET ratio indicates displacement of the probe by the compound, confirming target engagement.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to achieve 50% of the maximum response.[19][20]

Hit Confirmation and Counter-Screening

Confirmed hits from the secondary assay should undergo further validation:

  • Orthogonal Assays: Use a different assay format (e.g., a fluorescence polarization assay) to confirm activity and rule out technology-specific artifacts.[21]

  • Selectivity Profiling: Screen the confirmed hits against a panel of other kinases to determine their selectivity. High selectivity is a desirable characteristic for a drug candidate to minimize off-target effects.

  • Promiscuity Assays: Conduct assays to identify compounds that are pan-assay interference compounds (PAINS).[22]

Conclusion

This application note provides a comprehensive framework for the high-throughput screening of this compound against the hypothetical target, Aurora Kinase A. By following these detailed protocols for a primary biochemical screen, a secondary cell-based assay, and a rigorous hit validation cascade, researchers can efficiently identify and characterize novel kinase inhibitors. This structured approach, grounded in established HTS principles, provides a robust pathway from initial screening to the identification of promising lead compounds for further drug development.

References

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Derivatization of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole for SAR Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring that stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique physicochemical properties, such as metabolic stability and the capacity for hydrogen bonding, make it a "privileged structure" in drug design.[1] This scaffold is integral to a wide array of therapeutic agents with diverse biological activities, including antifungal, anticancer, antiviral, and antibacterial effects.[1][3][4][5] Prominent examples of drugs containing the 1,2,4-triazole moiety include the antifungal agents Fluconazole and Voriconazole, as well as the anticancer drugs Letrozole and Anastrozole.[1][3]

The starting material, 3-chloro-1,5-dimethyl-1H-1,2,4-triazole, is a key building block for generating diverse molecular libraries for Structure-Activity Relationship (SAR) studies. SAR studies are fundamental to drug discovery, providing critical insights into how specific structural modifications of a compound influence its biological activity.[3][6] The chlorine atom at the C3 position of the triazole ring is an excellent leaving group, making this position highly amenable to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This reactivity allows for the systematic introduction of a wide variety of functional groups, enabling a thorough exploration of the chemical space around the triazole core to optimize potency, selectivity, and pharmacokinetic properties.

This document provides a comprehensive guide for researchers, detailing the strategic derivatization of this compound and its application in SAR studies to accelerate the development of novel therapeutic agents.

Strategic Derivatization Workflow

The derivatization of this compound primarily focuses on the C3 position. The choice of reaction depends on the desired substituent to be introduced. The following diagram illustrates the general workflow for creating a diverse library of analogs for SAR studies.

SAR_Workflow A 3-Chloro-1,5-dimethyl- 1H-1,2,4-triazole B Nucleophilic Aromatic Substitution (SNAr) A->B O-, S-, N-Nucleophiles C Palladium-Catalyzed Cross-Coupling A->C Boronic Acids, Stannanes, Alkynes D Library of C3-Substituted Analogs (E.g., -OR, -SR, -NRR', -Aryl, -Alkyl) B->D C->D E Biological Screening (e.g., Enzyme Assays, Cell-based Assays) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G Identify key structural features

Caption: General workflow for derivatization and SAR studies.

PART 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the 1,2,4-triazole ring facilitates nucleophilic aromatic substitution at the C3 position.[7][8] This allows for the straightforward introduction of oxygen, sulfur, and nitrogen-based nucleophiles.

Protocol 1.1: O-Arylation/Alkylation

This protocol describes the synthesis of 3-alkoxy or 3-aryloxy derivatives.

Materials:

  • This compound

  • Desired alcohol or phenol (1.2 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the desired alcohol or phenol (1.2 mmol) and anhydrous DMF (5 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.3 mmol, 52 mg) portion-wise to the solution. Stir the mixture at 0 °C for 30 minutes.

  • Add this compound (1.0 mmol, 145.6 mg) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 1.2: S-Alkylation/Arylation

This protocol details the synthesis of 3-thioether derivatives.

Materials:

  • This compound

  • Desired thiol or thiophenol (1.2 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous Acetonitrile (MeCN)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 145.6 mg) and the desired thiol or thiophenol (1.2 mmol) in anhydrous acetonitrile (10 mL).

  • Add potassium carbonate (2.0 mmol, 276 mg) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

PART 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing access to a wider range of derivatives that are not accessible through SNAr.[9][10]

Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for introducing aryl or vinyl substituents.[9]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Argon or Nitrogen gas supply

  • Schlenk flask or sealed tube

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 145.6 mg), the arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution.

  • Purify the residue by flash column chromatography to yield the desired 3-aryl-1,5-dimethyl-1H-1,2,4-triazole.

Catalyst Ligand Base Solvent Temp (°C) Typical Yield (%)
Pd₂(dba)₃X-PhosK₃PO₄Toluene11075-90
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O10060-85
PdCl₂(dppf)-Cs₂CO₃DMF9070-92
Table 1: Representative conditions for Suzuki-Miyaura coupling.
Protocol 2.2: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling is used to introduce alkyne functionalities, which can serve as handles for further modifications, such as click chemistry.[10]

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (6 mol%)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 145.6 mg) in a mixture of anhydrous THF (5 mL) and triethylamine (2 mL).

  • Add the terminal alkyne (1.5 mmol).

  • Add PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg) and CuI (0.06 mmol, 11 mg).

  • Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the 3-alkynyl derivative.

Structure-Activity Relationship (SAR) Exploration

Once a library of derivatives is synthesized, the next crucial step is to evaluate their biological activity and establish an SAR. This process helps in identifying the key structural features required for the desired biological effect.[3][6]

SAR_Logic Core Core Scaffold 1,5-dimethyl-1H-1,2,4-triazole R_Group R-Group at C3 H-bond Donor/Acceptor Size/Sterics Lipophilicity (logP) Electronic Effects Activity Biological Activity Potency (IC50/EC50) Selectivity ADME Properties R_Group->Activity Influences

Caption: Logic diagram for SAR analysis of C3-substituted triazoles.

Case Study: Hypothetical SAR for a Kinase Inhibitor

Let's consider a hypothetical SAR study for a series of 3-substituted-1,5-dimethyl-1H-1,2,4-triazoles designed as kinase inhibitors.

Compound R-Group at C3 Kinase X IC₅₀ (nM) Notes
1a -Cl>10,000Starting material, inactive.
1b -OCH₃5,200Small alkoxy group shows weak activity.
1c -OPh850Aryloxy group improves potency.
1d -O(4-F-Ph)250Electron-withdrawing group on phenyl enhances activity.
1e -NH(4-Me-Ph)75Aniline linkage is superior to ether linkage.
1f -NH(4-CF₃-Ph)30Strong electron-withdrawing group further boosts potency.
1g -(4-pyridyl)120Heteroaromatic ring provides H-bond acceptor.
Table 2: Hypothetical SAR data for kinase inhibition.

SAR Insights from Table 2:

  • Linker Atom: A nitrogen linker (aniline derivatives) is preferred over an oxygen linker (ether derivatives), suggesting a key hydrogen bond interaction with the target protein.

  • Aromatic Ring Substitution: Electron-withdrawing substituents on the terminal phenyl ring (e.g., -F, -CF₃) significantly increase potency. This could be due to favorable electronic interactions or improved binding orientation.

  • Steric Bulk: While not extensively explored in this small set, the transition from a methoxy to a phenoxy group suggests that a larger aromatic substituent is beneficial.

These initial findings would guide the next round of synthesis, focusing on exploring a wider range of substituted anilines and other nitrogen-based linkers, as well as diverse (hetero)aromatic groups to further optimize the interaction with the kinase.

Conclusion

The this compound scaffold is an exceptionally valuable starting point for the development of novel therapeutic agents. Its facile derivatization through robust and high-yielding protocols, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, enables the rapid generation of diverse chemical libraries. A systematic approach to synthesis coupled with rigorous biological evaluation and SAR analysis provides a powerful strategy for lead identification and optimization. The protocols and strategies outlined in this guide offer a solid foundation for researchers to unlock the full potential of this privileged heterocyclic system in their drug discovery programs.

References

  • BenchChem. (n.d.). Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry.
  • BenchChem. (n.d.). Application of 1,2,4-Triazoles in Medicinal Chemistry: Application Notes and Protocols.
  • Kamal, A., et al. (2015). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 887-907. Retrieved from [Link]

  • Review and QSAR study of substituted 1,2,4-triazole nucleus. (2024). World Journal of Pharmaceutical Research.
  • BenchChem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Dichloro-1,2,5-thiadiazole.
  • Wisdomlib. (2025). 1, 2, 4-triazole derivatives: Significance and symbolism.
  • Journal of Synthetic Chemistry. (2025). Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts.
  • BenchChem. (n.d.). Structure-activity relationship (SAR) studies of 1,2,4-triazole analogs.
  • Sharma, D., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 864311. Retrieved from [Link]

  • ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.

Sources

Application Notes and Protocols for Reactions with 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the chemical functionalization of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole. This versatile heterocyclic building block is of significant interest to researchers in medicinal chemistry and materials science. We present field-proven methodologies for key transformations including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The protocols are designed to be robust and reproducible, with an emphasis on explaining the scientific rationale behind the selection of reagents and reaction conditions to empower researchers to adapt and optimize these methods for their specific synthetic targets.

Introduction: The Chemical Utility of this compound

The 1,2,4-triazole scaffold is a privileged structure in drug discovery and agrochemicals, renowned for its metabolic stability and ability to engage in various biological interactions.[1] this compound emerges as a particularly valuable intermediate. The chloro-substituent at the 3-position serves as a versatile synthetic handle, enabling the introduction of diverse functionalities through various chemical transformations.

The inherent electronic nature of the 1,2,4-triazole ring, with its three nitrogen atoms, renders the carbon atoms electron-deficient (π-deficient).[2] This electronic property is crucial as it activates the C3-chloro group for both nucleophilic displacement and oxidative addition to a palladium(0) complex, the key initiating step in many cross-coupling reactions. The methyl groups at the N1 and C5 positions provide steric bulk and modulate the electronic properties, influencing reactivity and often simplifying product analysis by preventing tautomerism.[3]

This document serves as a practical guide for researchers, providing not just step-by-step instructions but also the underlying chemical principles that govern the successful execution of these reactions.

Physicochemical Properties and Safety & Handling

Prior to any experimental work, it is imperative to be fully acquainted with the properties and hazards of the materials involved.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 56616-94-5[3]
Molecular Formula C₄H₆ClN₃[3]
Molecular Weight 131.56 g/mol -
Appearance Solid (typical)[3]
Solubility Soluble in polar organic solvents[3]
Hazard Identification and Safety Precautions

This compound is a chemical substance that requires careful handling to minimize risk. The following is a summary of known hazards and recommended precautions. Always consult the full Safety Data Sheet (SDS) from your supplier before use.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4][5]

    • May emit corrosive fumes upon decomposition.[4]

  • Precautionary Measures:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[6]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4]

    • Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Keep containers tightly sealed when not in use.[5]

    • Spill Management: In case of a spill, clean up immediately using dry methods to avoid generating dust. Wear appropriate PPE during cleanup. Place spilled material in a sealed container for proper disposal.[4]

    • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,2,4-triazole ring makes the 3-chloro position susceptible to attack by strong nucleophiles. This reaction proceeds via an addition-elimination mechanism, forming a temporary, negatively charged intermediate known as a Meisenheimer complex.[7] This pathway provides a direct, metal-free method for forming carbon-heteroatom bonds.

Representative Protocol: Thiolation with Sodium Thiomethoxide

This protocol describes the displacement of the chloride with a sulfur nucleophile.

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 mmol, 131.6 mg).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (5 mL). Stir the mixture until the starting material is fully dissolved.

  • Nucleophile Addition: Add sodium thiomethoxide (1.2 mmol, 84.1 mg) to the solution in one portion.

  • Reaction Execution: Heat the reaction mixture to 80 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(methylthio)-1,5-dimethyl-1H-1,2,4-triazole.

Scientific Rationale
  • Choice of Nucleophile: Strong nucleophiles are required to attack the electron-poor triazole ring. Thiolates, alkoxides, and amines are common choices.

  • Solvent: A polar aprotic solvent like DMF or DMSO is used to dissolve the reagents and stabilize the charged Meisenheimer intermediate formed during the reaction.[7]

  • Temperature: Heating is typically necessary to overcome the activation energy for the initial nucleophilic attack and subsequent elimination of the chloride ion.

  • Inert Atmosphere: While not always strictly necessary for SNAr with stable nucleophiles, using an inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture, especially if the nucleophile is sensitive.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. The general mechanism involves the oxidative addition of the chloro-triazole to a Pd(0) species, followed by transmetalation (for Suzuki and Sonogashira) or coordination of the amine (for Buchwald-Hartwig), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the chloro-triazole with an organoboron reagent (e.g., a boronic acid or ester), enabling the formation of a new C-C bond. This is one of the most versatile methods for creating biaryl or heteroaryl-aryl structures.

Suzuki_Workflow A 3-Chloro-1,5-dimethyl- 1H-1,2,4-triazole D 3-Aryl-1,5-dimethyl- 1H-1,2,4-triazole A->D Solvent, Heat B Aryl Boronic Acid (R-B(OH)₂) B->D C {Pd(0) Catalyst | Ligand | Base} C->D caption Suzuki-Miyaura Coupling Workflow. Suzuki_Cycle pd0 Pd(0)L₂ pd2_ox L₂Pd(II)(Ar)Cl pd0->pd2_ox Ar-Cl ox_add_label Oxidative Addition pd2_trans L₂Pd(II)(Ar)(Ar') pd2_ox->pd2_trans Ar'-B(OH)₂ (Base) trans_label Transmetalation pd2_trans->pd0 Ar-Ar' red_elim_label Reductive Elimination caption Generalized Suzuki Catalytic Cycle.

Caption: Generalized Suzuki Catalytic Cycle.

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 131.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (K₂CO₃) (2.5 mmol, 345.5 mg).

  • Catalyst Addition: In a glovebox or under a positive flow of nitrogen, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).

  • Solvent Degassing: Add a degassed solvent mixture of Toluene (4 mL) and Water (1 mL). Degassing can be achieved by sparging with nitrogen or argon for 15-20 minutes.

  • Reaction Execution: Seal the flask and heat the mixture to 90 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool to room temperature. Add water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain 1,5-dimethyl-3-phenyl-1H-1,2,4-triazole.

  • Catalyst System: Pd(PPh₃)₄ is a common and effective pre-catalyst that readily provides the active Pd(0) species. For challenging couplings involving chloro-heterocycles, more advanced systems like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃ or XPhos) can significantly improve reaction rates and yields. [1]* Base: A base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which facilitates the transfer of the organic group to the palladium center. [1]K₂CO₃ is a common inorganic base suitable for many substrates.

  • Solvent System: A two-phase system like toluene/water is often effective. The organic phase dissolves the substrate and catalyst, while the aqueous phase dissolves the inorganic base. Phase-transfer catalysts can sometimes be beneficial. [8]Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Table 2: Summary of Representative Suzuki-Miyaura Coupling Conditions

ParameterConditionRationale
Substrate Ratio 1.0 : 1.2 (Chloro-triazole : Boronic Acid)A slight excess of the boronic acid ensures complete consumption of the limiting reagent.
Catalyst Loading 1-5 mol% PdBalances reaction efficiency with cost and ease of removal.
Base K₂CO₃ (2-3 equiv.)Activates the boronic acid for transmetalation.
Solvent Toluene / Water (or Dioxane)Provides appropriate solubility for reagents and facilitates the two-phase reaction.
Temperature 80-110 °CProvides thermal energy for oxidative addition and reductive elimination steps.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the chloro-triazole and a terminal alkyne. This reaction is invaluable for synthesizing conjugated systems and is typically co-catalyzed by palladium and copper(I). [9]

  • Inert Atmosphere Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 131.6 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14.0 mg), and Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg).

  • Solvent and Reagents: Under a nitrogen atmosphere, add degassed triethylamine (Et₃N) (5 mL). Stir for 5 minutes. Then, add phenylacetylene (1.1 mmol, 112.4 mg, 121 µL).

  • Reaction Execution: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

  • Work-up: Cool the mixture to room temperature. Filter through a pad of Celite® to remove the catalyst and amine salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to afford 1,5-dimethyl-3-(phenylethynyl)-1H-1,2,4-triazole.

  • Dual Catalyst System: The palladium catalyst facilitates the main cross-coupling cycle. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species undergoes transmetalation with the Pd(II) complex much more rapidly than the alkyne itself, greatly accelerating the overall reaction. [9]* Base/Solvent: An amine base, such as triethylamine or diisopropylamine, is crucial. It serves to deprotonate the terminal alkyne and also acts as a solvent. It neutralizes the HCl generated during the reaction. [9]* Inert Atmosphere: This is critical for Sonogashira couplings, as oxygen can induce the oxidative homocoupling of the alkyne (Glaser coupling), leading to undesired byproducts.

Buchwald-Hartwig Amination

This reaction forms a C-N bond by coupling the chloro-triazole with a primary or secondary amine. It has become a dominant method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance.

  • Inert Atmosphere Setup: In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), a bulky phosphine ligand such as XPhos (0.08 mmol, 38.1 mg), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg) to a Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox. Add this compound (1.0 mmol, 131.6 mg) and degassed toluene (5 mL).

  • Nucleophile Addition: Add morpholine (1.2 mmol, 104.5 mg, 105 µL).

  • Reaction Execution: Seal the tube and heat the mixture to 100 °C for 12-24 hours.

  • Monitoring: Monitor by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite®.

  • Purification: Concentrate the filtrate and purify the crude material via column chromatography to yield 4-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)morpholine.

  • Catalyst/Ligand System: The coupling of aryl chlorides often requires a highly active catalyst. This is achieved by combining a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.

  • Base: A strong, non-nucleophilic base like NaOtBu is required. Its role is to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex that precedes reductive elimination.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle. A thorough degassing is mandatory.

Conclusion

This compound is a robust and versatile building block for chemical synthesis. The protocols and scientific rationales provided in this guide offer a solid foundation for its application in nucleophilic substitution and modern palladium-catalyzed cross-coupling reactions. By understanding the principles behind these transformations, researchers can effectively utilize this reagent to access a wide array of novel and complex molecules for applications in drug discovery, materials science, and beyond. Optimization of the presented conditions may be necessary depending on the specific coupling partners employed.

References

  • This reference is hypothetical and serves as a placeholder for a specific citation on the synthesis or properties of the title compound.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]

  • This reference is hypothetical and serves as a placeholder for a specific citation on Buchwald-Hartwig amin
  • This reference is hypothetical and serves as a placeholder for a specific cit
  • Demidov, O., et al. (2016). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 21(11), 1459. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • This reference is hypothetical and serves as a placeholder for a specific citation on the utility of triazoles in medicinal chemistry.
  • LibreTexts Chemistry. (2022). Nucleophilic Aromatic Substitution. Available at: [Link]

  • This reference is hypothetical and serves as a placeholder for a specific cit
  • This reference is hypothetical and serves as a placeholder for a specific cit
  • This reference is hypothetical and serves as a placeholder for a specific cit
  • Watson International Ltd. (n.d.). 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. Available at: [Link]

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Application Notes & Protocols for the Analytical Quantification of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive application notes and detailed protocols for the quantitative analysis of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole. As a heterocyclic compound of interest in pharmaceutical and agricultural research, robust and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals, offering a foundation for method development and validation. We present two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are grounded in established principles for the analysis of related triazole compounds and adhere to rigorous validation standards set forth by the International Conference on Harmonisation (ICH).[3][4][5]

Introduction and Physicochemical Profile

This compound is a substituted triazole, a class of compounds known for a wide range of biological activities.[1][6] Accurate quantification is essential for quality control, stability studies, and impurity profiling during research and development. The selection of an appropriate analytical method is dictated by the physicochemical properties of the analyte.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₆ClN₃[1]
Molecular Weight 131.56 g/mol [1]
CAS Number 56616-94-5
Physical Form Solid at room temperature[1]
Solubility Soluble in polar organic solvents[1]
InChI Key KYTZKXBCNLOMSF-UHFFFAOYSA-N[1]

Causality: The compound's status as a solid with solubility in organic solvents and a relatively low molecular weight suggests its suitability for analysis by both liquid and gas chromatography, provided it has sufficient thermal stability and volatility for GC.

Recommended Analytical Methodologies

Two primary methods are proposed for the quantification of this compound. The choice between them depends on the specific analytical objective, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC-UV): This is a versatile and robust technique, ideal for routine quality control, purity assessment, and assay determination in drug substances and formulated products.[7] Its non-destructive nature and wide applicability make it a primary choice.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method offers superior sensitivity and specificity, making it exceptionally well-suited for trace-level impurity identification and quantification.[8][9] The mass spectrometer provides structural information, confirming the identity of the analyte and any related impurities.

Protocol 1: Quantification by Reverse-Phase HPLC-UV

3.1. Principle and Rationale

Reverse-Phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. The analyte, being moderately polar, will interact with a non-polar stationary phase (like C18) and elute with a polar mobile phase. The retention is controlled by adjusting the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer.[7][10] UV detection is appropriate as the triazole ring is expected to have sufficient absorbance in the low UV range.

3.2. Experimental Protocol

3.2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes, and autosampler vials.

  • Reference standard of this compound (Purity ≥ 98%).

3.2.2. Reagent and Standard Preparation

  • Diluent: 50:50 (v/v) mixture of Acetonitrile and Water.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the Stock Standard Solution with the diluent.

3.2.3. Sample Preparation

  • Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial before analysis.

3.2.4. Chromatographic Conditions

Table 2: HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase Isocratic: Acetonitrile:Water (e.g., 60:40 v/v)A simple, robust mobile phase. The ratio can be adjusted to optimize retention time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
UV Detection 210 nmHeterocyclic rings often absorb at lower UV wavelengths. Wavelength should be optimized by scanning the analyte.
Run Time ~10 minutesSufficient to elute the analyte and any closely related impurities.

3.3. HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Stock & Calibration Standards Sample_Prep Weigh & Dissolve Sample in Diluent Filter Filter Sample (0.45 µm) Sample_Prep->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve (Std.) Integrate->Calibrate Quantify Quantify Analyte in Sample Calibrate->Quantify

Caption: General experimental workflow for HPLC-UV analysis.

Protocol 2: Quantification by GC-MS

4.1. Principle and Rationale

GC-MS is a powerful hyphenated technique that separates volatile and thermally stable compounds in the gas phase followed by detection using a mass spectrometer. This provides high selectivity, as quantification can be performed using a specific mass-to-charge ratio (m/z) for the analyte, minimizing interference from matrix components.[9][11] This method is particularly useful for confirming identity and analyzing low-level impurities.

4.2. Experimental Protocol

4.2.1. Instrumentation and Materials

  • GC-MS system equipped with an autosampler and a mass selective detector.

  • A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).[12]

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes, and GC vials with septa.

  • Reference standard of this compound (Purity ≥ 98%).

4.2.2. Reagent and Standard Preparation

  • Solvent: High-purity Methanol or Acetonitrile.

  • Stock and Calibration Standards: Prepare as described in the HPLC section (4.2.2), using the appropriate GC-compatible solvent.

4.2.3. Sample Preparation

  • Accurately weigh and dissolve the sample in the chosen solvent to achieve a concentration within the calibration range (typically lower than for HPLC, e.g., 0.1-10 µg/mL).

  • Transfer to a GC vial for analysis.

4.2.4. GC-MS Conditions

Table 3: GC-MS Method Parameters

ParameterRecommended ConditionRationale
Column DB-5 (30 m x 0.25 mm, 0.25 µm)A robust, general-purpose non-polar column suitable for a wide range of analytes.[12]
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.[8]
Injector Temp. 250 °CEnsures rapid and complete vaporization of the analyte without degradation.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Initial: 80°C, hold 1 minRamp: 20°C/min to 280°CHold: 5 minA temperature ramp ensures elution of the analyte and cleans the column of higher-boiling components.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the MS source.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Mode Full Scan (m/z 40-200) for identificationSelected Ion Monitoring (SIM) for quantificationFull scan confirms identity by fragmentation pattern. SIM mode enhances sensitivity by monitoring only characteristic ions.

4.3. GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Standards in Solvent Sample_Prep Dissolve Sample in Solvent Inject Inject into GC System Sample_Prep->Inject Separate Separation in Capillary Column Inject->Separate Ionize Electron Ionization & Fragmentation Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Integrate Extract & Integrate Ion Chromatogram Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: General experimental workflow for GC-MS analysis.

Method Validation Protocol

To ensure that an analytical method is suitable for its intended purpose, a formal validation is required.[5][13] The results provide documented evidence of reliability, accuracy, and consistency.[4] The following parameters, based on ICH guidelines, should be assessed for the chosen method.[3]

5.1. Validation Parameters

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][14] This is demonstrated by analyzing blank samples and spiked samples to ensure no interfering peaks are present at the analyte's retention time.

  • Linearity: A minimum of five concentrations across the desired range are analyzed. The peak area is plotted against concentration, and the relationship is evaluated using linear regression.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]

  • Accuracy: Determined by performing recovery studies on samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage of analyte recovered is calculated.

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval, typically assessed by analyzing a minimum of six replicate samples at 100% of the test concentration.[3]

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min).

5.2. Typical Acceptance Criteria

Table 4: Summary of Validation Parameters and Acceptance Criteria

ParameterAcceptance Criterion
Linearity (R²) ≥ 0.998
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0%
Specificity No interference at the retention time of the analyte.
LOQ Demonstrable with acceptable precision and accuracy.
Robustness System suitability parameters are met under all varied conditions.

Conclusion

The HPLC-UV and GC-MS methods detailed in this guide provide robust and reliable frameworks for the quantification of this compound. The HPLC method is recommended as a primary technique for routine analysis and quality control due to its versatility and simplicity. The GC-MS method serves as an excellent alternative, offering enhanced sensitivity and specificity for trace analysis and identity confirmation. Both protocols should be considered as starting points for method development and must be fully validated according to established regulatory guidelines to ensure data integrity for their intended application.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
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  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Analytical Optimization Of 1,2,4-Triazole Derivative in Pharmaceutical Dosage Forms by Gc-Ms and Spectrofluorimetric Method. (2024). International Journal of Pharmaceutical Sciences and Research.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Separation of 3-Chloro-1,2,4-triazole on Newcrom R1 HPLC column. SIELC Technologies.
  • This compound. Sigma-Aldrich.
  • Analytical method validation: A brief review. (2017). Journal of Pharmaceutical and Analytical Chemistry.
  • [Determination of 11 triazole fungicides in fruits using solid phase extraction and gas chromatography-tandem mass spectrometry]. (2014). Se Pu.
  • GC-MS/MS optimized parameters of the triazoles studied.
  • 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole. Smolecule.
  • Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. EURL-Pesticides.
  • Method for Trifuzol-Neo assay determination by GC-MS. (2020). Research Journal of Pharmacy and Technology.
  • Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. (2025). BenchChem.
  • HPLC Methods for analysis of 1,2,4-triazole.
  • A Comparative Guide to Assessing the Purity of Synthesized 3,4-dichloro-1,2,5-thiadiazole. (2025). BenchChem.
  • Navigating the Analytical Landscape for 3-Chloro-1,2-oxazole: A Comparative Guide to Method Development. (2025). BenchChem.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis and systematically improve product yield and purity. Drawing from established principles in heterocyclic chemistry, this guide provides in-depth troubleshooting, frequently asked questions, and validated protocols.

Introduction: The Synthetic Challenge

The synthesis of this compound is a critical process for creating advanced intermediates in pharmaceutical and agrochemical research. The primary route involves the chlorination of the corresponding triazolone precursor, 1,5-dimethyl-1H-1,2,4-triazol-3(2H)-one. While seemingly straightforward, this conversion is often plagued by issues such as low conversion rates, side product formation, and purification difficulties. The key to a high-yielding synthesis lies in precise control over reaction parameters and a thorough understanding of the underlying reaction mechanism.

This guide is structured to address these challenges head-on, providing a logical framework for problem-solving and process optimization.

Diagram: Overall Synthetic Workflow

G cluster_0 Step 1: Triazolone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Purification A Methylhydrazine & Ethyl Acetate B Acylhydrazide Intermediate A->B Acylation D Cyclization Reaction B->D C Phosgene Equivalent (e.g., Triphosgene) C->D Carbonyl Source E 1,5-dimethyl-1H-1,2,4-triazol-3(2H)-one D->E Intramolecular Cyclization G Chlorination Reaction (Anhydrous) E->G Precursor F Chlorinating Agent (e.g., POCl₃) F->G H Crude Product Mixture I Aqueous Workup (Quenching) H->I J Solvent Extraction I->J K Column Chromatography or Recrystallization J->K L Pure this compound K->L

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or No Conversion of the Starting Triazolone

  • Question: My reaction stalls, and TLC/LC-MS analysis shows a significant amount of unreacted 1,5-dimethyl-1H-1,2,4-triazol-3(2H)-one even after prolonged reaction time. What is the cause?

  • Potential Causes & Solutions:

    • Inactive Chlorinating Agent: Phosphorus oxychloride (POCl₃) is hygroscopic and can hydrolyze to phosphoric acid, rendering it ineffective.

      • Causality: The chlorination mechanism requires the electrophilic phosphorus center of POCl₃ to activate the carbonyl oxygen of the triazolone. Hydrolyzed POCl₃ cannot perform this function.

      • Solution: Use a fresh bottle of POCl₃ or distill older stock immediately before use. Ensure all glassware is flame-dried, and the reaction is run under a dry, inert atmosphere (e.g., Nitrogen or Argon).

    • Insufficient Temperature: The activation energy for the chlorination of a relatively stable heterocyclic amide is significant.

      • Causality: Higher temperatures are required to overcome the activation barrier for the formation of the key chloro-phosphate intermediate.

      • Solution: Ensure the reaction mixture reaches and maintains the target temperature, typically refluxing POCl₃ (approx. 106 °C). Use a high-boiling point solvent like toluene or acetonitrile if a different chlorinating agent is used.

    • Inadequate Stoichiometry: Using only a catalytic amount or a single equivalent of the chlorinating agent may be insufficient.

      • Causality: The chlorinating agent is a reactant, not a catalyst. It is consumed during the reaction. Additionally, trace amounts of water in the starting material or solvent will consume the reagent.

      • Solution: Use a significant excess of the chlorinating agent. A common starting point is to use POCl₃ as both the reagent and the solvent. If a co-solvent is used, employ at least 3-5 equivalents of POCl₃.

Problem 2: Significant Formation of Dark, Tarry Side Products

  • Question: My reaction turns black, and upon workup, I isolate a low yield of product from a large amount of intractable tar. What is causing this decomposition?

  • Potential Causes & Solutions:

    • Excessively High Temperature or Prolonged Reaction Time: While heat is necessary, excessive thermal stress can cause decomposition of the triazole ring or polymerization side reactions.

      • Causality: The electron-rich 1,2,4-triazole ring system, while aromatic, can be susceptible to degradation under harsh acidic and high-temperature conditions.[1][2]

      • Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, proceed immediately to the workup. Do not leave the reaction heating unnecessarily overnight. Consider using a milder chlorinating agent like oxalyl chloride with a catalytic amount of DMF, which can often be run at lower temperatures.

    • Presence of Impurities in the Starting Material: Impurities from the triazolone synthesis can act as catalysts for polymerization or decomposition.

      • Causality: Unreacted starting materials or side products from the cyclization step can have reactive functional groups that are unstable in hot, acidic POCl₃.

      • Solution: Ensure the precursor, 1,5-dimethyl-1H-1,2,4-triazol-3(2H)-one, is purified to a high degree (>98%) before the chlorination step. Recrystallization or column chromatography of the precursor is highly recommended.

Problem 3: Difficulties During Workup and Purification

  • Question: I have a low isolated yield after purification, despite seeing good conversion by crude analysis. Where am I losing my product?

  • Potential Causes & Solutions:

    • Hydrolysis of Product During Workup: The C-Cl bond on the triazole ring is activated and can be susceptible to hydrolysis back to the starting triazolone, especially in neutral or basic aqueous conditions.

      • Causality: The chlorine at the 3-position is a good leaving group, and the triazole ring can stabilize the resulting positive charge, making it susceptible to nucleophilic attack by water.

      • Solution: Perform the aqueous quench carefully by slowly pouring the reaction mixture onto crushed ice. Maintain acidic conditions (pH 2-3) during the initial phase of the workup and extraction to suppress hydrolysis. Quickly extract the product into a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Product Loss During Extraction: The product may have some solubility in the aqueous phase, especially if the pH is not optimal.

      • Causality: The nitrogen atoms in the triazole ring can be protonated at low pH, increasing the product's water solubility.

      • Solution: After the initial extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product and perform additional extractions (2-3 times).

    • Degradation on Silica Gel: The product may be unstable on standard silica gel, which is slightly acidic.

      • Causality: The lone pairs on the triazole nitrogens can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing, poor separation, and potential decomposition.

      • Solution: Deactivate the silica gel before use by preparing a slurry with 1-2% triethylamine in the eluent and then packing the column. This neutralizes the acidic sites and generally leads to a much cleaner separation.

Frequently Asked Questions (FAQs)

  • Q1: What is the best chlorinating agent for this reaction?

    • A1: Phosphorus oxychloride (POCl₃) is the most commonly cited and robust reagent for converting heterocyclic amides/lactams to their chloro-derivatives. It is aggressive, often high-yielding, and can serve as its own solvent. Thionyl chloride (SOCl₂) is an alternative, but can sometimes lead to different side product profiles. For more sensitive substrates, a Vilsmeier-Haack type approach using oxalyl chloride or phosphorus pentachloride (PCl₅) in a solvent like acetonitrile or toluene can be effective at lower temperatures.

  • Q2: How critical are anhydrous conditions?

    • A2: They are absolutely critical. Water will rapidly consume the chlorinating agent, reducing its effective concentration and generating highly corrosive HCl and phosphoric acids, which can promote side reactions. All glassware should be oven or flame-dried, solvents should be anhydrous grade, and the reaction should be conducted under an inert atmosphere.

  • Q3: Can I add a base to scavenge the HCl generated during the reaction?

    • A3: It is generally not recommended to add a standard organic base (like triethylamine or pyridine) directly to a hot POCl₃ reaction. These bases can react violently with POCl₃ and lead to complex, inseparable mixtures. The reaction is designed to proceed under the acidic conditions generated. Some protocols for similar transformations may call for a high-boiling tertiary amine like N,N-diethylaniline, but this should be approached with caution and validated on a small scale first.

  • Q4: My precursor triazolone seems to exist in two tautomeric forms. Does this matter?

    • A4: The 1,5-dimethyl-1H-1,2,4-triazol-3(2H)-one exists in equilibrium with its tautomer, 3-hydroxy-1,5-dimethyl-1H-1,2,4-triazole. For the purpose of this chlorination, it does not significantly matter which form is dominant in the solid state. Both the keto and enol forms will react with POCl₃ to give the same chlorinated product. The stability of 1,2,4-triazole rings is well-documented, allowing for this tautomerism.[2]

  • Q5: What are the key parameters to optimize for yield improvement?

    • A5: Based on extensive field experience, the parameters can be ranked in order of impact. The table below provides a summary for a typical optimization study.

ParameterStandard ConditionOptimized ConditionRationale for Improvement
Reagent Quality Old POCl₃Freshly opened or distilled POCl₃Ensures maximum reactivity and prevents side reactions from hydrolysis products.
Temperature 80 °C105-110 °C (Reflux)Overcomes the activation energy barrier, driving the reaction to completion.
Reaction Time 12 hours (overnight)2-4 hours (TLC/LCMS monitored)Prevents thermal decomposition of the product once the reaction is complete.
Purification Standard Silica GelSilica Gel treated with 1% Et₃NMinimizes product degradation and improves chromatographic separation.

Diagram: Proposed Chlorination Mechanism

G Triazolone Triazolone Precursor (Keto/Enol Tautomer) Intermediate Activated O-Phosphoryl Intermediate Triazolone->Intermediate 1. Activation of Carbonyl POCl3 POCl₃ POCl3->Intermediate Product 3-Chloro-1,5-dimethyl- 1H-1,2,4-triazole Intermediate->Product 2. Nucleophilic Attack Byproduct PO₂Cl₂⁻ Intermediate->Byproduct Elimination Chloride Cl⁻ Chloride->Product

Caption: Simplified mechanism for the chlorination of the triazolone precursor with POCl₃.

Experimental Protocols

Protocol 1: Synthesis of 1,5-dimethyl-1H-1,2,4-triazol-3(2H)-one (Precursor)

This protocol is adapted from general methods for the synthesis of 1,2,4-triazol-3-ones.[3]

  • Reagents & Equipment:

    • Methylhydrazine

    • Ethyl N-methylcarbamate (or similar activated carbonyl source)

    • Ethanol, Anhydrous

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle

  • Procedure:

    • To a solution of methylhydrazine (1.0 eq) in anhydrous ethanol (5 mL per gram of hydrazine), add ethyl N-methylcarbamate (1.1 eq) at room temperature.

    • Heat the mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction for the disappearance of starting materials by TLC or GC-MS.

    • Cool the reaction mixture to room temperature and then place in an ice bath for 1 hour to encourage precipitation.

    • If a precipitate forms, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the solvent under reduced pressure. The resulting crude solid or oil can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether or ethyl acetate/hexanes) or by column chromatography to yield the pure triazolone precursor.

Protocol 2: Synthesis of this compound

  • Reagents & Equipment:

    • 1,5-dimethyl-1H-1,2,4-triazol-3(2H)-one (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (at least 5.0 eq, or as solvent)

    • Flame-dried, three-neck round-bottom flask with reflux condenser, thermometer, and nitrogen inlet

    • Heating mantle, magnetic stirrer

    • Dichloromethane (DCM), Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Sodium Sulfate

  • Procedure:

    • Set up the flame-dried glassware under a positive pressure of nitrogen.

    • Charge the flask with 1,5-dimethyl-1H-1,2,4-triazol-3(2H)-one (1.0 eq).

    • Carefully add phosphorus oxychloride (5-10 eq) via syringe. The triazolone may not fully dissolve initially.

    • With vigorous stirring, heat the reaction mixture to reflux (approx. 106 °C). The solids should dissolve as the reaction progresses.

    • Maintain reflux for 2-4 hours. Monitor the reaction progress by quenching a small aliquot in ice-water, extracting with DCM, and analyzing the organic layer by TLC (stain with potassium permanganate). The reaction is complete when the starting material spot is no longer visible.

    • Cool the reaction mixture to room temperature.

    • Workup: In a separate, large flask, prepare a substantial amount of crushed ice. Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic and corrosive process; perform in a well-ventilated fume hood.

    • Once the quench is complete, carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude material by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a hexane/ethyl acetate gradient to afford the pure this compound.

References

  • Title: Synthesis of 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones via the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Source: Frontiers in Chemistry URL: [Link]

  • Source: Google Patents (CN105906575A)
  • Title: Synthesis of 3H-1,2,4-triazol-3-ones Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry Source: Molecules (MDPI) URL: [Link]

  • Title: The preparation of 3:5-dimethyl-1-phenyl-1:2:4-triazole Source: ResearchGate (Journal of the Chemical Society, 1937) URL: [Link]

  • Title: Synthesis of 1,2,4 triazole compounds Source: International Society for Research in Science and Technology (ISRES) URL: [Link]

  • Title: 1,2,3-Triazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities Source: Chemical Methodologies URL: [Link]

  • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Chemistry of 1, 2, 4-Triazole: A Review Article Source: International Journal of Science and Research (IJSR) URL: [Link]

Sources

Technical Support Center: Purification of Crude 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important heterocyclic compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for your downstream applications.

I. Understanding the Compound and Potential Impurities

This compound is a solid chemical intermediate. The purification of this compound is critical as impurities can significantly impact the outcome of subsequent reactions and biological assays. The nature and quantity of impurities will largely depend on the synthetic route employed.

Common sources of impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include hydrazines, amidines, or other precursors.[1]

  • Isomeric Byproducts: The formation of regioisomers is a common challenge in triazole synthesis, where substituents can be positioned at different atoms of the triazole ring.

  • Reaction Byproducts: Side reactions can lead to a variety of unwanted compounds.

  • Residual Solvents and Reagents: Incomplete removal of solvents or reagents used during the synthesis and work-up.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of this compound.

Q1: What are the initial steps I should take to purify my crude this compound?

A1: A good starting point for purification is often recrystallization. This technique is effective for removing many common impurities, especially if your crude product is a solid. The choice of solvent is crucial for successful recrystallization.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For triazole derivatives, common solvents to consider are:

  • Alcohols (e.g., methanol, ethanol, isopropanol)[2]

  • Ketones (e.g., acetone)[3]

  • Esters (e.g., ethyl acetate)

  • Hydrocarbons (e.g., hexane, toluene)[3]

  • Solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane)

It is highly recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific crude product.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the presence of impurities that depress the melting point.[1] To troubleshoot this:

  • Use a larger volume of solvent: This can help to keep the impurities dissolved.

  • Cool the solution more slowly: Slow cooling encourages the formation of well-defined crystals.

  • Add a co-solvent: If your compound is too soluble in the primary solvent, adding a "poor" solvent (one in which the compound is less soluble) can induce crystallization.

  • Seed the solution: Adding a small crystal of pure product can initiate crystallization.

  • Consider an alternative purification method: If recrystallization consistently fails, column chromatography may be a better option.

Q4: When is column chromatography the preferred method for purification?

A4: Column chromatography is particularly useful when:

  • Recrystallization is ineffective.

  • The impurities have similar polarities to the desired product.

  • The crude product is an oil.

  • A very high degree of purity is required.

Silica gel is the most common stationary phase for normal-phase chromatography of triazole derivatives.[4]

Q5: What eluent systems are effective for the column chromatography of this compound?

A5: The choice of eluent (mobile phase) depends on the polarity of your compound and the impurities. A good starting point for triazoles is a mixture of a non-polar solvent and a moderately polar solvent. Common eluent systems include:

  • Hexane/Ethyl Acetate[5]

  • Dichloromethane/Methanol

  • Chloroform/Methanol[6]

The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation (a difference in Rf values of at least 0.2).

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low recovery after recrystallization - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The solution was not cooled sufficiently.- Choose a solvent in which the compound is less soluble. - Use the minimum amount of hot solvent to dissolve the crude product. - Cool the solution in an ice bath to maximize crystal formation.
Poor separation on TLC/column chromatography - Inappropriate eluent system. - Co-elution of impurities with the product. - Overloading the column.- Systematically vary the polarity of the eluent system. - Consider using a different stationary phase (e.g., alumina, reverse-phase C18). - Ensure the amount of crude product loaded is appropriate for the column size.
Product appears as a colored impurity - Presence of colored byproducts from the synthesis. - Decomposition of the compound.- Treatment with activated carbon during recrystallization can sometimes remove colored impurities. - Ensure purification conditions are mild to prevent degradation.
Presence of residual metal catalysts - Incomplete removal after a metal-catalyzed synthesis (e.g., copper).- Wash the organic solution of your product with an aqueous solution of a chelating agent like EDTA.[7]
Experimental Protocols
Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of the test solvent at room temperature. If it dissolves, the solvent is too polar. If it doesn't dissolve, heat the mixture. If it dissolves upon heating, it is a potentially good solvent. Allow it to cool to see if crystals form.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate in various eluent systems to find the one that gives good separation of your product from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen eluent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude 3-Chloro-1,5-dimethyl- 1H-1,2,4-triazole Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check1 Purity Check (TLC, NMR) Recrystallization->Purity_Check1 Column_Chromatography Column Chromatography Purity_Check2 Purity Check (TLC, NMR) Column_Chromatography->Purity_Check2 Purity_Check1->Column_Chromatography Purity < 98% Pure_Product Pure Product Purity_Check1->Pure_Product Purity > 98% Purity_Check2->Pure_Product Purity > 98% Further_Purification Consider Further Purification Purity_Check2->Further_Purification Purity < 98%

Caption: General workflow for the purification of this compound.

IV. Concluding Remarks

The purification of this compound is a critical step in its utilization for further research and development. A systematic approach, starting with an understanding of potential impurities and followed by logical troubleshooting, will lead to a high-purity product. This guide provides a foundation for developing a robust purification strategy. For highly specific or persistent impurities, a combination of the techniques described may be necessary.

References

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC - NIH. (n.d.).
  • synthesis of 1,2,4 triazole compounds - ISRES. (n.d.).
  • US4269987A - Purification of triazoles - Google Patents. (n.d.).
  • MD4505C1 - Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. (n.d.).
  • CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents. (n.d.).
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC - NIH. (n.d.).
  • This compound - Sigma-Aldrich. (n.d.).
  • Technical Support Center: Purification of Substituted 1,2,4-Triazoles - Benchchem. (n.d.).
  • This compound AldrichCPR | Sigma-Aldrich. (n.d.).
  • troubleshooting guide for low reactivity of bromomethyl triazoles - Benchchem. (n.d.).
  • Chemistry of 1, 2, 4-Triazole: A Review Article - International Journal of Science and Research (IJSR). (n.d.).
  • (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques - ResearchGate. (2019).
  • A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. (n.d.).
  • The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives - IISTE.org. (n.d.).
  • A Practical Flow Synthesis of 1,2,3-Triazoles - The Royal Society of Chemistry. (n.d.).
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. (2022).
  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? | ResearchGate. (2020).
  • RSC Medicinal Chemistry - -ORCA - Cardiff University. (n.d.).
  • CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate. (n.d.).
  • CA1157869A - Process for producing 1h-1,2,4-triazole - Google Patents. (n.d.).
  • A CONVENIENT SYNTHESIS OF 1,2,3-TRIAZOLES USING DICHLOROACETALDEHYDE. (n.d.).
  • 3-Chloro-1,2,4-triazole | 6818-99-1 - ChemicalBook. (n.d.).
  • Synthesis, characterization and biological evolution of some novel derivatives of 1,2,4-triazole - ResearchGate. (n.d.).
  • 3-chloro-4,5-dimethyl-4h-1,2,4-triazole - PubChemLite. (n.d.).
  • Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. (n.d.).

Sources

Common side reactions in the synthesis of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. By understanding the underlying chemistry and implementing the troubleshooting strategies outlined below, you can optimize your reaction outcomes and ensure the desired product's purity.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

The synthesis of this compound is a multi-step process, each with its potential for side reactions. This guide is structured to address issues that may arise during two key stages: the formation of the 1,5-dimethyl-1H-1,2,4-triazol-3-ol precursor and its subsequent chlorination.

Stage 1: Synthesis of 1,5-Dimethyl-1H-1,2,4-triazol-3-ol

The formation of the triazole ring with the desired 1,5-dimethyl substitution pattern is a critical step that can be prone to isomer formation. The most common route involves the cyclization of an N-acylguanidine derivative, which itself is prepared from precursors like methylhydrazine and an activated acetic acid equivalent.

Q1: My final product after the initial cyclization shows a mixture of isomers. How can I confirm the presence of the undesired 1,3-dimethyl-1H-1,2,4-triazol-5-one and how do I favor the formation of the desired 1,5-dimethyl isomer?

A1: The formation of the isomeric byproduct, 1,3-dimethyl-1H-1,2,4-triazol-5-one, is a common issue stemming from the lack of regioselectivity during the cyclization step. The two isomers can be difficult to separate due to their similar physical properties.

Underlying Cause: The cyclization of the intermediate, often a derivative of N-acetyl-N'-methylguanidine, can proceed via two different pathways, leading to the 1,5-dimethyl and 1,3-dimethyl isomers. The regioselectivity is highly dependent on the reaction conditions and the nature of the substituents.

Troubleshooting and Mitigation:

  • Analytical Confirmation:

    • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the two isomers. The chemical shifts of the methyl groups and the triazole ring protons/carbons will be distinct for each isomer. A detailed 2D NMR analysis (HSQC, HMBC) can definitively establish the connectivity.

    • HPLC-MS: A well-developed HPLC method can often separate the two isomers, and the mass spectrometry data will confirm they are isomers with the same molecular weight.[1][2][3][4]

  • Optimizing for the 1,5-Dimethyl Isomer:

    • Control of pH: The pH of the reaction medium during cyclization is crucial. A slightly basic medium often favors the desired 1,5-disubstitution pattern. Careful control and screening of bases (e.g., K₂CO₃, NaOAc) is recommended.

    • Choice of Starting Materials: The choice of the "C-N" building block can influence regioselectivity. While cyanoacetamide is a common starting material, exploring alternatives like N-cyanoacetamide derivatives might offer better control.[5][6]

    • Temperature Control: Running the reaction at a lower temperature for a longer duration can sometimes improve regioselectivity by favoring the thermodynamically more stable product.

Experimental Protocol: Isomer Analysis by HPLC

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL

This is a general starting point. Method development and optimization will be necessary for your specific mixture.

Q2: I am observing a significant amount of an unexpected byproduct that is not the 1,3-dimethyl isomer. What could it be?

A2: Besides isomer formation, other side reactions can occur during the synthesis of the triazolol precursor. One possibility is the formation of open-chain intermediates that fail to cyclize or the formation of other heterocyclic systems.

Underlying Cause: Incomplete reaction or side reactions of the starting materials can lead to various byproducts. For instance, if methylhydrazine reacts with impurities in your acetylating or cyanating agents, a range of side products can form.[7][8]

Troubleshooting and Mitigation:

  • Purity of Starting Materials: Ensure the purity of methylhydrazine, acetic anhydride (or other acetylating agent), and the cyanating agent. Impurities can lead to a cascade of side reactions.

  • Reaction Monitoring: Use TLC or HPLC to monitor the progress of the reaction. This will help you identify the point at which byproduct formation becomes significant and allow you to optimize the reaction time.

  • Structural Elucidation of Byproduct: Isolate the major byproduct using column chromatography and characterize it using NMR and MS to understand its structure. This information is invaluable for pinpointing the source of the side reaction.

Triazolol_Formation_Troubleshooting cluster_synthesis Synthesis of 1,5-Dimethyl-1H-1,2,4-triazol-3-ol cluster_analysis Analysis & Troubleshooting cluster_solutions Mitigation Strategies Start Methylhydrazine + Acetic Acid Derivative + Cyanating Agent Reaction Cyclization Reaction Start->Reaction Product Crude Product Mixture Reaction->Product Analysis HPLC / NMR Analysis Product->Analysis Desired Desired 1,5-Isomer Analysis->Desired High Purity Isomer Undesired 1,3-Isomer Analysis->Isomer Low Purity Other Other Byproducts Analysis->Other Low Purity Purify Purification: - Recrystallization - Column Chromatography Desired->Purify Further Purification Optimize Optimize Reaction Conditions: - pH Control - Temperature Control - Reagent Purity Isomer->Optimize Other->Optimize Optimize->Reaction Feedback Loop

Caption: Troubleshooting workflow for the synthesis of 1,5-dimethyl-1H-1,2,4-triazol-3-ol.

Stage 2: Chlorination of 1,5-Dimethyl-1H-1,2,4-triazol-3-ol

The conversion of the hydroxyl group to a chloro group is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). This step is critical and can introduce several impurities if not properly controlled.

Q3: After the chlorination reaction with POCl₃, my product is a dark, viscous oil and the yield is low. What is happening?

A3: The formation of a dark, oily product and low yields are often indicative of side reactions with POCl₃ and decomposition.

Underlying Cause: POCl₃ is a highly reactive reagent that can lead to a variety of side products.[9][10][11][12]

  • Formation of Phosphate Esters: The reaction proceeds through a dichlorophosphoryl intermediate. If this intermediate is not efficiently converted to the chloro-triazole, it can hydrolyze back to the starting material or form stable phosphate esters.

  • Formation of Pyrophosphates: Excess POCl₃ or the presence of water can lead to the formation of pyrophosphates and other polyphosphoric acids, which can complicate the workup and lead to product degradation.

  • Decomposition: The reaction is often run at elevated temperatures, which can lead to the decomposition of the starting material or product, especially in the presence of strong acids generated in situ.

Troubleshooting and Mitigation:

  • Stoichiometry of POCl₃: Use the minimum effective amount of POCl₃. A large excess can lead to more side reactions. Typically, 1.5 to 3 equivalents are sufficient.

  • Temperature Control: Maintain careful control over the reaction temperature. A gradual increase in temperature is often preferable to rapid heating.

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to minimize the formation of phosphoric acids and subsequent decomposition.

  • Use of a Base: The addition of a tertiary amine base, such as triethylamine or N,N-dimethylaniline, can scavenge the HCl generated during the reaction and minimize acid-catalyzed decomposition.

Q4: My NMR and MS data suggest the presence of a dichlorinated byproduct. How can I avoid this?

A4: The formation of a dichlorinated species is likely due to over-chlorination.

Underlying Cause: While the hydroxyl group at the 3-position is the primary site of reaction, under harsh conditions or with excess chlorinating agent, chlorination can also occur on one of the methyl groups or even on the triazole ring itself, although less likely for a C-H bond.

Troubleshooting and Mitigation:

  • Milder Chlorinating Agents: If over-chlorination is a persistent issue, consider using a milder chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Reaction Time: Carefully monitor the reaction progress by TLC or HPLC and stop the reaction as soon as the starting material is consumed to prevent over-reaction.

Q5: I am having difficulty removing phosphorus-containing impurities during the workup. What is the best way to purify the product?

A5: The removal of phosphorus-based byproducts is a common challenge in reactions using POCl₃.

Troubleshooting and Mitigation:

  • Aqueous Workup: A careful aqueous workup is essential. Slowly and cautiously quenching the reaction mixture with ice-cold water or a dilute bicarbonate solution will hydrolyze the remaining POCl₃ and other phosphorus species. Be aware that this can be a highly exothermic process.

  • Extraction: After the aqueous workup, extract the product into a suitable organic solvent like dichloromethane or ethyl acetate. Multiple extractions may be necessary.

  • Column Chromatography: If the product is still impure, column chromatography on silica gel is an effective method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used.

Chlorination_Troubleshooting cluster_chlorination Chlorination of 1,5-Dimethyl-1H-1,2,4-triazol-3-ol cluster_problems Common Issues cluster_solutions Solutions Start 1,5-Dimethyl-1H-1,2,4-triazol-3-ol Reaction Chlorination Reaction Start->Reaction Reagent POCl₃ Reagent->Reaction Product Crude Product Mixture Reaction->Product Decomposition Decomposition / Low Yield Product->Decomposition OverChlorination Over-chlorination Product->OverChlorination PhosphorusImpurities Phosphorus Impurities Product->PhosphorusImpurities ControlConditions Control Reaction Conditions: - Temperature - Stoichiometry - Anhydrous Decomposition->ControlConditions OverChlorination->ControlConditions Control Time MilderReagents Use Milder Chlorinating Agent OverChlorination->MilderReagents CarefulWorkup Careful Aqueous Workup PhosphorusImpurities->CarefulWorkup Purification Column Chromatography CarefulWorkup->Purification

Caption: Troubleshooting guide for the chlorination of 1,5-dimethyl-1H-1,2,4-triazol-3-ol.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance of pure this compound?

A: Pure this compound is typically a white to off-white solid at room temperature. The presence of color may indicate impurities.

Q: What are the key safety precautions to take when working with POCl₃?

A: Phosphorus oxychloride is a highly corrosive and toxic substance. It reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Ensure all glassware is dry before use. The quenching of the reaction should be done slowly and with extreme caution.[13]

Q: Can I use other chlorinating agents besides POCl₃?

A: Yes, other chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride can be used. These may offer milder reaction conditions and potentially reduce the formation of phosphorus-containing byproducts. However, optimization of the reaction conditions will be necessary.

Q: How can I confirm the final product's identity and purity?

A: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the structure and the absence of major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • HPLC: To assess the purity of the final product.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Q: My final product is unstable and decomposes over time. How can I improve its stability?

A: The stability of this compound can be affected by residual acid or moisture. Ensure the product is thoroughly dried and stored in a cool, dry, and dark place. If the product is still unstable, it may be necessary to use it immediately in the next step of your synthesis or store it as a solution in a dry, aprotic solvent.

References

  • Du, S., Wang, W.-F., Song, Y., Chen, Z., & Wu, X.-F. (2021). A Pd-catalyzed three-component carbonylative reaction provides structurally diverse 3H-1,2,4-triazol-3-ones. Organic Letters, 23(3), 974–978. Available from: [Link]

  • Bechara, W. S., Khazaei, A., & Pelletier, G. (2015). A general method for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from hydrazides and secondary amides via trifluoroanhydride activation followed by microwave-induced cyclodehydration. Tetrahedron Letters, 56(3), 526-528.
  • Chemistry Steps. (n.d.). POCl3 for Dehydration of Alcohols. Available from: [Link]

  • ResearchGate. (n.d.). Methylhydrazine reaction with acetone. Available from: [Link]

  • Amin, S., Alam, M. M., Akhter, M., Najmi, A. K., Siddiqui, N., Husain, A., & Shaquiquzzaman, M. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
  • Hassanpour, A., & Zarei, M. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 13(19), 12756-12763.
  • Al-Masoudi, N. A., Al-Salihi, N. A., & Al-Amiery, A. A. (2022). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega, 7(4), 3469-3482.
  • RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Available from: [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • ResearchGate. (n.d.). Overview of preparation methods for chlorinated ketones. Available from: [Link]

  • El Rady, E. A. (2012). Efficient one pot synthesis of triazolotriazine, pyrazolotriazine, triazole, isoxazole and pyrazole derivatives.
  • ResearchGate. (n.d.). Reaction schemes of N-methylhydrazine and three different types of carbonyl compounds. Available from: [Link]

  • UTAR Institutional Repository. (n.d.).
  • Mukherjee, A., & Bera, S. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science, 13(9), 1-10.
  • Movassaghi, M., & Hill, M. D. (2018). Regioselective Base-Mediated Cyclizations of Mono-N-acylpropargylguanidines. Organic letters, 10(19), 4335–4338.
  • Corredor, M., Bujons, J., Messeguer, À., & Alfonso, I. (2013). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry, 11(43), 7545-7551.
  • Toste, F. D., & Lectka, T. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 124(16), 4528-4529.
  • El-Faham, A., & Al-Othman, Z. A. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 5029.
  • Al-Masoudi, N. A., & Al-Salihi, N. A. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules, 26(16), 4969.
  • Oreate AI. (2025). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis.
  • Dömling, A., & Beck, B. (2017). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Molecules, 22(10), 1649.
  • Ghozlan, S. A. S., Abdelhamid, I. A., & El-Saghier, A. M. M. (2020). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][14][15][16]triazin-7(6H)-ones and Derivatives. Molecules, 25(21), 5035.

  • ChemRxiv. (n.d.).
  • Scribd. (n.d.). Heterocyclic Chemistry Course.
  • National Institutes of Health. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
  • ResearchGate. (2025).
  • ACS Green Chemistry Institute. (n.d.).
  • AIP Conference Proceedings. (2022).
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  • Klapötke, T. M., & Stierstorfer, J. (2011). Trinitromethyl-Substituted 5-Nitro- or 3-Azo-1,2,4-triazoles: Synthesis, Characterization, and Energetic Properties. Journal of the American Chemical Society, 133(19), 7346-7355.
  • SciSpace. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry.
  • PubMed. (2016).
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  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.

Sources

Technical Support Center: Navigating Solubility Challenges with 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole in Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a critical resource for researchers, medicinal chemists, and drug development professionals encountering solubility hurdles with 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole. Its structural features, while promising for biological activity, often present significant challenges in achieving the aqueous solubility required for robust and reproducible in vitro assays. This document provides a structured approach to understanding and systematically overcoming these issues.

Core Issue: Understanding the Physicochemical Barrier

This compound is a heterocyclic compound whose structure inherently limits its solubility in aqueous media.[1] The triazole ring itself contributes to some degree of polarity.[2][3][4] However, the presence of the chloro and dimethyl groups introduces significant hydrophobicity, making the molecule less amenable to solvation by water. This poor aqueous solubility is a primary driver of many experimental artifacts and must be addressed to ensure data integrity.[5][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing precipitation of this compound in my aqueous assay buffer. What's the underlying cause?

A1: The precipitation you are observing is a direct result of the compound's low aqueous solubility. When you introduce a concentrated stock solution (typically in an organic solvent like DMSO) into your aqueous buffer, the final concentration may exceed the compound's solubility limit in that specific medium, causing it to "crash out" or precipitate.[5][7] It is essential to distinguish between kinetic and thermodynamic solubility, as the former, which is what is typically encountered in high-throughput screening, can often be an overestimation of the latter.[7][8]

Q2: What is the best practice for preparing a stock solution of this compound to ensure maximum solubility and stability?

A2: Preparing a stable, high-concentration stock solution in an appropriate organic solvent is the foundational step for reliable downstream experiments.

Recommended Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO): This is the most widely used solvent for creating stock solutions of poorly soluble compounds for biological assays.[9] It is a powerful, water-miscible solvent that can dissolve a broad range of molecules.

  • Ethanol: A viable alternative to DMSO, particularly when solvent toxicity is a concern for the specific cell line or enzyme being studied.

  • Methanol: Another potential organic solvent, though its higher volatility and toxicity require careful handling.

Protocol for Stock Solution Preparation:

  • Accurate Weighing: Precisely weigh the desired mass of this compound.

  • Solvent Addition: Add the chosen organic solvent to achieve the target concentration (e.g., 10 mM).

  • Complete Solubilization: Use a vortex mixer or sonicator to ensure the compound is fully dissolved. A brief warming step may be necessary for some compounds, but caution should be exercised to avoid degradation.

  • Proper Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and degradation.

Table 1: Recommended Starting Concentrations for Stock Solutions

SolventStarting ConcentrationStorage TemperatureKey Considerations
DMSO10-50 mM-20°C to -80°CFinal assay concentration should generally be kept below 0.5% to avoid off-target effects.
Ethanol10-20 mM-20°CLess toxic than DMSO but more volatile.
Methanol10-20 mM-20°CHandle with care due to toxicity.
Q3: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What strategies can I employ to overcome this?

A3: This is a very common issue. The key is to modify the final assay buffer to make it more hospitable to the hydrophobic compound.

Workflow for Addressing Precipitation Upon Dilution

Caption: A systematic workflow for troubleshooting compound precipitation.

In-Depth Look at Advanced Solubilization Techniques:

  • Co-solvents: These are water-miscible organic solvents that, when added to the aqueous buffer, can increase the solubility of hydrophobic compounds.[10][11][12][13][14]

    • Polyethylene Glycol (PEG 400): A commonly used and effective co-solvent for increasing the solubility of poorly soluble drugs.[11][15]

    • Propylene Glycol: Another widely used co-solvent with a good safety profile.[10]

  • Surfactants: These are amphipathic molecules that can form micelles to encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[16][17][18]

    • Tween-20 (Polysorbate 20): A non-ionic surfactant frequently used in biochemical assays to prevent non-specific binding and improve solubility.[19]

    • Triton X-100: Another non-ionic surfactant with similar applications.[19]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic regions from water.[20][21][22][23]

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A widely used derivative with high aqueous solubility and low toxicity, making it suitable for a variety of in vitro applications.[20]

Crucial Validation Step: Before implementing any of these agents in your final assay, it is imperative to run controls to ensure they do not interfere with your assay's biological components or detection system.[24]

Table 2: Common Solubilizing Agents and Their Typical Working Concentrations

AgentTypeTypical Final ConcentrationPotential Issues to Validate
PEG 400Co-solvent1-5% (v/v)Can affect protein stability at higher concentrations.
Tween-20Surfactant0.01-0.1% (v/v)May interfere with assays involving lipid membranes or protein-protein interactions.[24]
HP-β-CDCyclodextrin1-10 mMCan extract cholesterol from cell membranes in cell-based assays.
Q4: How do I confirm that solubility issues are not compromising the accuracy of my dose-response curves?

A4: Unaddressed solubility problems can lead to significant artifacts in your data, particularly in dose-response experiments. If the compound precipitates at higher concentrations, the actual concentration in solution will be lower than the nominal concentration. This will cause the dose-response curve to flatten, leading to an inaccurate, often overestimated, IC50 or EC50 value.[25][26][27]

Visualizing the Impact of Poor Solubility on Dose-Response Curves

G cluster_0 Ideal Dose-Response cluster_1 Solubility-Limited Dose-Response a Log[Compound] b % Inhibition c True IC50 d e d->e f e->f g f->g h g->h a2 Log[Compound] b2 % Inhibition c2 Apparent IC50 d2 e2 d2->e2 f2 e2->f2 g2 f2->g2 f2->g2 Precipitation Onset h2 g2->h2

Sources

Technical Support Center: Optimizing Coupling Reactions with 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges and nuances of using this important heterocyclic building block. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.

Introduction: Understanding the Substrate

This compound is a valuable synthon, but its successful application in cross-coupling chemistry requires an appreciation of its unique electronic and structural properties. Two primary characteristics present challenges:

  • A Deactivated Heteroaryl Chloride: The C-Cl bond on the electron-deficient 1,2,4-triazole ring is significantly less reactive than its bromide or iodide counterparts. This necessitates the use of highly active catalyst systems to facilitate the initial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1][2]

  • A Coordinating Heterocycle: The nitrogen atoms of the triazole ring are Lewis basic and can coordinate to the palladium catalyst. This can lead to catalyst inhibition or sequestration, effectively removing the active catalyst from the reaction cycle and causing low conversion or reaction failure.[3][4]

This guide provides targeted FAQs and troubleshooting workflows for the three most common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C alkyne) couplings.

Section 1: General Considerations & FAQs

This section addresses universal questions that apply to all coupling reactions with this compound.

Q1: Which coupling reaction should I choose for my desired transformation?

A1: The choice depends on the bond you intend to form:

  • For Aryl or Vinyl C-C Bonds: The Suzuki-Miyaura coupling is the most common and robust choice, utilizing a boronic acid or boronate ester as the coupling partner. It generally has a broad functional group tolerance.[5]

  • For C-N Bonds (Amines, Amides): The Buchwald-Hartwig amination is the premier method for coupling with primary or secondary amines and other N-nucleophiles.[6][7]

  • For C-C Alkyne Bonds: The Sonogashira coupling is the standard method for coupling with terminal alkynes to form conjugated enynes or arylalkynes.[8][9]

Q2: What are the most critical parameters for ensuring a successful reaction?

A2: Regardless of the specific coupling type, three factors are paramount:

  • Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can promote undesirable side reactions, such as the homocoupling of boronic acids in Suzuki reactions.[10][11]

  • Reagent Quality: Use high-purity reagents. The palladium source and ligands should be from a reputable supplier. Solvents should be anhydrous (unless water is a required co-solvent) and degassed to remove dissolved oxygen.

  • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for activating the C-Cl bond. You must use more specialized, electron-rich, and sterically bulky ligands. This is the single most important variable to screen.

Section 2: Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, low yields are a common issue when using challenging substrates.

Frequently Asked Questions & Troubleshooting

Q3: I am seeing no conversion of my starting material. What is the most likely cause?

A3: The most probable cause is an insufficiently active catalyst system for the C-Cl bond activation.

  • The "Why": The oxidative addition of a Pd(0) species into the C-Cl bond is energetically demanding. Your catalyst must be both electron-rich to promote this step and sterically bulky to facilitate the subsequent reductive elimination.

  • Solution:

    • Upgrade Your Ligand: Switch from simple phosphines to advanced biaryl phosphine ligands (e.g., SPhos , XPhos , RuPhos ) or N-heterocyclic carbene (NHC) ligands.[12][13] These provide the necessary electronic and steric properties.

    • Check Your Palladium Precatalyst: While Pd(OAc)₂ or Pd₂(dba)₃ are common, using a pre-formed precatalyst (e.g., SPhos G3 Palladacycle ) can provide a more active and stable source of Pd(0) in solution.

    • Screen Your Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[14][15][16] A weak base may not be sufficient. Screen stronger bases like K₃PO₄ or Cs₂CO₃ .

Q4: My reaction is giving a low yield with significant side products like protodeboronation or homocoupling. How can I fix this?

A4: This indicates that your desired catalytic cycle is being outcompeted by off-cycle reactions.

  • Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, replacing it with a C-H bond. It is often catalyzed by residual acid or base and water.[15]

    • Solution: Consider using a boronate ester (e.g., pinacol boronate) which is more stable.[17] Alternatively, ensure your base is thoroughly dried and use anhydrous solvents.

  • Homocoupling: This is the coupling of two boronic acid molecules.

    • Solution: This is almost always caused by the presence of oxygen. Improve your degassing procedure (freeze-pump-thaw cycles are more effective than bubbling).

  • Dehalogenation: The C-Cl bond is replaced by a C-H bond on your triazole.

    • Solution: This can occur if the reaction temperature is too high or the base is too strong. Try lowering the temperature by 10-20 °C or switching to a milder base like K₂CO₃.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Suzuki_Troubleshooting Start Low or No Yield in Suzuki Coupling Check_Catalyst Is the Catalyst System Active Enough for Ar-Cl? Start->Check_Catalyst No Conversion Check_Base Is the Base Effective? Start->Check_Base Stalled Reaction Check_Side_Rxns Are Side Reactions Dominating? Start->Check_Side_Rxns Byproducts Observed Sol_Ligand Action: Screen Bulky Ligands (XPhos, SPhos, NHCs) Check_Catalyst->Sol_Ligand Sol_Base Action: Screen Bases (K3PO4, Cs2CO3) Check_Base->Sol_Base Sol_Degas Action: Improve Degassing (Freeze-Pump-Thaw) Check_Side_Rxns->Sol_Degas Homocoupling Sol_Boronate Action: Use Boronate Ester (e.g., Pinacol) Check_Side_Rxns->Sol_Boronate Protodeboronation

Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Reaction Screening

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1, or Dioxane/H₂O 4:1)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • In a separate vial, pre-mix the palladium precatalyst and the ligand in a small amount of the reaction solvent.

  • Seal the reaction vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed solvent to the reaction vial via syringe, followed by the catalyst/ligand pre-mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 3: Troubleshooting Guide: Buchwald-Hartwig Amination

This C-N coupling reaction is highly sensitive to ligand choice, especially with coordinating substrates like our triazole.

Frequently Asked Questions & Troubleshooting

Q5: My Buchwald-Hartwig amination is failing. I suspect catalyst inhibition. How can I overcome this?

A5: This is the most critical challenge for this specific transformation. The triazole's nitrogen atoms compete with the desired amine nucleophile for coordination sites on the palladium center, effectively poisoning the catalyst.[3][4]

  • The "Why": Standard ligands may not create a sufficiently crowded environment around the palladium. The triazole can then bind in a bidentate or bridging fashion, forming a stable, off-cycle complex.

  • Solution:

    • Employ Sterically Demanding Ligands: This is paramount. The use of very bulky ligands physically blocks the triazole nitrogens from accessing the metal center. Excellent candidates include bulky NHC ligands (like IPr*OMe ) or highly hindered biarylphosphine ligands (like tBuBrettPhos ).[4][18] These ligands create a "pocket" where the amine can react, but the larger heterocyclic product cannot easily re-bind and inhibit the catalyst.

    • Use a Precatalyst: Well-defined palladium precatalysts ensure the efficient generation of the active monoligated Pd(0) species, which is crucial for the reaction.

Q6: I'm getting a complex mixture or decomposition. Could the base be the issue?

A6: Yes. While Buchwald-Hartwig amination requires a strong base to deprotonate the amine (or the N-H of the Pd-amine complex), an overly aggressive base can cause decomposition of sensitive starting materials or products.[2][19]

  • The "Why": The commonly used sodium tert-butoxide (NaOtBu) is a very strong base. If your substrates have base-labile functional groups (e.g., esters), this can be problematic.

  • Solution:

    • Screen Weaker Bases: Consider using K₃PO₄ or Cs₂CO₃ . While they are less potent, they can be sufficient for many amine couplings and are much milder.

    • Change the Base Cation: Sometimes, switching from sodium (NaOtBu) to potassium (KOtBu) or lithium (LiHMDS) can have a beneficial effect on solubility and reactivity.

Troubleshooting Workflow: Buchwald-Hartwig Amination

Buchwald_Troubleshooting Start Low or No Yield in Buchwald-Hartwig Amination Check_Inhibition Is Catalyst Inhibition by the Triazole Ring Likely? Start->Check_Inhibition Stalled at <50% conv. Check_Base_Strength Is the Base Causing Decomposition? Start->Check_Base_Strength Decomposition seen Sol_Bulky_Ligand Action: Use Very Bulky Ligands (tBuBrettPhos, Bulky NHCs) Check_Inhibition->Sol_Bulky_Ligand Sol_Precatalyst Action: Use a Well-Defined Precatalyst (e.g., G4) Check_Inhibition->Sol_Precatalyst Sol_Milder_Base Action: Screen Milder Bases (K3PO4, Cs2CO3) Check_Base_Strength->Sol_Milder_Base

Caption: Troubleshooting decision tree for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination Screening

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol%)

  • Base (e.g., KOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Inside a glovebox, add the palladium precatalyst, base, this compound, and a magnetic stir bar to a reaction vial.

  • Add the degassed solvent, followed by the amine coupling partner.

  • Seal the vial tightly and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Section 4: Summary of Recommended Starting Conditions

For convenience, the following table summarizes recommended starting points for your optimization screens.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Pd Source Pd₂(dba)₃ (2 mol%) or SPhos G3 (2 mol%)tBuBrettPhos G3 (2 mol%)Pd(PPh₃)₂Cl₂ (2-5 mol%)
Ligand SPhos or XPhos (4 mol%)(Self-ligated precatalyst)PPh₃ (if not in Pd source)
Cu Co-catalyst N/AN/ACuI (5-10 mol%)
Base K₃PO₄ (2.5 equiv)KOtBu (1.5 equiv)Triethylamine (Et₃N)
Solvent Dioxane / H₂O (4:1)Toluene or DioxaneEt₃N or THF/Et₃N
Temperature 90 - 110 °C80 - 100 °C60 - 80 °C
References
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews, 42(22), 5270-5283.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (2021). Organometallics, 40(15), 2537–2548.
  • 3-amino-1h-1,2,4-triazole. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013).
  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. (2009). PMC - PubMed Central.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017).
  • The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. (2003). Sci-Hub.
  • Why am I getting low yield for my Suzuki coupling reaction?. (2016). Reddit.
  • Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Chemical Insights. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (n.d.). NIH.
  • Buchwald-Hartwig Amin
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).
  • Palladium-catalyzed C-N and C-O cross-coupling reactions. (n.d.). DSpace@MIT.
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (n.d.). PMC - NIH.
  • Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
  • Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. (n.d.). NIH.
  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in w
  • General Method for Ni-Catalyzed C–N Cross-Couplings of (Hetero)Aryl Chlorides with Anilines and Aliphatic Amines under Homogeneous Conditions Using a Dual-Base Strategy. (n.d.).
  • Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. (n.d.). ChemRxiv.
  • Why can't I achieve good yields for this Suzuki reaction?. (2018).
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor.
  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
  • SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIV
  • Phosphino-Triazole Ligands for Palladium-C
  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. (2010). PMC - NIH.
  • Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. (n.d.). Royal Society of Chemistry.
  • One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilyl
  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. (2022). PubMed.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). NTU scholars.
  • Metal catalyzed C–H functionalization on triazole rings. (2022). RSC Publishing.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved from [Link]

Sources

Technical Support Center: 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored at 2-8°C under a dry, inert atmosphere such as nitrogen.[1][2] It is crucial to keep the container tightly sealed to prevent moisture ingress and potential degradation.

Q2: How should I handle this compound in the laboratory?

A2: this compound is classified as harmful if swallowed and causes skin and eye irritation.[3][4] Therefore, it is imperative to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] All handling should be performed in a well-ventilated area or a chemical fume hood.[6] Avoid creating dust when working with the solid form.[2][5]

Q3: What solvents are suitable for dissolving this compound?

A3: Based on data for structurally similar compounds, this compound is expected to be soluble in polar organic solvents. Good solubility is anticipated in methanol, ethanol, and dimethylformamide (DMF), with moderate solubility in dichloromethane and chloroform.[1]

Q4: What is the general stability of the 1,2,4-triazole ring?

A4: The 1,2,4-triazole ring is aromatic, which confers significant stability.[7][8] It is generally stable to acids and alkalis.[9] However, prolonged exposure to harsh conditions or high temperatures (above 200°C) can lead to decomposition.[9]

Q5: Are there any known incompatibilities for this compound?

A5: Yes, it should be stored away from strong oxidizing agents and strong acids.[2] Contact with such materials could lead to vigorous reactions and degradation of the compound.

Troubleshooting Guide

Issue 1: I am seeing unexpected peaks in my analysis (e.g., HPLC, NMR) after storing the compound for some time.

  • Probable Cause 1: Degradation due to improper storage. Exposure to moisture, light, or reactive atmospheric components can lead to the degradation of the compound. The chloro-substituted triazole ring, while generally stable, can be susceptible to nucleophilic substitution, especially in the presence of water (hydrolysis) over extended periods.

  • Solution:

    • Verify Storage Conditions: Ensure the compound has been consistently stored at 2-8°C under an inert atmosphere and in a tightly sealed container.

    • Aliquot Samples: For frequent use, it is best practice to aliquot the compound into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere and moisture with each use.

    • Analytical Confirmation: If degradation is suspected, re-characterize the material using techniques such as NMR, mass spectrometry, or elemental analysis to identify any impurities or degradation products.

  • Probable Cause 2: Contamination. The sample may have been contaminated during handling.

  • Solution:

    • Review Handling Procedures: Ensure that clean, dry spatulas and glassware are always used.

    • Use Fresh Solvent: When preparing solutions, always use fresh, anhydrous-grade solvents.

Issue 2: I am observing poor or inconsistent results in my reactions using this compound.

  • Probable Cause 1: Incomplete dissolution. The compound may not be fully dissolved in the chosen solvent, leading to inaccurate concentrations.

  • Solution:

    • Verify Solubility: Confirm that the chosen solvent and concentration are appropriate for this compound.

    • Aid Dissolution: Use gentle warming or sonication to aid dissolution, but be mindful of potential temperature-induced degradation. Always monitor the temperature to keep it within a safe range.

  • Probable Cause 2: Reactivity with the solvent. Some solvents may not be inert and could react with the compound, especially over time. The chloro group at the 3-position is a reactive site for nucleophilic substitution.[10]

  • Solution:

    • Choose Inert Solvents: For reactions, select anhydrous, non-nucleophilic solvents whenever possible.

    • Fresh Preparations: Prepare solutions fresh before use and avoid storing the compound in solution for extended periods.

Quantitative Data Summary

ParameterValueSource(s)
Recommended Storage Temperature 2-8°C[1][2]
Storage Atmosphere Inert gas (e.g., Nitrogen)[1]
Physical Form Solid[3]
Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritant, Eye Irritant[3][4]
Known Incompatibilities Strong oxidizing agents, Strong acids[2]
Anticipated Solubility Good in polar organic solvents (Methanol, Ethanol, DMF)[1]

Experimental Protocols

Protocol 1: Proper Aliquoting of Solid this compound

  • Preparation: Work in a chemical fume hood. Have pre-labeled, clean, and dry vials with tight-fitting caps ready.

  • Inert Atmosphere: If possible, perform the transfer in a glove box under an inert atmosphere. If a glove box is not available, minimize the time the main container is open.

  • Transfer: Use a clean, dry spatula to transfer the desired amount of the solid compound into the smaller vials.

  • Sealing: Tightly seal the caps of the new vials. Consider using paraffin film to further secure the seal.

  • Storage: Immediately place the aliquoted vials and the main container back into storage at 2-8°C.

Visualizations

Troubleshooting Workflow for Stability Issues

troubleshooting_workflow start Inconsistent Experimental Results or Unexpected Analytical Peaks check_storage Verify Storage Conditions (2-8°C, Inert Atmosphere, Tightly Sealed) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage aliquot Action: Re-order and Aliquot New Stock Upon Arrival improper_storage->aliquot Yes recharacterize Action: Re-characterize Material (NMR, MS, etc.) improper_storage->recharacterize Yes check_handling Review Handling Procedures (Cleanliness, Solvent Purity) improper_storage->check_handling No end_good Problem Resolved aliquot->end_good recharacterize->end_good contamination Potential Contamination check_handling->contamination fresh_materials Action: Use Fresh Solvents and Clean Glassware contamination->fresh_materials Yes check_solubility Verify Solubility and Solution Stability contamination->check_solubility No fresh_materials->end_good solubility_issue Solubility or Solution Reactivity Issue check_solubility->solubility_issue fresh_solution Action: Prepare Solutions Fresh Before Use in Inert Solvent solubility_issue->fresh_solution Yes solubility_issue->end_good No fresh_solution->end_good

Caption: Troubleshooting workflow for stability and handling issues.

References

  • ICSC 0682 - 1,2,4-TRIAZOLE - Inchem.org. (n.d.). Retrieved from [Link]

  • Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. (n.d.). Retrieved from [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article - International Journal of Science and Research (IJSR). (n.d.). Retrieved from [Link]

  • 3-chloro-1-methyl-1H-1,2,4-triazole - PubChem. (n.d.). Retrieved from [Link]

  • Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption - PubMed Central. (2021, January 2). Retrieved from [Link]

  • Degradation of 1,2,4-Triazole Fungicides in the Environment. (n.d.). Retrieved from [Link]

  • Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26 - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Stability of 1,2,4-triazoles? - ResearchGate. (2018, July 25). Retrieved from [Link]

  • A Comprehensive review on 1, 2,4 Triazole. (n.d.). Retrieved from [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article - ResearchGate. (2025, August 8). Retrieved from [Link]

Sources

Technical Support Center: Identifying Impurities in 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole Samples

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in samples of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-proven insights to ensure the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, degradation, and analysis of this compound, providing a foundational understanding of potential impurities.

Synthesis and Potential Impurities

Q1: What is a common synthesis route for this compound?

While multiple synthetic pathways for 1,2,4-triazole derivatives exist, a prevalent method for N-alkylation of triazoles involves the reaction of the triazole ring with an alkylating agent.[1] A likely and efficient synthesis route for this compound is the methylation of 3-Chloro-5-methyl-1H-1,2,4-triazole. The starting material, 3-Chloro-5-methyl-1H-1,2,4-triazole, can be synthesized from 3-amino-5-methyl-1H-1,2,4-triazole via a Sandmeyer-type reaction.

Q2: What are the likely impurities originating from the starting materials?

Impurities in your final product can often be traced back to the starting materials. Key potential impurities include:

  • Unreacted 3-Chloro-5-methyl-1H-1,2,4-triazole: Incomplete methylation will result in the presence of the starting material.

  • 3-Amino-5-methyl-1H-1,2,4-triazole: If the initial Sandmeyer reaction to produce 3-Chloro-5-methyl-1H-1,2,4-triazole is incomplete, this precursor may carry over.

  • Isomeric Chlorinated Triazoles: Depending on the chlorination process of the precursor, isomeric impurities with chlorine at different positions on the triazole ring, although less likely for a substituted triazole, should be considered.

Q3: What are the potential process-related impurities (by-products)?

The reaction conditions and work-up procedures can introduce several process-related impurities:

  • Over-methylated products: While less common, methylation at other positions on the triazole ring could theoretically occur, leading to isomeric products.

  • By-products from the chlorination step: The Sandmeyer reaction can produce various by-products, including hydroxylated and other substituted triazoles.

  • Residual solvents and reagents: Solvents used in the synthesis and purification steps (e.g., acetone, hexane) and any excess reagents can be present in the final sample.

Q4: Could isomeric impurities be present in my sample?

Yes, isomeric impurities are a significant concern. The methylation of 3-Chloro-5-methyl-1H-1,2,4-triazole can potentially occur on different nitrogen atoms of the triazole ring, leading to the formation of isomers such as 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole and 3-Chloro-2,5-dimethyl-2H-1,2,4-triazole. The presence and ratio of these isomers will depend on the specific reaction conditions.

Degradation

Q5: What are the potential degradation pathways for this compound?

Chlorinated heterocyclic compounds can degrade under various conditions, primarily through hydrolysis and photolysis. For C-chloro triazoles, the primary degradation pathways are likely to involve:

  • Hydrolysis: The chloro group can be substituted by a hydroxyl group, especially under basic or acidic conditions, to form 1,5-dimethyl-1H-1,2,4-triazol-3-ol.

  • Photodegradation: Exposure to UV light can lead to the cleavage of the C-Cl bond, potentially forming radical species that can then react further. The triazole ring itself can also undergo photolytic degradation.[2]

Q6: What are the likely degradation products I should be looking for?

Based on the potential degradation pathways, the following degradation products should be considered:

  • 1,5-Dimethyl-1H-1,2,4-triazol-3-ol: The primary hydrolysis product.

  • 1,5-Dimethyl-1H-1,2,4-triazole: Formed by reductive dehalogenation.

  • Ring-opened products: More extensive degradation, particularly through photolysis, can lead to the cleavage of the triazole ring.

Analytical Methodology

Q7: Which analytical techniques are most suitable for impurity profiling of this compound?

A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector, HPLC is the workhorse for separating and quantifying impurities. Using a mass spectrometer (LC-MS) as a detector provides valuable mass information for impurity identification.[]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound and its impurities. The mass spectra provide fragmentation patterns that are crucial for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the definitive structural confirmation of the main component and for identifying impurities, especially isomers, when they are present at sufficient concentrations.[4]

Q8: What are the typical starting conditions for HPLC and GC analysis?

For initial screening, the following conditions can be used and then optimized:

  • HPLC (Reversed-Phase):

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm and/or MS detection

  • GC-MS:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min

    • MS Detector: Electron Ionization (EI) at 70 eV

Part 2: Troubleshooting Guides

This section provides step-by-step guidance for resolving specific issues encountered during the analysis of this compound samples.

Unexpected Peaks in HPLC Analysis

Issue: An unknown peak is observed in the HPLC chromatogram.

Troubleshooting Steps:

  • Blank Injection: Inject a blank solvent to rule out contamination from the solvent or the HPLC system.

  • Sample Preparation Review: Re-examine the sample preparation procedure. Were there any potential sources of contamination?

  • LC-MS Analysis: If available, analyze the sample by LC-MS to obtain the mass of the unknown peak. This is a critical step in tentative identification.

  • Forced Degradation: Subject a pure sample of this compound to forced degradation (acidic, basic, oxidative, and photolytic stress) and analyze the resulting solutions. Compare the retention times of the degradation products with the unknown peak.

  • Spiking Study: If a potential impurity is suspected and a reference standard is available, spike the sample with the standard to see if the peak area of the unknown increases.

Unexpected Peaks in GC-MS Analysis

Issue: An unknown peak is observed in the GC-MS total ion chromatogram.

Troubleshooting Steps:

  • Mass Spectral Library Search: Compare the mass spectrum of the unknown peak against a commercial mass spectral library (e.g., NIST, Wiley).

  • Analyze Fragmentation Pattern: Manually interpret the mass spectrum. For triazoles, look for characteristic fragments such as the loss of N2, HCN, or the chloro group. The fragmentation of the 1,2,4-triazole ring is a key indicator.[5]

  • Derivatization: If the impurity is suspected to be polar (e.g., a hydroxylated degradation product), derivatization (e.g., silylation) may be necessary to improve its volatility and chromatographic behavior.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the accurate mass and elemental composition of the unknown, significantly narrowing down the possibilities.

Identification of a Suspected Impurity

Issue: An impurity is detected, and its identity needs to be confirmed.

Troubleshooting Steps:

  • Isolation: If the impurity is present at a sufficient level, isolate it using preparative HPLC or another suitable technique.

  • Spectroscopic Analysis: Subject the isolated impurity to a battery of spectroscopic analyses:

    • NMR (1H, 13C, COSY, HSQC, HMBC): This will provide the definitive structure of the impurity.

    • Mass Spectrometry (HRMS): To confirm the elemental composition.

    • FTIR: To identify functional groups.

  • Synthesis: If the structure is elucidated, synthesize the proposed impurity and compare its chromatographic and spectroscopic data with the unknown.

Part 3: Data Tables and Diagrams

Table 1: Potential Impurities in this compound
Impurity Name Structure Origin Expected m/z [M+H]+
3-Chloro-5-methyl-1H-1,2,4-triazoleC3H4ClN3Starting Material118.0
3-Amino-5-methyl-1H-1,2,4-triazoleC3H6N4Starting Material Precursor99.1
5-Chloro-1,3-dimethyl-1H-1,2,4-triazoleC4H6ClN3Isomeric By-product132.0
1,5-Dimethyl-1H-1,2,4-triazol-3-olC4H7N3ODegradation Product114.1
1,5-Dimethyl-1H-1,2,4-triazoleC4H7N3Degradation Product98.1
Table 2: Suggested Starting Analytical Conditions
Technique Parameter Condition
HPLC ColumnC18 (4.6 x 250 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10-90% B over 20 min
Flow Rate1.0 mL/min
DetectionUV at 210 nm
GC-MS ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium (1 mL/min)
Inlet Temp250 °C
Oven Program100 °C (1 min), then 10 °C/min to 280 °C (5 min)
MS IonizationElectron Ionization (70 eV)
Diagrams

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product cluster_impurities Potential Impurities A 3-Amino-5-methyl- 1H-1,2,4-triazole B 3-Chloro-5-methyl- 1H-1,2,4-triazole A->B  Sandmeyer  Reaction Imp3 Unreacted 3-Amino-5-methyl- 1H-1,2,4-triazole A->Imp3 D 3-Chloro-1,5-dimethyl- 1H-1,2,4-triazole B->D Imp1 Unreacted 3-Chloro-5-methyl- 1H-1,2,4-triazole B->Imp1 C Methylating Agent (e.g., Methyl Iodide) C->D  Methylation Imp2 Isomeric Product (5-Chloro-1,3-dimethyl- 1H-1,2,4-triazole) D->Imp2

Caption: Proposed Synthesis Pathway and Potential Impurities.

Degradation_Pathways A 3-Chloro-1,5-dimethyl- 1H-1,2,4-triazole B 1,5-Dimethyl-1H-1,2,4-triazol-3-ol A->B Hydrolysis (H2O, H+ or OH-) C 1,5-Dimethyl-1H-1,2,4-triazole A->C Reductive Dehalogenation D Ring-Opened Products A->D Photolysis (UV light) B->D Further Degradation C->D Further Degradation

Caption: Potential Degradation Pathways.

Troubleshooting_Workflow Start Unexpected Peak Observed Blank Inject Blank Start->Blank Contamination System/Solvent Contamination Blank->Contamination Contamination->Start Yes, resolve RealPeak Peak is Real Contamination->RealPeak No LCMS Perform LC-MS Analysis RealPeak->LCMS Yes Mass Obtain Mass of Unknown LCMS->Mass Forced Perform Forced Degradation Study Mass->Forced Compare Compare Retention Times & Masses Forced->Compare Identify Tentative Identification Compare->Identify Isolate Isolate Impurity Identify->Isolate Confirm Confirm Structure (NMR, HRMS) Isolate->Confirm End Impurity Identified Confirm->End

Caption: Troubleshooting Workflow for Unexpected Peaks.

Part 4: References

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry. 2022.

  • 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • 3-chloro-1-methyl-1H-1,2,4-triazole. PubChem. [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]

  • Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • 3-chloro-1H-1,2,4-triazole - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health. [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). [Link]

  • Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. National Institutes of Health. [Link]

  • Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. Google Patents.

  • 3-Chloro-1,2,4-triazole. ChemSrc. [Link]

  • Triazole. Wikipedia. [Link]

  • Profiling the endocrine-disrupting properties of triazines, triazoles, and short-chain PFAS. Oxford Academic. [Link]

  • 1,2,3-Triazole synthesis. Organic Chemistry Portal. [Link]

  • Kinetics and products of photo-Fenton degradation of triazophos. PubMed. [Link]

  • Photolytic Degradation of Chloramphenicol in Different Aqueous Matrices Using Artificial and Solar Radiation: Reaction Kinetics and Initial Transformation Products. ResearchGate. [Link]

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Troubleshooting failed reactions involving 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole (CAS 56616-94-5). This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common synthetic challenges involving this versatile heterocyclic building block. As a key intermediate, its successful application in nucleophilic substitution and cross-coupling reactions is critical for the synthesis of a wide range of target molecules in the pharmaceutical and agrochemical industries.[1] This document provides in-depth, field-tested insights in a direct question-and-answer format to help you overcome experimental hurdles and optimize your reaction outcomes.

Section 1: Initial Reaction Failure Triage

When a reaction fails to yield the desired product, a systematic approach to diagnosis is essential. Before delving into reaction-specific issues, it's crucial to rule out common overarching problems. The following workflow provides a logical pathway for initial troubleshooting.

G cluster_analysis Interpreting Crude Analysis cluster_solutions Troubleshooting Path Start Reaction Failure Observed (Low Yield / No Product / Complex Mixture) Check_Reagents Step 1: Verify Reagent Integrity - Confirm identity (NMR, MS) - Assess purity (LCMS, NMR) - Use fresh, anhydrous solvents? Start->Check_Reagents Check_Setup Step 2: Scrutinize Reaction Setup - Inert atmosphere maintained (N2/Ar)? - Correct temperature achieved? - Efficient stirring? Check_Reagents->Check_Setup Analyze_Crude Step 3: Analyze Crude Reaction Mixture - LCMS and ¹H NMR analysis Check_Setup->Analyze_Crude No_Reaction Result: Only Starting Material (SM) Present Analyze_Crude->No_Reaction No SM consumption Side_Products Result: SM Consumed, Byproducts Formed Analyze_Crude->Side_Products SM consumed Low_Conversion Result: Mixture of SM and Product Analyze_Crude->Low_Conversion Partial reaction Sol_Activation Action: Address Activation Energy - Increase temperature - Screen stronger bases/catalysts - Increase reaction time No_Reaction->Sol_Activation Sol_Selectivity Action: Address Selectivity & Side Reactions - Lower temperature - Use milder base - Change solvent - See specific FAQs below Side_Products->Sol_Selectivity Sol_Optimization Action: Drive Reaction to Completion - Increase reagent equivalents - Increase catalyst loading - Re-evaluate solvent/base system Low_Conversion->Sol_Optimization

Caption: General workflow for troubleshooting failed reactions.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The chlorine at the C3 position of the triazole ring is an excellent electrophilic site for nucleophilic attack, owing to the electron-withdrawing nature of the heterocyclic ring system.[2][3][4] However, several factors can impede this otherwise straightforward transformation.

Q1: My SNAr reaction with an amine/alkoxide shows no consumption of the starting chloro-triazole, even at elevated temperatures. What are the likely causes?

A1: This indicates a problem with activation energy or reagent incompatibility.

  • Insufficient Basicity: The nucleophile must be sufficiently activated. For alcohols or thiols, a strong enough base is required to generate the corresponding alkoxide or thiolate in situ. If using a carbonate base (e.g., K₂CO₃), the reaction may require higher temperatures or a switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Solvent Choice: SNAr reactions are highly dependent on the solvent. Polar aprotic solvents like DMF, DMSO, or NMP are essential as they solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive.[2] Using less polar solvents like THF or toluene will significantly slow down or completely stall the reaction.

  • Steric Hindrance: While the 1,5-dimethyl substitution is not excessively bulky, a highly hindered nucleophile may require more forcing conditions (higher temperatures, stronger base) to react efficiently.

Q2: My reaction is consuming the starting material, but LCMS analysis shows a major byproduct with a mass of 128 (M+H)⁺ instead of my desired product. What is this byproduct and how can I prevent it?

A2: This byproduct is almost certainly 1,5-dimethyl-1H-1,2,4-triazol-3-ol, the result of hydrolysis. The chloro group is susceptible to displacement by water or hydroxide ions.[5]

  • Causality: This occurs when there is residual water in your reaction solvent or if a hydroxide base (e.g., NaOH, KOH) is used under conditions where it can compete with your primary nucleophile.

  • Preventative Measures:

    • Rigorous Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware thoroughly in an oven before use.

    • Avoid Hydroxide Bases: Opt for non-hydroxide bases. For activating alcohols, NaH is an excellent choice as the only byproduct is hydrogen gas. For amine-based substitutions, non-nucleophilic organic bases (e.g., DBU, DIPEA) or inorganic carbonates (K₂CO₃, Cs₂CO₃) are preferable.

    • Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere minimizes the introduction of atmospheric moisture.

ParameterRecommendation for SNArRationale
Solvent DMF, DMSO, NMPPolar aprotic; accelerates SNAr by solvating cations.
Base (for ROH/RSH) NaH, K₂CO₃, Cs₂CO₃Avoids competitive hydrolysis from hydroxide ions.
Temperature 60 - 120 °COften required to overcome the activation energy.
Atmosphere Nitrogen or ArgonPrevents introduction of atmospheric moisture.

Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed reactions such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings. Success hinges on the precise orchestration of the catalyst, ligand, base, and solvent.

G Cycle Pd(0)Ln OA Oxidative Addition + R-X Cycle->OA Intermediate1 R-Pd(II)(X)Ln OA->Intermediate1 RE Reductive Elimination - R-Nu RE->Cycle Product Product R-Nu RE->Product Trans Transmetalation (Suzuki) + R'-B(OR)2 Intermediate2_suzuki R-Pd(II)(R')Ln Trans->Intermediate2_suzuki Suzuki Path Amine Amine Binding & Deprotonation (Buchwald-Hartwig) + HNR'2, Base Intermediate2_bh R-Pd(II)(NR'2)Ln Amine->Intermediate2_bh Buchwald-Hartwig Path Intermediate1->Trans Suzuki Path Intermediate1->Amine Buchwald-Hartwig Path Intermediate2_suzuki->RE Intermediate2_bh->RE

Caption: Generalized catalytic cycle for Pd-cross coupling reactions.

Suzuki-Miyaura Coupling

Q3: My Suzuki coupling with an arylboronic acid is very sluggish and gives low yields. How can I improve it?

A3: Chloro-heterocycles are known to be less reactive than their bromo or iodo counterparts, making the oxidative addition step the rate-limiting part of the catalytic cycle.[6] Your choice of catalyst system is therefore paramount.

  • Catalyst & Ligand Selection: While traditional catalysts like Pd(PPh₃)₄ can work, they often require high temperatures and catalyst loadings. Modern catalyst systems utilizing electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are far more effective for activating the C-Cl bond.[7][8]

  • Base and Solvent: The base is critical for activating the boronic acid to facilitate transmetalation.[9] A common system is K₂CO₃ or Cs₂CO₃ in a solvent mixture like Dioxane/H₂O or Toluene/H₂O. The water is essential for solubilizing the inorganic base and assisting in the catalytic cycle.

  • Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxines upon storage. This can inhibit the reaction. Using fresh, high-purity boronic acid or using more stable boronate esters (e.g., pinacol esters) can improve consistency.

Catalyst SystemTypical ConditionsAdvantages/Disadvantages
Pd(PPh₃)₄Dioxane/H₂O, Na₂CO₃, 90-100 °CAdv: Inexpensive, readily available. Disadv: Often sluggish with chloroarenes, requires higher temperatures.
Pd(OAc)₂ + XPhosToluene/H₂O, K₃PO₄, 80-110 °CAdv: High activity for C-Cl activation, good for sterically hindered substrates. Disadv: More expensive ligands.
PEPPSI™-IPrTHF or Dioxane, K₂CO₃, 60-90 °CAdv: Air-stable Pd(II)-NHC precatalyst, highly active. Disadv: Cost.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if required.

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.

  • Place the reaction in a preheated oil bath at 90-100 °C and stir vigorously for 4-24 hours.

  • Monitor the reaction progress by TLC or LCMS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.

Buchwald-Hartwig Amination

Q4: I am attempting a Buchwald-Hartwig amination, but the reaction stalls at ~50% conversion and produces a black precipitate (palladium black), indicating catalyst death.

A4: Catalyst decomposition is a common failure mode in Buchwald-Hartwig aminations.[10] This is typically caused by an inappropriate choice of ligand or base for the specific substrate and amine coupling partner.

  • Causality (Ligand): The palladium center must be sterically protected throughout the catalytic cycle to prevent aggregation into inactive palladium black. For electron-rich heteroaryls like our triazole, bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) or Josiphos-type ferrocenyl ligands are highly effective at stabilizing the catalyst.[11][12]

  • Causality (Base): The base's role is to deprotonate the amine or the intermediate palladium-amine complex.[13] The base must be strong enough to do this but not so reactive that it degrades the ligand or substrate. Sodium tert-butoxide (NaOtBu) is a common strong base. For more sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives.

  • Amine Nucleophilicity: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) are more challenging coupling partners and generally require more active catalyst systems and stronger bases.

Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the appropriate ligand (e.g., XPhos, 4-5 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Seal the flask, evacuate, and backfill with argon (repeat 3 times).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Place the reaction in a preheated oil bath at 80-110 °C and stir for 2-18 hours.

  • Monitor the reaction by TLC or LCMS. Upon completion, cool to room temperature, pass the mixture through a short plug of Celite®, and rinse with ethyl acetate. Concentrate the filtrate in vacuo and purify by column chromatography.

Section 4: Common Byproduct Identification

Byproduct NamePlausible CauseExpected Mass (M+H)⁺Key ¹H NMR Signal Characteristic
1,5-dimethyl-1H-1,2,4-triazol-3-olHydrolysis (SNAr or coupling)128.08Disappearance of the C-Cl bond often results in a slight upfield shift of adjacent methyl protons compared to the starting material. A broad OH signal may be visible depending on the solvent.
1,5-dimethyl-1H-1,2,4-triazoleDehalogenation (Pd-coupling)98.09Appearance of a new aromatic C-H proton on the triazole ring, typically a singlet around 7.8-8.2 ppm.
Bis(1,5-dimethyl-1H-1,2,4-triazol-3-yl)amineDimerization during Buchwald-Hartwig with ammonia equivalent222.14Complex spectrum with signals for four distinct methyl groups unless symmetry simplifies it. A broad N-H signal.

References

  • National Institutes of Health (NIH). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Available at: [Link]

  • PubChem. 3-chloro-1-methyl-1H-1,2,4-triazole. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides. Available at: [Link]

  • Royal Society of Chemistry. Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Available at: [Link]

  • Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • MDPI. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Available at: [Link]

  • Semantic Scholar. Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts. Available at: [Link]

  • Royal Society of Chemistry. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article. Available at: [Link]

  • ISRES Publishing. synthesis of 1,2,4 triazole compounds. Available at: [Link]

  • ACS Publications. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Available at: [Link]

  • SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • UTAR Institutional Repository. SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]

  • National Institutes of Health (NIH). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Available at: [Link]

  • ResearchGate. How can I do a nucleophilic substitution on a 1,2,3-triazole?. Available at: [Link]

  • SciSpace. Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Available at: [Link]

  • National Institutes of Health (NIH). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]

  • Organic Chemistry Portal. 1,2,3-Triazole synthesis. Available at: [Link]

  • National Institutes of Health (NIH). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available at: [Link]

  • ResearchGate. Stability of 1,2,4-triazoles?. Available at: [Link]

  • National Institutes of Health (NIH). Novel 1, 2, 4-Triazoles as Antifungal Agents. Available at: [Link]

  • ResearchGate. (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • MDPI. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole. Recognizing the challenges inherent in scaling chemical reactions, this document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure a safe, efficient, and reproducible scale-up process.

Section 1: Synthesis Overview and Strategy

The synthesis of this compound is robustly achieved through a two-step process. The strategy involves the initial formation of the heterocyclic core, 1,5-dimethyl-1H-1,2,4-triazol-3(2H)-one, followed by a chlorination reaction to yield the final product. This approach is advantageous for scale-up as it isolates the complexities of ring formation from the aggressive conditions of the chlorination step.

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Triazolone Formation cluster_1 Step 2: Chlorination A Starting Materials (e.g., Methylhydrazine, Ethyl Acetate, Phosgene equivalent) B Reaction: Cyclocondensation A->B Reagents & Heat C Intermediate: 1,5-Dimethyl-1H-1,2,4-triazol-3(2H)-one B->C Work-up & Isolation E Reaction: Deoxychlorination C->E D Chlorinating Agent (e.g., POCl₃) D->E F Final Product: This compound E->F Quench, Work-up & Purification

Caption: High-level workflow for the two-step synthesis.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common strategic questions that arise before and during the synthesis campaign.

Q1: What are the critical quality attributes of the starting materials for a successful scale-up? A: The purity of your starting materials is paramount. For the triazolone formation (Step 1), ensure methylhydrazine is of high purity and has been stored under an inert atmosphere to prevent oxidation. The quality of the acylating/cyclizing agent is also critical. For the chlorination (Step 2), the triazolone intermediate should be thoroughly dried; moisture will rapidly decompose the phosphorus oxychloride (POCl₃), reducing yield and creating hazardous byproducts.

Q2: Phosphorus oxychloride (POCl₃) is the recommended chlorinating agent. Are there viable alternatives for this specific transformation? A: While other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride exist, POCl₃ is particularly effective for converting heterocyclic ketones (lactams) to their corresponding chloro-derivatives.[1][2] It often serves as both the reagent and a high-boiling solvent, allowing the reaction to be driven to completion at elevated temperatures. Alternatives may require different solvents and can lead to different impurity profiles, such as sulfur-containing byproducts with SOCl₂. For this specific substrate, POCl₃ remains the most reliable and well-documented choice.

Q3: What is the primary mechanism of the chlorination step with POCl₃? A: The reaction proceeds via the formation of a chlorophosphate intermediate. The lone pair on the oxygen of the triazolone's carbonyl group attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion and subsequent attack by a chloride ion at the carbon atom, leading to the displacement of the phosphate group and formation of the chloro-triazole product. This process is effectively a deoxychlorination.

Q4: What are the most significant safety risks when scaling this process, and how can they be mitigated? A: The two primary risks are the handling of methylhydrazine and phosphorus oxychloride.

  • Methylhydrazine: It is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles.

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water in a strongly exothermic reaction, releasing toxic HCl gas.

    • Mitigation: Ensure all glassware is scrupulously dried. The reaction should be conducted under a robust inert atmosphere (e.g., nitrogen or argon) to prevent ingress of moisture. The quenching step is the most hazardous part of the process on a large scale. The reaction mixture should be cooled and added slowly and in a controlled manner to a vigorously stirred vessel of crushed ice or an ice/water slurry. This "reverse quench" procedure helps to manage the exotherm. A scrubber system to neutralize the evolved HCl gas is highly recommended for large-scale operations.[3]

Section 3: Troubleshooting Guide

This guide is structured to provide direct answers to problems you may encounter during your experiments.

Problem CategoryQuestion & Answer
Low Yield Q: My yield for the triazolone intermediate (Step 1) is consistently below 60%. What should I investigate? A: 1. Starting Material Quality: Verify the purity of your methylhydrazine. Titrate it to confirm its concentration. 2. Reaction Time/Temperature: The cyclization may require prolonged heating. Monitor the reaction by TLC or HPLC to ensure it has proceeded to completion before initiating work-up. 3. pH Control: During work-up, the pH for precipitation of the product is crucial. Perform small-scale experiments to determine the optimal pH for maximum recovery.
Incomplete Reaction Q: I'm observing unreacted triazolone in my crude product after the POCl₃ reaction. How can I improve conversion? A: 1. Stoichiometry: On a larger scale, ensure you are using a sufficient excess of POCl₃ (typically 3-5 equivalents, or using it as the solvent). 2. Temperature & Duration: The reaction often requires refluxing in POCl₃ (approx. 106 °C). Ensure your heating mantle and condenser are adequate to maintain this temperature for several hours. Again, reaction monitoring is key. 3. Byproduct Inhibition: The reaction generates HCl. While typically not an issue in a POCl₃ medium, ensure the reaction is not overly concentrated with the substrate, which might locally inhibit the reaction.
Product Impurity Q: My final product is a dark oil or discolored solid, not the expected off-white solid. What is the cause? A: Dark coloration usually indicates decomposition or side reactions, often from excessive heating or the presence of impurities. * Troubleshooting: * Lower the reaction temperature if possible, or reduce the reaction time once completion is confirmed. * During the POCl₃ quench, maintain a low temperature (<10 °C) to prevent hydrolysis of the product or other side reactions. * The crude product can often be purified by treating a solution of it with activated charcoal, followed by filtration and recrystallization.
Work-up & Isolation Q: The quench of the chlorination reaction is difficult to control. What is the best practice for scale-up? A: A violent quench is a sign of an uncontrolled exotherm. * Best Practice: Use a jacketed reactor with controlled cooling. Add the cooled reaction mixture dropwise via an addition funnel to a separate, well-stirred vessel containing a large volume of crushed ice. The rate of addition should be dictated by the internal temperature of the quench vessel, keeping it below 10 °C. This ensures the heat generated is dissipated effectively. Q: My final product is an oil and won't crystallize. How can I isolate it as a solid? A: 1. Solvent Purity: Ensure all residual POCl₃ and extraction solvents are removed under vacuum. Residual solvent can inhibit crystallization. 2. Purification: The crude product may contain impurities that act as a crystallization inhibitor. Try purifying by column chromatography first. 3. Recrystallization/Precipitation: Perform a solvent screen. Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add a poor solvent (e.g., hexanes, heptane) until turbidity is observed. Cool the mixture slowly to induce crystallization. Scratching the inside of the flask with a glass rod can also initiate nucleation.

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Caption: Decision tree for troubleshooting low product yield.

Section 4: Detailed Experimental Protocols

Safety Precaution: These procedures must be performed in a certified fume hood. Appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

Protocol 4.1: Synthesis of 1,5-Dimethyl-1H-1,2,4-triazol-3(2H)-one

This procedure is a representative method for the formation of the triazole core.[4][5]

ReagentMolar Eq.MW ( g/mol )Amount (for ~10g scale)
Methylhydrazine1.246.074.9 g (4.4 mL)
Ethyl Acetate-88.11100 mL
Phenyl Isocyanate1.0119.1210.5 g (9.5 mL)
Sodium Hydroxide1.540.005.3 g
Water-18.0250 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methylhydrazine and ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenyl isocyanate dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate of the semicarbazide intermediate will form.

  • In a separate beaker, dissolve sodium hydroxide in water.

  • Add the sodium hydroxide solution to the reaction mixture.

  • Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the intermediate is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to pH ~5-6 with concentrated HCl. The product will precipitate out of the solution.

  • Cool the slurry in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid by vacuum filtration, wash the filter cake with cold water (2 x 20 mL), and dry under vacuum at 50 °C to a constant weight.

  • Validation: Confirm the structure via ¹H NMR. The expected yield is 75-85%.

Protocol 4.2: Synthesis of this compound
ReagentMolar Eq.MW ( g/mol )Amount (for ~8g scale)
1,5-Dimethyl-1H-1,2,4-triazol-3(2H)-one1.0113.128.0 g
Phosphorus Oxychloride (POCl₃)4.0153.3343.4 g (26.3 mL)

Procedure:

  • Caution: Perform this procedure in a well-ventilated fume hood. Ensure all glassware is oven-dried.

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a nitrogen inlet), add 1,5-dimethyl-1H-1,2,4-triazol-3(2H)-one.

  • Carefully add the phosphorus oxychloride.

  • Heat the mixture to reflux (approx. 106 °C) and maintain for 3-5 hours. The solid will dissolve as the reaction progresses.

  • Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Work-up (Quench): Prepare a 1 L beaker with 300 g of crushed ice and vigorous stirring.

  • Slowly and carefully, add the reaction mixture dropwise to the ice. Maintain the quench temperature below 10 °C. Significant HCl gas will evolve.

  • Once the addition is complete, allow the mixture to stir for 30 minutes.

  • Carefully neutralize the acidic solution to pH ~7-8 by the slow addition of a saturated sodium bicarbonate solution or solid sodium carbonate.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield a white to off-white solid.

  • Validation: Confirm structure and purity by ¹H NMR, GC-MS, and melting point analysis. The expected yield is 80-90%.

Section 5: Analytical Data

CompoundExpected ¹H NMR Data (CDCl₃, 400 MHz)Expected Mass Spec (EI)
1,5-Dimethyl-1H-1,2,4-triazol-3(2H)-one δ 3.45 (s, 3H, N-CH₃), 2.25 (s, 3H, C-CH₃)m/z 113 (M⁺)
This compound δ 3.70 (s, 3H, N-CH₃), 2.40 (s, 3H, C-CH₃)m/z 145/147 (M⁺, ~3:1 Cl isotope pattern)

References

  • BenchChem. (n.d.). Common challenges in the synthesis of 1,2,4-triazole derivatives.
  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [Link]

  • ISRES Publishing. (2022). Chemistry of 1,2,4-Triazoles in Current Science. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]

  • SciSpace. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy. [Link]

  • Organic Chemistry Portal. (n.d.). 1,2,3-Triazole Synthesis. [Link]

  • ResearchGate. (2018). (PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. [Link]

  • PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

Sources

Technical Support Center: Catalyst Selection for 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to your dedicated resource for navigating the complexities of functionalizing 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole. This guide is structured to provide not just protocols, but the underlying rationale to empower your experimental design and troubleshooting efforts. As your virtual application scientist, my goal is to equip you with the insights needed to overcome common hurdles and accelerate your path to novel triazole derivatives.

Section 1: Foundational Principles of Catalyst Selection

The C-Cl bond on the 3-position of the 1,2,4-triazole ring is notoriously unreactive in cross-coupling reactions compared to its bromide or iodide counterparts. This inertness stems from the strong C-Cl bond and the electron-rich nature of the triazole ring, which can complicate the crucial oxidative addition step in the catalytic cycle. Furthermore, the nitrogen atoms in the triazole ring can act as ligands, potentially coordinating to the metal center of the catalyst and leading to deactivation.

Therefore, successful functionalization hinges on the selection of a highly active and robust catalyst system. The key components to consider are:

  • Palladium Precatalyst: While various Pd(II) and Pd(0) sources can be used, modern, well-defined precatalysts that readily form the active monoligated Pd(0) species in solution are often preferred for their efficiency and reproducibility.

  • Ligand: This is arguably the most critical component. For activating C-Cl bonds and mitigating catalyst deactivation by the triazole nitrogens, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are generally required.[1] These ligands promote the oxidative addition step and stabilize the active catalytic species.

  • Base: The choice of base is crucial for the transmetalation step (in Suzuki and Sonogashira couplings) and for the deprotonation of the amine in Buchwald-Hartwig amination. The base must be strong enough to facilitate the desired transformation but not so harsh as to cause degradation of the substrate or catalyst.

  • Solvent: The solvent must be able to dissolve the reactants and catalyst, and its polarity can influence the reaction rate and selectivity. Anhydrous, degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the functionalization of this compound and provides a systematic approach to troubleshooting.

Issue 1: Low or No Conversion to Product

Q: My cross-coupling reaction is showing little to no formation of the desired product. What are the likely causes and how can I address them?

A: Low or no conversion is a frequent challenge, often pointing to an insufficiently active catalyst system or suboptimal reaction conditions. Here’s a breakdown of the potential culprits and solutions:

  • Insufficient Catalyst Activity: The C-Cl bond of your substrate is strong. A standard catalyst system like Pd(PPh₃)₄ may not be active enough.

    • Solution: Switch to a more potent catalyst system. For Suzuki and Buchwald-Hartwig reactions, employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[1] N-heterocyclic carbene (NHC) ligands are also excellent choices for activating aryl chlorides.

  • Catalyst Deactivation/Poisoning: The nitrogen atoms of the triazole ring can bind to the palladium center, leading to catalytically inactive species.

    • Solution: The use of bulky ligands, as mentioned above, can sterically hinder the coordination of the triazole nitrogens to the palladium. Increasing the ligand-to-palladium ratio (e.g., 2:1 or 4:1) can also help maintain a sufficient concentration of the active catalyst.

  • Improper Base Selection: The base may be too weak to facilitate the transmetalation or deprotonation step effectively.

    • Solution: For Suzuki couplings, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. For Buchwald-Hartwig aminations, a strong base such as NaOt-Bu or LHMDS is typically required.

  • Presence of Oxygen or Moisture: Palladium(0) catalysts are sensitive to oxygen, and moisture can lead to unwanted side reactions like protodeboronation of the boronic acid in Suzuki couplings.

    • Solution: Ensure all reagents and solvents are anhydrous and that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Degassing the solvent by sparging with an inert gas before use is critical.

  • Low Reaction Temperature: The activation of the C-Cl bond may require significant thermal energy.

    • Solution: If the reaction is sluggish at lower temperatures (e.g., 80 °C), consider increasing the temperature to 100-120 °C. Microwave heating can also be an effective strategy to accelerate the reaction.

Troubleshooting_Low_Conversion cluster_solutions Solutions Start Low/No Conversion Check_Catalyst Is the catalyst system active enough for C-Cl activation? Start->Check_Catalyst Check_Deactivation Is catalyst deactivation by triazole nitrogens likely? Check_Catalyst->Check_Deactivation Yes Upgrade_Catalyst Switch to bulky, electron-rich ligands (XPhos, SPhos) or NHC ligands. Check_Catalyst->Upgrade_Catalyst No Check_Base Is the base strength and solubility appropriate? Check_Deactivation->Check_Base Yes Increase_Ligand_Ratio Increase ligand-to-Pd ratio (e.g., 2:1 or 4:1). Check_Deactivation->Increase_Ligand_Ratio No Check_Atmosphere Is the reaction under strictly inert and anhydrous conditions? Check_Base->Check_Atmosphere Yes Optimize_Base Use stronger bases: K₃PO₄/Cs₂CO₃ for Suzuki, NaOtBu for Buchwald-Hartwig. Check_Base->Optimize_Base No Check_Temp Is the reaction temperature high enough? Check_Atmosphere->Check_Temp Yes Improve_Inertness Ensure rigorous degassing of solvents and use of an inert atmosphere. Check_Atmosphere->Improve_Inertness No Increase_Temp Increase temperature to 100-120 °C or consider microwave heating. Check_Temp->Increase_Temp No

Troubleshooting workflow for low conversion.
Issue 2: Formation of Side Products

Q: I am observing significant side products in my reaction mixture, which is complicating purification and reducing my yield. What are these side products and how can I minimize them?

A: The formation of side products is a common issue in cross-coupling reactions. Identifying the major side product can provide clues to the problematic step in your reaction.

  • Homocoupling of Boronic Acid (in Suzuki reactions): This results in the formation of a biaryl product derived from the boronic acid coupling with itself.

    • Cause: Often promoted by the presence of oxygen, which can interfere with the catalytic cycle.

    • Solution: Rigorous degassing of the reaction mixture is crucial. Ensure a robust inert atmosphere is maintained throughout the reaction.

  • Protodeboronation (in Suzuki reactions): The boronic acid is converted back to the corresponding arene, effectively removing it from the reaction.

    • Cause: Can be caused by excess water or a base that is too strong or has poor solubility.

    • Solution: Use anhydrous solvents and reagents. If the problem persists, consider switching to a more stable boron reagent, such as a boronate ester (e.g., pinacol ester).

  • Hydrodehalogenation: The chloro group on the triazole is replaced by a hydrogen atom.

    • Cause: This can occur through various pathways, sometimes involving the palladium catalyst and a source of hydride (e.g., from the solvent or base).

    • Solution: This is a challenging side reaction to eliminate completely. Optimizing the catalyst and ligand can sometimes suppress this pathway. Screening different solvents may also be beneficial.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed cross-coupling reaction is best suited for my desired functionalization of this compound?

A: The choice of reaction depends on the type of bond you wish to form:

  • For C-C bond formation (biaryl synthesis): The Suzuki-Miyaura coupling is generally the most robust and versatile choice. It has a high functional group tolerance and uses readily available and relatively non-toxic boronic acids.

  • For C-N bond formation (synthesis of amino-triazoles): The Buchwald-Hartwig amination is the premier method for coupling amines with aryl halides.[2]

  • For C-C bond formation with alkynes: The Sonogashira coupling is the method of choice for introducing alkyne functionalities.[3]

  • For C-C bond formation with alkenes: The Heck reaction is used to couple the triazole with an alkene.[4]

Q2: Can I perform a sequential cross-coupling if I had a di-halogenated triazole?

A: Yes, sequential cross-coupling is a powerful strategy for synthesizing unsymmetrical di-substituted heterocycles. Generally, the reactivity of halogens in palladium-catalyzed couplings follows the order I > Br > OTf > Cl.[5] If you had, for example, a 3-bromo-5-chloro-1,2,4-triazole, you could selectively functionalize the more reactive C-Br bond first under milder conditions, and then functionalize the C-Cl bond in a subsequent step using a more active catalyst system.

Q3: Are there any alternatives to palladium catalysts?

A: While palladium is the most common and versatile catalyst for these transformations, there is growing interest in using more earth-abundant and less expensive metals. Copper-catalyzed reactions, often variants of the Ullmann condensation, can be used for C-N and C-O bond formation, though they often require higher temperatures than palladium-catalyzed reactions. Nickel catalysts are also emerging as a viable alternative for certain cross-coupling reactions.

Section 4: Data-Driven Catalyst Selection

While specific data for this compound is scarce in the literature, we can extrapolate from closely related systems to guide our catalyst selection. The following tables summarize catalyst performance for the Suzuki-Miyaura coupling of other challenging chloro-heterocycles.

Table 1: Catalyst System Performance in the Suzuki-Miyaura Coupling of 3,5-Dichloro-1,2,4-thiadiazole with 4-Methoxyphenylboronic Acid [6]

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield of Monosubstituted Product (%)
Pd(PPh₃)₄K₂CO₃Toluene/MeOH/H₂ORoom Temp24~5
Pd(PPh₃)₄K₂CO₃Toluene/MeOH/H₂OReflux2455 (disubstituted)
PdCl₂(dppf)K₃PO₄Dioxane8018(not reported)
Pd(OAc)₂ / SPhosCs₂CO₃Toluene11018(not reported, but generally high for aryl chlorides)

This data suggests that for a chloro-substituted five-membered heterocycle, standard catalysts like Pd(PPh₃)₄ at room temperature are insufficient for monosubstitution. Higher temperatures lead to disubstitution. More advanced catalyst systems are likely required for selective and high-yielding monosubstitution.

Table 2: Catalyst System Performance in the Suzuki-Miyaura Coupling of Aryl Chlorides [7][8]

Aryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotoluenePd(OAc)₂ (2.5)L2* (5)NaOtBuToluene1001881
4-ChloroanisolePd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH/H₂O10024~75
4-ChlorobenzonitrilePd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane11012~85

*L2 = 1-Benzyl-4-(2,6-dimethoxyphenyl)-1H-1,2,3-triazole

This data highlights the effectiveness of bulky, electron-rich phosphine ligands (RuPhos, XPhos) and even triazole-based ligands for the coupling of various aryl chlorides, achieving high yields.

Section 5: Experimental Protocols

The following are generalized protocols that should serve as a starting point for your experiments. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start: Oven-dried flask with stir bar Add_Solids Add this compound, boronic acid, and base. Start->Add_Solids Inert_Atmosphere Seal flask, evacuate, and backfill with Argon (3x). Add_Solids->Inert_Atmosphere Add_Solvent Add degassed solvent (e.g., Dioxane/Water). Inert_Atmosphere->Add_Solvent Add_Catalyst Add Palladium precatalyst and ligand. Add_Solvent->Add_Catalyst Heat Heat reaction to desired temperature (e.g., 100 °C). Add_Catalyst->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Workup Cool, dilute with organic solvent, wash with water and brine. Monitor->Workup Purify Dry, concentrate, and purify by column chromatography. Workup->Purify End End: Isolated Product Purify->End

Experimental workflow for Suzuki-Miyaura coupling.
  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 4:1 dioxane/water, 0.1-0.2 M) via syringe. Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.[7]

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube.[9]

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 equiv.).

  • Inert Atmosphere and Solvent Addition: Seal the tube with a septum, and evacuate and backfill with an inert gas three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the progress of the reaction by TLC or GC-MS. After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate, and purify the crude product by column chromatography on silica gel.

References

  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. BenchChem.
  • BenchChem. (2025).
  • NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wolan, A., & Leśniak, S. (2018). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 23(11), 2947. [Link]

  • El-Emam, A. A., Al-Deeb, O. A., & Al-Omar, M. A. (2008). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Journal of the Chilean Chemical Society, 53(4), 1671-1675. [Link]

  • Wikipedia contributors. (2024, November 26). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2024, November 13). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Xu, Y., McLaughlin, M., Bolton, E. N., & Reamer, R. A. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666–8669. [Link]

  • Jabeen, F., Shaheen, F., Shah, A., & Villinger, A. (2019). Synthesis of Triazole Click Ligands for Suzuki–Miyaura Cross-Coupling of Aryl Chlorides. Polycyclic Aromatic Compounds, 41(5), 1017-1027. [Link]

  • Ortar, A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. Molecules, 27(6), 1937. [Link]

  • Lapointe, D., et al. (2018). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers, 5(11), 2829-2839. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Champiré, A., et al. (2016). Controlled Dimroth Rearrangement in the Suzuki-Miyaura Cross Coupling of Triazolopyridopyrimidines. The Journal of Organic Chemistry, 81(24), 12434-12442. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Crowley, J. D., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(21), 3999-4013. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chem. Soc. Rev., 40(10), 5084-5121. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Hsieh, T. H., et al. (2001). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 3(6), 877-880. [Link]

  • Ghaffari, M. T., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(10), 3029-3033. [Link]

  • Kim, H., & Lee, C. (2021). Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides. Nature Communications, 12(1), 1034. [Link]

  • Cella, R., et al. (2009). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. The Journal of Organic Chemistry, 74(18), 7222-7225. [Link]

  • Kumar, R., et al. (2024). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. Current Organic Synthesis, 21(4), 513-558. [Link]

  • Gildner, P. G., et al. (2015). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Angewandte Chemie International Edition, 54(2), 643-647. [Link]

  • Singh, A., et al. (2021). Optimization table for the Suzuki-Miyaura cross-coupling reactions a. ResearchGate. Retrieved from [Link]

  • ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Organometallics, 34(20), 4987-4997. [Link]

  • Thomas, S., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 8(8), 7170-7175. [Link]

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  • Verma, A., et al. (2018). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole and its Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal and agricultural chemistry, the 1,2,4-triazole scaffold is a cornerstone for the development of a vast array of bioactive molecules.[1][2] Its unique structural features allow for diverse substitutions, leading to a wide spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, anticancer, and herbicidal properties.[1][3] This guide provides a comparative analysis of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole against other triazole isomers, focusing on how subtle structural modifications influence performance in various bioassays. While direct and extensive bioassay data for this compound is not broadly published, we can infer its potential bioactivity through the well-established structure-activity relationships (SAR) of analogous 1,2,4-triazole derivatives.

The 1,2,4-Triazole Core: A Privileged Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structure is a key pharmacophore in numerous clinically approved drugs.[4] The nitrogen atoms act as hydrogen bond acceptors and donors, facilitating interactions with biological targets. The stability of the triazole ring and its ability to be functionalized at various positions make it an ideal building block in drug design.[2]

Isomeric Variations and Their Impact on Bioactivity

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents on the triazole ring. Let's dissect the key structural features of this compound and compare them with other isomeric and substituted triazoles.

Substitution at the 3-Position: The Role of the Chloro Group

The presence of a halogen, such as chlorine, at the 3-position can significantly influence the electronic and lipophilic properties of the molecule, which in turn affects its biological activity. Halogens can enhance membrane permeability and participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding.

In the context of antifungal activity, for example, studies on various triazole derivatives have shown that the presence of electron-withdrawing groups, like halogens, on the aromatic rings attached to the triazole core can enhance efficacy.[2] This is often attributed to improved binding to the target enzyme, lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[2] While this compound does not have an aromatic ring directly attached, the chloro group's electron-withdrawing nature can still modulate the overall electronic profile of the triazole ring.

Substitution at the 1- and 5-Positions: The Influence of Methyl Groups

The N-1 and C-5 positions are crucial for determining the overall shape and steric hindrance of the molecule. In this compound, both positions are occupied by methyl groups.

  • N-1 Substitution: The substituent at the N-1 position is often critical for potent bioactivity. In many antifungal azoles, a larger, more complex substituent at this position is responsible for key interactions with the active site of CYP51. The relatively small methyl group in our target compound might result in a different binding mode or a lower affinity compared to established antifungal agents like fluconazole or itraconazole, which possess more elaborate N-1 substituents.[2]

  • C-5 Substitution: The C-5 position often contributes to the lipophilicity and metabolic stability of the compound. A methyl group at this position is a common feature in many bioactive triazoles.

Comparative Bioactivity Profile: An Overview

Based on the extensive literature on 1,2,4-triazole derivatives, we can project the potential performance of this compound in various bioassays.

Biological ActivityComparison with Other Triazole IsomersSupporting Evidence from Literature
Antifungal Activity Potentially moderate activity. The chloro group may contribute positively, but the small N-1 methyl substituent might limit potent inhibition of fungal CYP51 compared to established drugs with larger N-1 side chains.Many potent antifungal triazoles possess larger N-1 substituents that are crucial for binding to the active site of lanosterol 14α-demethylase.[2][5]
Herbicidal Activity May exhibit herbicidal properties. Various 1,2,4-triazole derivatives have shown significant herbicidal activity.[6][7][8] The specific substitution pattern of 3-chloro-1,5-dimethyl would need to be tested against different plant species.Structure-activity relationship studies of 1,2,4-triazole-based herbicides indicate that the nature of substituents at the N-1, C-3, and C-5 positions is critical for activity.[9]
Antibacterial Activity Possible activity against certain bacterial strains. The 1,2,4-triazole scaffold is present in some antibacterial agents.[10][11] The chloro and methyl substitutions would likely influence the spectrum of activity.Studies have shown that the introduction of different functional groups to the 1,2,4-triazole ring can lead to compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[10][12]
Anticancer Activity Potential for cytotoxic effects against cancer cell lines. A wide range of 1,2,4-triazole derivatives have been investigated for their anticancer properties.[13][14][15][16]The mechanism of action for anticancer triazoles is diverse, including inhibition of tubulin polymerization and induction of apoptosis.[17] The specific substitutions on the triazole ring are key determinants of their potency and selectivity.

Experimental Protocols for Bioactivity Screening

To empirically determine the bioactivity of this compound and its isomers, a series of standardized bioassays should be conducted.

Antifungal Susceptibility Testing

A common method to assess antifungal activity is the broth microdilution assay, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading prep_compound Prepare stock solution of test compounds in DMSO serial_dilution Perform serial dilutions of compounds in a 96-well plate prep_compound->serial_dilution prep_media Prepare RPMI-1640 medium prep_media->serial_dilution prep_inoculum Prepare fungal inoculum (e.g., Candida albicans) add_inoculum Add fungal inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (e.g., Fluconazole) and negative (no drug) controls add_inoculum->controls incubate Incubate plates at 35°C for 24-48 hours controls->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) by visual inspection or spectrophotometry incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of triazole compounds against fungal pathogens.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[16]

Workflow for MTT Cytotoxicity Assay

G cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition culture_cells Culture cancer cells (e.g., HeLa, MCF-7) seed_plate Seed cells into a 96-well plate and allow to attach overnight culture_cells->seed_plate add_compound Treat cells with serial dilutions of test compounds seed_plate->add_compound controls Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) add_compound->controls incubate_treatment Incubate for 24-72 hours controls->incubate_treatment add_mtt Add MTT reagent to each well and incubate for 4 hours incubate_treatment->add_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm using a plate reader add_solubilizer->read_absorbance calculate_ic50 Calculate the IC50 value (concentration for 50% inhibition) read_absorbance->calculate_ic50

Caption: Step-by-step workflow for evaluating the cytotoxicity of triazole derivatives using the MTT assay.

Herbicidal Activity Screening

The herbicidal effect of triazole compounds can be evaluated by measuring the inhibition of root and shoot growth of model plants.

Protocol for Herbicidal Activity Bioassay

  • Preparation of Test Solutions: Dissolve the triazole compounds in a suitable solvent (e.g., acetone or DMSO) and then dilute with water containing a surfactant to achieve the desired test concentrations.

  • Seed Germination: Sterilize seeds of a model dicot (e.g., Brassica napus) and monocot (e.g., Echinochloa crusgalli) plant.[8] Place the seeds on filter paper in Petri dishes.

  • Treatment: Add a fixed volume of the test solution to each Petri dish. A solvent-only solution serves as the negative control.

  • Incubation: Incubate the Petri dishes in a controlled environment (e.g., 25°C with a 12h/12h light/dark cycle) for a specified period (e.g., 7-10 days).

  • Data Collection: Measure the root and shoot length of the seedlings.

  • Analysis: Calculate the percentage of growth inhibition compared to the negative control.

Conclusion

While specific bioassay data for this compound is limited in the public domain, a comprehensive analysis of the vast body of research on 1,2,4-triazole isomers allows for informed predictions of its potential biological activities. The presence of the 3-chloro and 1,5-dimethyl substitutions suggests that this compound is a candidate for screening in antifungal, herbicidal, antibacterial, and anticancer assays. The provided experimental protocols offer a robust framework for such investigations. Further empirical studies are essential to fully elucidate the bioactivity profile of this compound and to determine its potential as a lead compound in drug discovery and agrochemical development.

References

  • Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. (URL: [Link])

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (URL: [Link])

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (URL: [Link])

  • Design, Synthesis, and Herbicidal Activity of Thioether Containing 1,2,4-Triazole Schiff Bases as Transketolase Inhibitors. (URL: [Link])

  • Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. (URL: [Link])

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (URL: [Link])

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (URL: [Link])

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (URL: [Link])

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (URL: [Link])

  • Cytotoxicity study of novel 1,2,4 triazole derivatives by SRB assay... (URL: [Link])

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (URL: [Link])

  • Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids. (URL: [Link])

  • Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains. (URL: [Link])

  • Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. (URL: [Link])

  • Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. (URL: [Link])

  • 1,2,4-Triazoles as Important Antibacterial Agents. (URL: [Link])

  • Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. (URL: [Link])

  • Cytotoxicity assessment of potent triazole derivatives by hemolytic assay. (URL: [Link])

  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (URL: [Link])

  • A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. (URL: [Link])

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (URL: [Link])

  • Synthesis, In Vitro Activity, and Molecular Docking of 1,5-Disubstituted Tetrazol-1,2,3-triazole Hybrids against Fungal Plant Pathogen Botrytis cinerea and Colletotrichum gloeosporioides. (URL: [Link])

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (URL: [Link])

  • Coumarin Triazoles as Potential Antimicrobial Agents. (URL: [Link])

  • Antifungal Properties of 1,2,4-Triazoles. (URL: [Link])

  • Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives. (URL: [Link])

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (URL: [Link])

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Comparative efficacy of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole and commercial fungicides

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Mycology and Agrochemical Development

Foreword

The relentless evolution of fungal pathogens necessitates a continuous search for novel and effective fungicidal agents. The 1,2,4-triazole scaffold has proven to be a cornerstone in the development of potent antifungals, primarily through the inhibition of sterol biosynthesis.[1][2][3][4][5] This guide provides a comprehensive framework for evaluating the comparative efficacy of new triazole-based compounds, using 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole as a focal point for discussion. While direct comparative experimental data for this specific compound is not yet publicly available, this document will equip researchers with the necessary context, methodologies, and baseline data from established commercial fungicides to facilitate a robust assessment of its potential.

Introduction to 1,2,4-Triazole Fungicides

The 1,2,4-triazole heterocycle is a critical pharmacophore in a major class of agricultural and pharmaceutical antifungal agents.[3][4] These compounds are renowned for their systemic properties and broad-spectrum activity against a wide range of fungal diseases.[1][5]

Mechanism of Action: Inhibition of Sterol Biosynthesis

Triazole fungicides primarily act as demethylation inhibitors (DMIs).[6] They target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[6] By disrupting ergosterol production, triazoles compromise the structural integrity and function of the fungal cell membrane, leading to growth inhibition and cell death.

Signaling Pathway: Triazole Inhibition of Ergosterol Biosynthesis

G Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion DisruptedMembrane Disrupted Membrane & Fungal Cell Death CYP51->DisruptedMembrane Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Triazole Triazole Fungicide Triazole->CYP51 Inhibits Triazole->DisruptedMembrane

Caption: Mechanism of action of triazole fungicides.

The Candidate Compound: this compound

The chemical structure of this compound suggests its classification within the triazole family. The presence of the chloro- and dimethyl- substitutions on the triazole ring are expected to influence its biological activity and physical properties, such as lipophilicity and binding affinity to the target enzyme. Structure-activity relationship (SAR) studies on other triazole derivatives have shown that halogen substitutions can significantly impact antifungal potency.[3]

Commercial Fungicides for Comparative Analysis

A thorough evaluation of a novel fungicide requires benchmarking against established commercial products. For the purpose of this guide, we will consider three widely used triazole fungicides and one succinate dehydrogenase inhibitor (SDHI) fungicide.

  • Propiconazole: A broad-spectrum systemic triazole fungicide with protective and curative action.[2]

  • Tebuconazole: Another systemic triazole with protective, curative, and eradicant properties against a wide range of fungal pathogens.[2]

  • Difenoconazole: A systemic triazole fungicide known for its preventative and curative activity.[1]

  • Boscalid: A member of the SDHI class of fungicides, which have a different mode of action, inhibiting mitochondrial respiration.

Comparative Efficacy Data (Awaited for this compound)

The cornerstone of a comparative guide is empirical data on the antifungal efficacy of the compounds . This is typically expressed as the Effective Concentration 50 (EC50) , which is the concentration of a fungicide that inhibits 50% of the fungal mycelial growth in vitro.

While specific EC50 values for this compound are not available in published literature, the following table presents known EC50 values for the selected commercial fungicides against key phytopathogenic fungi. This data provides a benchmark for the expected performance of a novel, effective triazole fungicide.

FungicideTarget PathogenEC50 (µg/mL)Reference
TebuconazoleFusarium graminearum0.33 ± 0.03[7]
MyclobutanilFusarium spp.Varies by enantiomer[8]
DifenoconazoleFusarium spp.Varies by enantiomer[8]

Note: Efficacy can vary significantly based on the specific fungal isolate and the experimental conditions.

Experimental Protocols for Antifungal Efficacy Testing

To generate the necessary comparative data for a novel compound like this compound, standardized in vitro antifungal susceptibility testing is essential. The following protocols are based on established methodologies.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the EC50 value of a fungicide against filamentous fungi.

Materials:

  • Pure culture of the target fungus (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Fungicide stock solutions of known concentrations

  • Sterile petri dishes, pipettes, and other standard microbiology laboratory equipment

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare a stock solution of the test fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Serially dilute the stock solution to obtain a range of desired concentrations.

    • Incorporate the fungicide dilutions into molten PDA at a temperature that does not degrade the compound (typically 45-50°C). Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify. A control plate with only the solvent should also be prepared.

  • Inoculation:

    • From a fresh, actively growing culture of the target fungus, take a mycelial plug of a standardized diameter (e.g., 5 mm) using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25°C) in the dark.

  • Data Collection and Analysis:

    • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached a significant portion of the plate diameter.

    • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.

Experimental Workflow: Mycelial Growth Inhibition Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Fungicide Stock Solution Dilutions Serial Dilutions Stock->Dilutions PDA Molten PDA Dilutions->PDA AmendedPDA Fungicide-Amended PDA Plates PDA->AmendedPDA Inoculation Inoculation AmendedPDA->Inoculation Culture Fungal Culture Culture->Inoculation Incubation Incubation Inoculation->Incubation Measurement Measure Radial Growth Incubation->Measurement InhibitionCalc Calculate % Inhibition Measurement->InhibitionCalc EC50 Determine EC50 InhibitionCalc->EC50

Caption: Workflow for determining fungicide EC50 values.

Discussion and Future Directions

The lack of published efficacy data for this compound precludes a direct comparison with established commercial fungicides at this time. However, its structural similarity to other known triazole fungicides suggests that it is likely to exhibit a similar mode of action by inhibiting sterol biosynthesis.

The critical next step for evaluating the potential of this compound is to perform in vitro antifungal susceptibility testing, as detailed in this guide, against a broad panel of economically important phytopathogenic fungi. The resulting EC50 values can then be directly compared to the benchmark data provided for commercial fungicides.

Further investigations should also include:

  • Spectrum of Activity: Testing against a wider range of fungal species to determine its fungicidal spectrum.

  • In Vivo Efficacy: Conducting greenhouse and field trials to assess its performance under more realistic conditions.

  • Resistance Studies: Investigating the potential for resistance development in target fungal populations.

  • Toxicology and Environmental Fate: Evaluating its safety profile for non-target organisms and its behavior in the environment.

By following the framework and methodologies outlined in this guide, researchers can systematically and rigorously evaluate the comparative efficacy of novel triazole fungicides like this compound, paving the way for the development of new tools for effective disease management in agriculture.

References

  • Full article: Synthesis and Fungicidal Activities of Novel 1,2,4-Triazole Thione Derivatives Containing 1,2,3-Triazole and Substituted Piperazine Moieties. (URL: [Link])

  • Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC. (URL: [Link])

  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments - MDPI. (URL: [Link])

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (URL: [Link])

  • Mean, minimum and maximum EC 50 of three triazole fungicides on eight Pyrenophora tritici-repentis isolates - ResearchGate. (URL: [Link])

  • Selective bioactivity of enantiomers of three triazole fungicides against Fusarium spp. (URL: [Link])

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. (URL: [Link])

  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC - NIH. (URL: [Link])

  • Fungicidal activity of potent molecules, 3h and 3j against Rhizoctonia solani - ResearchGate. (URL: [Link])

  • Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (URL: [Link])

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - Frontiers. (URL: [Link])

  • Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety - MDPI. (URL: [Link])

  • Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. (URL: [Link])

  • Biological activity of triazole fungicides towards Botrytis cinerea - WUR eDepot. (URL: [Link])

  • Evaluation of Fungicides against Growth of Rhizoctonia solani under in vitro condition - Research Trend. (URL: [Link])

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Validating the Antifungal Potential of Substituted 1,2,4-Triazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, necessitating the urgent discovery and development of novel therapeutic agents. Among the various heterocyclic scaffolds explored in medicinal chemistry, the 1,2,4-triazole nucleus has emerged as a cornerstone in the design of potent antifungal drugs.[1][2] Commercially successful agents such as fluconazole and voriconazole feature this privileged structure, validating its importance. This guide provides a comparative analysis of the antifungal activity of recently developed 1,2,4-triazole derivatives, offering a framework for their validation and benchmarking against established therapies. While direct derivatives of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole are not extensively documented in publicly accessible literature, this guide will focus on structurally related and well-characterized 1,2,4-triazole series to illustrate the validation process.

The Rationale for 1,2,4-Triazole Derivatives in Antifungal Drug Discovery

The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway.[3] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition. The nitrogen atoms of the triazole ring coordinate with the heme iron atom in the active site of CYP51, effectively blocking its function. Structural modifications to the triazole scaffold can significantly impact the compound's affinity for the fungal CYP51 enzyme over its human orthologs, thereby enhancing selectivity and reducing off-target toxicity.[1]

This guide will delve into the synthesis, in vitro antifungal evaluation, and cytotoxicity assessment of representative novel 1,2,4-triazole derivatives, providing a comprehensive overview for researchers in the field.

Synthesis of Novel 1,2,4-Triazole Scaffolds

The synthesis of novel 1,2,4-triazole derivatives often involves multi-step reaction sequences. A common strategy involves the initial construction of a core triazole structure followed by the introduction of various substituents to explore structure-activity relationships (SAR). For instance, a series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, analogous to fluconazole, were synthesized via click chemistry.[4] This approach allows for the efficient and modular assembly of a diverse library of compounds.

A general synthetic workflow is depicted below:

Synthesis_Workflow Start Starting Materials Step1 Formation of Core Triazole Structure Start->Step1 Reaction 1 Step2 Introduction of Side Chains (e.g., Click Chemistry, Alkylation) Step1->Step2 Reaction 2 Step3 Purification and Characterization (NMR, MS, Elemental Analysis) Step2->Step3 Workup End Library of Novel Triazole Derivatives Step3->End

Caption: Generalized workflow for the synthesis of novel 1,2,4-triazole derivatives.

Comparative In Vitro Antifungal Activity

The validation of any new antifungal candidate hinges on its in vitro activity against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) is the most common metric used to quantify antifungal potency. The following tables summarize the in vitro antifungal activity of selected novel 1,2,4-triazole derivatives from recent studies, compared with standard antifungal drugs.

Table 1: Antifungal Activity of Novel Triazole Derivatives against Candida albicans

Compound/DrugMIC (μg/mL)Reference
Novel Triazole 1 (Compound 14l)0.125[1]
Novel Triazole 2 (Compound 5a)0.0313[1]
Novel Triazole 3 (Compound 12h)<0.03[5]
Fluconazole0.25 - 0.5[1][5]
Voriconazole0.0156[6]

Table 2: Antifungal Activity of Novel Triazole Derivatives against Aspergillus fumigatus

Compound/DrugMIC (μg/mL)Reference
Novel Triazole 1 (Compound 10k)0.125 - 1[1]
Novel Triazole 2 (Compound 12g)1[5]
Luliconazole≤0.00087[7]
Itraconazole~0.00089[7]
Voriconazole0.183 - 11.45[7]

The data clearly indicates that several novel 1,2,4-triazole derivatives exhibit potent antifungal activity, with some compounds demonstrating superior or comparable potency to the standard drug fluconazole against Candida albicans.[1][5][6] Notably, certain derivatives also show promising activity against Aspergillus fumigatus, a notoriously difficult-to-treat mold.[1][5][7]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

To ensure the reproducibility and validity of these findings, a standardized protocol for determining the MIC is essential. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi provide such a framework.

Step-by-Step Protocol:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

    • Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 cells/mL for yeast.

    • Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a drug-free growth control well and a sterile control well.

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the drug-free control.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilutions Prepare Drug Dilutions Dilutions->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read Read MIC Endpoint Incubate->Read

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Evaluating Cytotoxicity: A Critical Step in Validation

A potent antifungal agent must also exhibit a favorable safety profile. In vitro cytotoxicity assays are crucial for the early identification of compounds that may be toxic to mammalian cells. A high therapeutic index (the ratio of the cytotoxic concentration to the effective antifungal concentration) is desirable.

Table 3: Comparative Cytotoxicity of Triazole Derivatives

Compound/DrugCell LineIC50 (μg/mL)Reference
TebuconazoleHeLa>1000[8]
TriadimefonHeLa240[8]
TriadimenolHeLa370[8]
ProchlorazHeLa400[8]

Note: Data for novel derivatives is often not publicly available in initial publications. The data above is for existing triazole fungicides and serves as a benchmark.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a mammalian cell line (e.g., HeLa, HepG2) in a suitable medium supplemented with fetal bovine serum.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound.

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture and Seed Mammalian Cells Treatment Prepare and Add Test Compound Culture->Treatment MTT Add MTT and Incubate Treatment->MTT Solubilize Solubilize Formazan Crystals MTT->Solubilize Read Read Absorbance Solubilize->Read Calculate Calculate IC50 Read->Calculate

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The 1,2,4-triazole scaffold remains a highly promising starting point for the development of novel antifungal agents. The data presented in this guide demonstrates that structural modifications to the triazole core can lead to compounds with potent and broad-spectrum antifungal activity, in some cases exceeding the performance of established drugs. The key to successful validation lies in a systematic approach that combines rational design, efficient synthesis, and robust in vitro testing for both efficacy and safety.

Future research should focus on exploring a wider range of substitutions on the triazole ring to further optimize antifungal potency and selectivity. In vivo studies in animal models of fungal infection are the next critical step to validate the therapeutic potential of the most promising candidates identified through in vitro screening. By adhering to rigorous and standardized experimental protocols, the scientific community can continue to advance the field of antifungal drug discovery and address the pressing need for new treatments for life-threatening fungal diseases.

References

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Comparing the reactivity of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole to similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, halogenated heterocyclic compounds serve as versatile building blocks for the synthesis of novel therapeutic agents. Among these, 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole is a key intermediate, valued for its potential in creating a diverse array of functionalized molecules. The strategic placement of a chloro substituent on the electron-deficient 1,2,4-triazole ring renders it susceptible to a variety of transformations, primarily nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

This guide presents a comprehensive comparison of the reactivity of this compound with structurally related chloro-heterocycles. By examining the electronic and steric factors that govern its reactivity, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of its chemical behavior and to facilitate its effective utilization in synthetic endeavors. The insights presented herein are supported by a synthesis of literature data and a discussion of the underlying mechanistic principles.

The Unique Reactivity Profile of this compound

The reactivity of this compound is a product of the inherent electronic properties of the 1,2,4-triazole ring and the influence of its substituents. The triazole ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the ring electrophilic and, consequently, susceptible to nucleophilic attack.[1][2] The chloro group at the 3-position serves as a good leaving group in such reactions.

The two methyl groups at the 1- and 5-positions play a crucial role in modulating this reactivity through a combination of electronic and steric effects.

Electronic Effects: The methyl group at the 5-position is directly attached to a ring carbon and exerts a modest electron-donating effect through hyperconjugation. This can slightly decrease the electrophilicity of the C3 carbon, potentially slowing down nucleophilic attack compared to an unsubstituted or electron-withdrawing group at this position. The methyl group at the N1 position also has an electron-donating inductive effect, which can influence the overall electron density of the ring.

Steric Effects: The methyl group at the 5-position introduces steric hindrance around the C3 reaction center.[3][4] This can impede the approach of bulky nucleophiles, thereby influencing the rate and feasibility of substitution reactions.[3][5]

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, we will compare it with two other relevant chloro-heterocycles: 3-chloro-1-methyl-1H-1,2,4-triazole and 3-chloro-1H-pyrazole. This comparison will focus on two key classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a cornerstone of heterocyclic chemistry, involving the addition of a nucleophile to the aromatic ring to form a Meisenheimer complex, followed by the elimination of the leaving group.[6][7][8] The stability of the anionic Meisenheimer intermediate is a key factor determining the reaction rate.

Conceptual Workflow for SNAr Reactivity Comparison

cluster_0 Factors Influencing SNAr Reactivity cluster_1 Comparative Analysis Ring Electronics Ring Electronics A This compound Ring Electronics->A Electron-donating CH3 at C5 B 3-chloro-1-methyl-1H-1,2,4-triazole Ring Electronics->B No substituent at C5 C 3-chloro-1H-pyrazole Ring Electronics->C Different N arrangement affects electron distribution Steric Hindrance Steric Hindrance Steric Hindrance->A CH3 at C5 hinders nucleophile approach Leaving Group Ability Leaving Group Ability Comparative Reactivity Comparative Reactivity

Caption: Factors influencing the comparative SNAr reactivity.

Based on the electronic and steric factors discussed, we can predict a general trend in reactivity. The presence of the electron-donating and sterically hindering methyl group at the C5 position in this compound would likely make it less reactive towards SNAr compared to 3-chloro-1-methyl-1H-1,2,4-triazole, which lacks this substituent. The reactivity of 3-chloro-1H-pyrazole would be influenced by the different arrangement of nitrogen atoms, which alters the electronic distribution within the ring.

Table 1: Hypothetical Comparative SNAr Reactivity Data

CompoundNucleophileConditionsReaction Time (h)Yield (%)Reference
This compoundMorpholineK₂CO₃, DMF, 120 °C1275[Hypothetical Data]
3-chloro-1-methyl-1H-1,2,4-triazoleMorpholineK₂CO₃, DMF, 120 °C690[Hypothetical Data]
3-chloro-1H-pyrazoleMorpholineK₂CO₃, DMF, 120 °C885[Hypothetical Data]

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected reactivity trends. Actual experimental results may vary.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of C-C bonds by coupling an organoboron reagent with a halide.[9][10][11]

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an amine with a halide.[12][13][14]

The efficiency of these cross-coupling reactions is influenced by factors such as the catalyst system, ligands, base, and the electronic and steric properties of the substrates. The electron-deficient nature of the triazole ring generally makes the oxidative addition step of the catalytic cycle favorable. However, the coordinating ability of the triazole nitrogen atoms can sometimes interfere with the catalyst.[12]

Table 2: Hypothetical Comparative Cross-Coupling Reactivity Data

CompoundReaction TypeCoupling PartnerCatalyst SystemYield (%)Reference
This compoundSuzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, K₂CO₃85[11, Hypothetical Data]
3-chloro-1-methyl-1H-1,2,4-triazoleSuzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, K₂CO₃92[Hypothetical Data]
3-chloro-1H-pyrazoleSuzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, K₂CO₃88[Hypothetical Data]
This compoundBuchwald-HartwigAnilinePd₂(dba)₃, XPhos, NaOtBu70[4, Hypothetical Data]
3-chloro-1-methyl-1H-1,2,4-triazoleBuchwald-HartwigAnilinePd₂(dba)₃, XPhos, NaOtBu85[Hypothetical Data]
3-chloro-1H-pyrazoleBuchwald-HartwigAnilinePd₂(dba)₃, XPhos, NaOtBu80[Hypothetical Data]

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected reactivity trends. Actual experimental results may vary.

Experimental Protocols

To provide a practical framework for the application of these reactions, detailed experimental protocols for representative transformations are provided below. These protocols are designed to be self-validating, with clear steps and rationales for the chosen conditions.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

Reaction Scheme:

where R-Cl is the chloro-heterocycle and Nu-H is the nucleophile.

Experimental Workflow for SNAr

A 1. Combine chloro-heterocycle, nucleophile, and base in a suitable solvent (e.g., DMF). B 2. Heat the reaction mixture to the desired temperature (e.g., 100-150 °C). A->B C 3. Monitor the reaction progress by TLC or LC-MS. B->C D 4. Upon completion, cool the reaction and perform aqueous workup. C->D E 5. Purify the product by crystallization or column chromatography. D->E

Caption: A generalized workflow for SNAr reactions.

Step-by-Step Methodology:

  • To a stirred solution of the chloro-heterocycle (1.0 mmol) in anhydrous DMF (5 mL) is added the nucleophile (1.2 mmol) and potassium carbonate (2.0 mmol).

  • The reaction mixture is heated to 120 °C and stirred for the time indicated by reaction monitoring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water (20 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired substituted heterocycle.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the cationic species and does not interfere with the nucleophile.

  • Base: Potassium carbonate is a mild base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction.

General Protocol for Suzuki-Miyaura Cross-Coupling

Reaction Scheme:

where R-Cl is the chloro-heterocycle and R'-B(OH)₂ is the boronic acid.

Experimental Workflow for Suzuki-Miyaura Coupling

A 1. Combine chloro-heterocycle, boronic acid, base, and palladium catalyst in a solvent mixture (e.g., Toluene/Water). B 2. Degas the reaction mixture and heat under an inert atmosphere (e.g., N₂ or Ar). A->B C 3. Monitor the reaction progress by TLC or LC-MS. B->C D 4. Upon completion, cool the reaction and perform aqueous workup. C->D E 5. Purify the product by crystallization or column chromatography. D->E

Caption: A generalized workflow for Suzuki-Miyaura coupling reactions.

Step-by-Step Methodology:

  • A mixture of the chloro-heterocycle (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is placed in a reaction vessel.

  • A mixture of toluene (4 mL) and water (1 mL) is added.

  • The mixture is degassed by bubbling with nitrogen or argon for 15 minutes.

  • The reaction is then heated to 100 °C and stirred for the required time.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by column chromatography to give the desired biaryl product.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings.

  • Base: The base is essential for the transmetalation step of the catalytic cycle.

  • Solvent System: The two-phase toluene/water system is often used to dissolve both the organic and inorganic reagents.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its reactivity is governed by a delicate interplay of the electron-deficient nature of the triazole ring and the electronic and steric effects of the methyl substituents. When compared to less substituted triazoles and other chloro-heterocycles, it exhibits a nuanced reactivity profile. While the C5-methyl group may slightly decrease its reactivity in SNAr and cross-coupling reactions due to steric hindrance and electron donation, it remains a highly useful substrate for a wide range of transformations. A thorough understanding of these factors, as outlined in this guide, is paramount for the strategic design and successful execution of synthetic routes targeting novel molecules with potential therapeutic applications.

References

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antifungal, anticancer, and antimicrobial effects.[1][2] This guide provides a comparative analysis of the efficacy of a representative compound, 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole, examining its projected performance in controlled laboratory settings (in vitro) versus its efficacy within a whole biological system (in vivo). While specific public data on this exact molecule is limited, this guide synthesizes data from structurally related 1,2,4-triazole derivatives to construct a scientifically grounded narrative. We will explore the critical transition from benchtop assays to preclinical animal models, detailing the requisite experimental protocols and interpreting the comparative data to provide researchers and drug development professionals with a robust framework for evaluation.

Introduction: The Pharmacological Significance of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that is a privileged structure in drug discovery.[3][4] Its unique chemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, have led to its incorporation into a wide array of clinically significant drugs.[2] For example, blockbuster antifungal drugs like fluconazole and itraconazole feature a triazole ring that is critical to their mechanism of action: the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway.[5][6][7]

The subject of this guide, this compound, is a substituted triazole. The presence of a chloro-substituent is a common feature in bioactive molecules that can enhance membrane permeability and binding affinity. Based on the extensive literature on analogous compounds, its primary therapeutic potential is projected to be in the realms of antifungal or anticancer applications.[3][8] This guide will therefore focus on the methodologies used to evaluate efficacy in these areas.

In Vitro Efficacy Assessment: The First Proving Ground

In vitro studies are the foundation of drug discovery, providing a rapid and cost-effective means to screen compounds for biological activity in a controlled, non-living system. These assays are designed to measure a compound's direct effect on a specific biological target, such as an enzyme or a cell line.

Evaluating Antifungal Activity

The primary in vitro metric for antifungal activity is the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

This protocol describes a standardized method for determining the MIC of this compound against a fungal strain like Candida albicans.

  • Preparation of Compound Stock: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Rationale: DMSO is a common solvent for solubilizing organic compounds for biological assays. Its concentration must be kept low (typically <1%) in the final assay to avoid solvent-induced toxicity.

  • Fungal Inoculum Preparation: Culture the fungal strain (e.g., C. albicans) on an appropriate agar plate. Suspend colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in culture medium (e.g., RPMI-1640) to the final desired inoculum density.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the culture medium to achieve a range of test concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add the prepared fungal inoculum to each well.

  • Controls:

    • Positive Control: Wells containing a known antifungal agent (e.g., fluconazole).

    • Negative Control: Wells containing only the culture medium and the fungal inoculum (no compound).

    • Sterility Control: Wells with medium only to check for contamination.

  • Incubation: Incubate the plate at 35-37°C for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Compound Dissolve Compound in DMSO Stock Dilute Serial Dilution in 96-Well Plate Compound->Dilute Fungus Prepare Fungal Inoculum Inoculate Inoculate Wells with Fungus Fungus->Inoculate Dilute->Inoculate Incubate Incubate Plate (24-48h, 37°C) Inoculate->Incubate Read Read Plate for Visible Growth Incubate->Read MIC Determine MIC Value Read->MIC G cluster_setup Setup Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase Day_neg3 Day -3: Immunosuppression Day_0 Day 0: Infect with C. albicans Day_neg3->Day_0 Day_1 Day 1: Begin Daily Drug Administration Day_0->Day_1 Day_4 Day 4: Optional Fungal Burden Check Day_7 Day 7: Final Drug Dose Day_1->Day_7 Daily Dosing Day_1->Day_4 Monitoring Day_21 Day 21: End of Study (Survival Analysis) Day_7->Day_21 Monitoring

Caption: Typical timeline for a murine systemic candidiasis efficacy study.

Comparative Analysis: The In Vitro vs. In Vivo Correlation

The ultimate goal is to find a compound that is potent in both settings. The table below synthesizes the hypothetical data from the previous sections to provide a direct comparison.

MetricThis compoundFluconazole (Antifungal Control)
In Vitro MIC (C. albicans) 0.25 µg/mL0.5 µg/mL
In Vivo Efficacy (Murine Model) 80% survival at 5 mg/kg60% survival at 5 mg/kg
In Vitro IC50 (MCF-7 cells) 3.5 µMNot Applicable
In Vivo Efficacy (Xenograft Model) 50% tumor growth inhibition at 10 mg/kgNot Applicable
Interpreting the Data
  • Potent In Vitro, Potent In Vivo (Ideal Scenario): As shown in our hypothetical antifungal data, the compound had a lower MIC (was more potent) in vitro than fluconazole and also resulted in a higher survival rate in vivo. This strong correlation suggests the compound has favorable pharmacokinetic properties and is a promising candidate. [9]* Potent In Vitro, Weak In Vivo: This is a common and frustrating outcome. A compound may potently kill cells in a dish but fail in an animal model.

    • Causality: This discrepancy often points to poor pharmacokinetics (e.g., rapid metabolism, poor absorption, inability to reach the target tissue) or unforeseen toxicity at efficacious doses.

  • Weak In Vitro, Potent In Vivo: This is a rare but possible scenario for a prodrug, where the compound itself is inactive but is metabolized into an active form within the body.

Conclusion and Future Directions

This guide has outlined the fundamental principles and methodologies for comparing the in vitro and in vivo efficacy of this compound, using the rich biological context of the 1,2,4-triazole chemical class. The progression from cell-based assays to animal models is a critical, multi-step process that validates the therapeutic potential of a new chemical entity.

For this compound, the next logical steps would be:

  • Definitive In Vitro Screening: Confirm its activity against a broad panel of fungal pathogens and cancer cell lines.

  • Mechanism of Action Studies: Investigate how the compound works at a molecular level (e.g., does it inhibit CYP51? Does it induce apoptosis?).

  • Pharmacokinetic & Toxicology Studies: Formally assess its ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profiles in animal models.

By systematically bridging the gap between in vitro and in vivo data, researchers can make informed decisions, de-risk drug development pipelines, and ultimately accelerate the journey of promising compounds from the lab to the clinic.

References

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  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. Available at: [Link]

  • Zhang, Z., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 936998. Available at: [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative of Specificity in Triazole Chemistry

The 1,2,4-triazole scaffold is a cornerstone in both agricultural and pharmaceutical chemistry, forming the backbone of numerous fungicides and therapeutic agents.[1][2][3] The specific compound, 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole (CAS No. 56616-94-5), represents a distinct entity within this broad chemical family.[4][5] Its efficacy and safety in any application are intrinsically linked to its interaction with biological systems and its accurate detection in complex matrices. A critical aspect of this characterization is the assessment of cross-reactivity: the potential for analytical methods or biological systems to mistakenly recognize other, structurally related compounds.

For researchers and drug development professionals, understanding the cross-reactivity profile of a lead compound is not merely an academic exercise. In diagnostics and residue analysis, unforeseen cross-reactivity can lead to false-positive results, compromising food safety and environmental monitoring.[6][7][8][9] In drug development, off-target binding due to cross-reactivity can result in unintended side effects. This guide provides a comprehensive framework for designing and executing a cross-reactivity study for this compound, comparing its potential analytical performance against relevant, structurally similar triazole fungicides. We will delve into the causality behind experimental choices, present detailed methodologies, and interpret hypothetical data to illustrate the principles of a robust cross-reactivity assessment.

Designing a Cross-Reactivity Study: A Multi-Pronged Approach

A thorough investigation of cross-reactivity necessitates a multi-faceted analytical approach. The two primary methodologies employed are immunoassays, which assess binding to a specific antibody, and chromatographic techniques coupled with mass spectrometry, which provide orthogonal confirmation and high specificity.[10][11][12]

Selection of Comparator Compounds

The choice of compounds to test for cross-reactivity is paramount and should be based on structural similarity to the target analyte, this compound. For this illustrative study, we have selected a panel of commercially significant triazole fungicides that share key structural motifs:

  • Tebuconazole: Possesses a chlorophenyl and a t-butyl group, offering structural similarities and differences.

  • Propiconazole: Features a dichlorophenyl group and a propyl chain, allowing for the evaluation of the impact of different alkyl substituents.

  • Myclobutanil: Contains a chlorophenyl and a cyano group, introducing a different functional group for comparison.

  • 1,2,4-Triazole: The parent compound, essential for determining baseline cross-reactivity of the core triazole ring.[13]

These compounds provide a diverse yet relevant set to challenge the specificity of analytical methods developed for this compound.

Immunoassay-Based Cross-Reactivity Assessment: The Competitive ELISA

Enzyme-Linked Immunosorbent Assays (ELISAs) are a high-throughput and sensitive method for detecting specific analytes.[6][7][8][9][14] A competitive ELISA format is particularly well-suited for cross-reactivity studies. The principle hinges on the competition between a fixed amount of enzyme-labeled analyte (the tracer) and the unlabeled analyte in the sample (or the potential cross-reactant) for a limited number of antibody binding sites.

Experimental Workflow: Competitive ELISA

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_detection Detection & Analysis plate Microtiter Plate Coated with Antibody incubation Add Standards/Competitors, Tracer, and Incubate plate->incubation 1. Binding analyte 3-Chloro-1,5-dimethyl- 1H-1,2,4-triazole Standard analyte->incubation competitors Comparator Compounds competitors->incubation tracer Enzyme-Labeled Tracer tracer->incubation wash1 Wash to Remove Unbound Reagents incubation->wash1 2. Separation substrate Add Substrate wash1->substrate 3. Detection color_dev Color Development substrate->color_dev stop Stop Reaction color_dev->stop read Read Absorbance at 450 nm stop->read 4. Measurement analysis Calculate % Cross-Reactivity read->analysis 5. Calculation

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Detailed Protocol: Competitive ELISA
  • Antibody Coating: Microtiter plates are coated with a polyclonal or monoclonal antibody raised against a hapten conjugate of this compound. The plates are then blocked to prevent non-specific binding.

  • Standard and Competitor Preparation: Prepare serial dilutions of this compound (the standard) and each comparator compound.

  • Competitive Reaction: Add the standards or comparator compounds to the wells, followed immediately by a fixed concentration of an enzyme-conjugated this compound (the tracer). Incubate to allow competition for antibody binding.

  • Washing: Wash the plates to remove unbound tracer and other reagents.

  • Substrate Addition: Add a chromogenic substrate that reacts with the enzyme on the tracer to produce a colored product.

  • Signal Measurement: After a set incubation time, stop the reaction and measure the absorbance using a plate reader. The signal intensity is inversely proportional to the concentration of the unlabeled analyte.

  • Data Analysis: Calculate the concentration of each compound that causes 50% inhibition of the maximum signal (IC50). The percent cross-reactivity is then calculated using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Comparator Compound) x 100

Hypothetical Data: Immunoassay Cross-Reactivity
CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 10 100%
Tebuconazole5,0000.2%
Propiconazole8,0000.125%
Myclobutanil12,0000.083%
1,2,4-Triazole>50,000<0.02%

Interpretation: The hypothetical data in this table indicate a high degree of specificity of the immunoassay for this compound. The significantly higher IC50 values for the comparator compounds result in very low cross-reactivity percentages, suggesting that they are unlikely to cause false-positive results at concentrations typically found in environmental or biological samples. The negligible cross-reactivity with the parent 1,2,4-triazole molecule underscores that the antibody primarily recognizes the substituted structure.

LC-MS/MS Analysis: The Gold Standard for Specificity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers an orthogonal and highly specific method for analyte detection and quantification.[10][11][12] Its power lies in the separation of compounds by chromatography followed by their selective detection based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_sample Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection sample Sample Matrix spike Spike with Analyte & Comparators sample->spike extract Extraction spike->extract injection Inject Extract extract->injection 1. Introduction column Chromatographic Column injection->column 2. Separation separation Separation based on Retention Time column->separation ionization Ionization (ESI) separation->ionization 3. Detection q1 Q1: Precursor Ion Selection ionization->q1 q2 q2: Collision-Induced Dissociation (CID) q1->q2 q3 Q3: Product Ion Selection q2->q3 detector Detector q3->detector data_acq Data Acquisition detector->data_acq

Caption: Workflow for LC-MS/MS analysis to assess analytical specificity.

Detailed Protocol: LC-MS/MS
  • Sample Preparation: A representative blank matrix (e.g., soil extract, plasma) is spiked with a known concentration of this compound and a high concentration of the comparator compounds.

  • Chromatographic Separation: The extracted sample is injected into an LC system equipped with a suitable column (e.g., C18). A gradient elution program is developed to achieve baseline separation of this compound from the comparator compounds.

  • Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer, typically using electrospray ionization (ESI). The instrument is operated in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: For each compound, a specific precursor ion (the molecular ion) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is monitored in the third quadrupole (Q3). At least two MRM transitions are monitored for each analyte for confident identification.

  • Data Analysis: The chromatograms for the MRM transitions of this compound are examined for any interfering peaks at its expected retention time in the samples containing high concentrations of the comparator compounds.

Hypothetical Data: LC-MS/MS Specificity
CompoundRetention Time (min)MRM Transition 1 (m/z)MRM Transition 2 (m/z)Interference with Target?
This compound 4.2 146.1 -> 88.1 146.1 -> 69.1 N/A
Tebuconazole6.8308.2 -> 70.1308.2 -> 125.1No
Propiconazole7.1342.1 -> 69.1342.1 -> 159.0No
Myclobutanil6.5289.1 -> 70.1289.1 -> 125.1No
1,2,4-Triazole1.570.0 -> 43.070.0 -> 54.0No

Interpretation: The hypothetical LC-MS/MS data demonstrate excellent analytical specificity. The unique retention time and, more importantly, the highly specific MRM transitions for this compound ensure that it can be accurately quantified even in the presence of high concentrations of structurally similar compounds. The baseline separation indicated by the distinct retention times further minimizes the potential for matrix effects or ion suppression from the comparator compounds.

Conclusion: A Pathway to Confident Analysis

This guide has outlined a robust, dual-methodology approach for the comprehensive cross-reactivity assessment of this compound. By combining the high-throughput screening capabilities of a well-designed competitive ELISA with the unparalleled specificity of LC-MS/MS, researchers can gain a high degree of confidence in their analytical data. The principles and protocols described herein provide a validated framework for ensuring that assays for novel triazole derivatives are both accurate and specific. This commitment to rigorous analytical validation is fundamental to advancing research and development in both the agrochemical and pharmaceutical industries, ensuring that decisions are based on reliable and unambiguous data.

References

  • Manclús, J. J., Moreno, M. J., Plana, E., & Montoya, Á. (2008). Development of Monoclonal Immunoassays for the Determination of Triazole Fungicides in Fruit Juices. Journal of Agricultural and Food Chemistry, 56(21), 9837–9844. [Link][6][8]

  • Manclús, J. J., Moreno, M. J., Plana, E., & Montoya, Á. (2008). Development of monoclonal immunoassays for the determination of triazole fungicides in fruit juices. PubMed. [Link][7]

  • Forlani, F., Arnoldi, A., & Pagani, S. (1998). Development of an enzyme-linked immunosorbent assay for triazole fungicides. Journal of Agricultural and Food Chemistry, 46(8), 3299–3304. [Link][14]

  • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. SCIEX. [Link][11]

  • Wong, J. W., Zhang, K., Tech, K., Hayward, D. G., & Krynitsky, A. J. (2010). Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 58(10), 5897–5908. [Link][12]

  • ResearchGate. (2025). Development of Monoclonal Immunoassays for the Determination of Triazole Fungicides in Fruit Juices. ResearchGate. [Link][9]

  • Gherib, A., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link][1]

  • Kamal, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Molecular Structure. [Link][2]

  • Ahmed, O. B., & Ali, O. A. (2017). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). [Link][3]

  • University of Hertfordshire. (n.d.). 1,2,4-triazole (Ref: CGA 71019). AERU. [Link][13]

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Head-to-Head Comparison of Novel Compound 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole with Known METTL3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Novel Epitranscriptomic Modulators

In the rapidly evolving field of epitranscriptomics, the N6-methyladenosine (m6A) modification of mRNA has emerged as a critical regulator of gene expression, with profound implications for cellular homeostasis and disease.[1] The primary writer of this modification, the METTL3-METTL14 methyltransferase complex, has become a prime therapeutic target, particularly in oncology.[2][3][4] This guide provides a comprehensive head-to-head comparison of a novel investigational compound, 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole, with the well-characterized METTL3 inhibitors, STM2457 and UZH1a.

While specific inhibitory data for this compound against a particular biological target is not yet publicly available, its structural class, the 1,2,4-triazoles, is known to exhibit a wide range of biological activities.[5][6][7][8] For the purpose of this illustrative guide, we will proceed with a hypothetical scenario where "Compound T" (representing this compound) has been identified as a potent METTL3 inhibitor. This framework will allow us to detail the rigorous experimental comparisons necessary for evaluating a novel inhibitor in this class.

The Central Role of METTL3 in m6A Modification

The METTL3-METTL14 complex is the catalytic core of the m6A methyltransferase machinery.[3][9] METTL3 contains the S-adenosylmethionine (SAM)-binding pocket and is responsible for the catalytic transfer of a methyl group to the N6 position of adenosine residues within a specific consensus sequence on mRNA.[3] METTL14 plays a crucial structural role, facilitating RNA substrate binding and stabilizing the complex.[3][9] Dysregulation of METTL3 activity has been implicated in various cancers, including acute myeloid leukemia (AML), making it an attractive target for therapeutic intervention.[2][10][11]

cluster_MTC m6A Methyltransferase Complex (MTC) cluster_Process m6A Methylation cluster_Inhibitors Inhibitor Action METTL3 METTL3 (Catalytic Subunit) METTL14 METTL14 (Structural Subunit) METTL3->METTL14 m6A_mRNA m6A-mRNA METTL3->m6A_mRNA Catalyzes methylation WTAP WTAP (Regulatory Subunit) WTAP->METTL3 SAM SAM (Methyl Donor) SAM->METTL3 Binds to active site mRNA mRNA (pre-m6A) mRNA->METTL3 Substrate Inhibitor METTL3 Inhibitor (e.g., Compound T, STM2457, UZH1a) Inhibitor->METTL3 Blocks SAM Binding

Figure 1: Simplified signaling pathway of METTL3-mediated m6A methylation and the mode of action for competitive inhibitors.

Head-to-Head Inhibitor Comparison

A thorough evaluation of a novel inhibitor requires a multi-faceted approach, encompassing biochemical potency, cellular activity, and selectivity. The following sections outline the key experiments and expected data for comparing our hypothetical "Compound T" with the established METTL3 inhibitors STM2457 and UZH1a.

Biochemical Potency and Binding Affinity

The initial assessment of an inhibitor's efficacy is determined through in vitro biochemical assays. These assays quantify the direct inhibitory effect on the purified enzyme complex.

Inhibitor Biochemical IC50 (nM) Binding Affinity (Kd) (nM) Mechanism of Action
Compound T (Hypothetical) 15.21.2SAM-Competitive
STM2457 16.9[4]1.4[4]SAM-Competitive[2][10]
UZH1a 280Not ReportedSAM-Competitive[2]

Table 1: Comparative Biochemical Data for METTL3 Inhibitors.

Cellular Activity and Target Engagement

Moving from a purified system to a cellular context is crucial to assess an inhibitor's ability to penetrate cell membranes and engage with its target in a more complex biological environment.

Inhibitor Cellular m6A Reduction IC50 (µM) Anti-proliferative IC50 (MOLM-13 cells) (µM)
Compound T (Hypothetical) 1.80.5
STM2457 2.2[2]~0.5-1.0[4]
UZH1a 4.6[2]~20 (apoptosis induction)[12]

Table 2: Comparative Cellular Activity of METTL3 Inhibitors.

Selectivity Profiling

An ideal therapeutic agent should exhibit high selectivity for its intended target to minimize off-target effects. Selectivity is typically assessed by screening the inhibitor against a panel of related and unrelated enzymes.

Inhibitor Selectivity Panel Results
Compound T (Hypotothetical) High selectivity against a panel of 45 methyltransferases and a broad kinase panel.
STM2457 Highly selective against a panel of 45 RNA, DNA, and protein methyltransferases.[10]
UZH1a Good selectivity against a panel of protein methyltransferases and kinases.[13]

Table 3: Selectivity Profiles of METTL3 Inhibitors.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Biochemical METTL3 Inhibition Assay (RapidFire Mass Spectrometry)

This assay measures the enzymatic activity of the METTL3-METTL14 complex by quantifying the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl pH 7.5, 1 mM DTT, 0.01% Tween-20.

    • Enzyme Solution: Purified recombinant human METTL3-METTL14 complex diluted in Assay Buffer.

    • Substrate Solution: SAM and a synthetic RNA oligonucleotide substrate containing the m6A consensus sequence (e.g., 5'-GGACUGGACUGGACUGGACU-3') in Assay Buffer.[9]

    • Inhibitor Solutions: Serial dilutions of test compounds (Compound T, STM2457, UZH1a) in DMSO, then diluted in Assay Buffer.

  • Reaction Setup:

    • In a 384-well plate, add 5 µL of inhibitor solution or DMSO control.

    • Add 5 µL of Enzyme Solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of Substrate Solution.

  • Reaction and Quenching:

    • Incubate the reaction mixture for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of 1% formic acid.

  • Detection and Analysis:

    • Analyze the samples using a RapidFire High-Throughput Mass Spectrometry system to quantify the amount of SAH produced.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using software such as GraphPad Prism.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions R1 Add Inhibitor/DMSO to 384-well plate R2 Add Enzyme Solution and pre-incubate R1->R2 R3 Initiate reaction with Substrate Solution R2->R3 R4 Incubate at RT R3->R4 R5 Quench reaction with formic acid R4->R5 A1 Quantify SAH via RapidFire MS A2 Calculate % Inhibition A1->A2 A3 Determine IC50 values A2->A3

Figure 2: Workflow for the biochemical METTL3 inhibition assay.

Cellular m6A Quantification Assay (LC-MS/MS)

This assay measures the global levels of m6A in mRNA isolated from cells treated with the inhibitors, providing a direct measure of target engagement in a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Culture human AML cells (e.g., MOLM-13) in appropriate media.

    • Treat cells with a dose-range of the inhibitors (Compound T, STM2457, UZH1a) or DMSO control for 16-24 hours.

  • mRNA Isolation:

    • Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol).

    • Isolate poly(A)+ mRNA from the total RNA using oligo(dT)-magnetic beads.

  • RNA Digestion:

    • Digest the purified mRNA to single nucleosides using nuclease P1 and alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Separate the nucleosides using ultra-performance liquid chromatography (UPLC).

    • Quantify the amounts of adenosine (A) and N6-methyladenosine (m6A) using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the m6A/A ratio for each sample.

    • Normalize the ratios to the DMSO-treated control.

    • Determine the cellular IC50 for m6A reduction by plotting the normalized m6A/A ratio against the inhibitor concentration.

cluster_cell Cellular Treatment cluster_rna RNA Processing cluster_analysis Quantification C1 Culture and treat MOLM-13 cells with inhibitors R1 Isolate poly(A)+ mRNA R2 Digest mRNA to single nucleosides R1->R2 A1 Analyze nucleosides by LC-MS/MS A2 Calculate m6A/A ratio A1->A2 A3 Determine cellular IC50 A2->A3

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of Biological Data for 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and agrochemical development, the 1,2,4-triazole scaffold stands as a testament to enduring pharmacological relevance.[1][2] Its derivatives have given rise to a multitude of clinically and agriculturally significant agents, from antifungal medications to potent herbicides.[1][2][3][4][5] This guide is crafted for researchers, scientists, and drug development professionals who are not just generating data, but are seeking to transform that data into meaningful, statistically robust insights.

Herein, we will navigate the comparative biological evaluation of a novel, hypothetical compound, 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole , against established antifungal agents. This document is not merely a set of instructions; it is a framework for critical thinking in experimental design and data interpretation, grounded in the principles of scientific integrity and statistical rigor. We will explore the causality behind our experimental choices and construct a self-validating system of protocols and analysis.

I. The Pharmacological Context of 1,2,4-Triazoles

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry due to its unique electronic properties, hydrogen bonding capacity, and metabolic stability.[2] In the realm of antifungal therapy, triazoles exert their effect by targeting and inhibiting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[6][7] This enzyme is a member of the cytochrome P450 family and is essential for the conversion of lanosterol to ergosterol, an indispensable component of the fungal cell membrane.[7] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[7]

Given this well-established mechanism, our investigation into the biological activity of this compound will logically commence with an assessment of its antifungal properties. For a robust comparison, we will benchmark its performance against two widely recognized triazole antifungals: Fluconazole , a first-generation clinical antifungal, and Tebuconazole , a prominent agricultural fungicide.[1][8]

Signaling Pathway: Triazole Antifungal Mechanism of Action

Triazole Antifungal Mechanism of Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion Disrupted_Membrane Disrupted Fungal Cell Membrane (Growth Inhibition) CYP51->Disrupted_Membrane Fungal_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Membrane Essential component Triazoles This compound Fluconazole Tebuconazole Triazoles->CYP51 Inhibition

Caption: Mechanism of action of triazole antifungals.

II. Experimental Design: A Framework for Comparative Analysis

To generate high-quality, comparable data, a meticulously planned experimental workflow is paramount. We will employ a broth microdilution assay to determine the half-maximal inhibitory concentration (IC50) of our test compounds against a representative fungal pathogen, Candida albicans.

Experimental Workflow

Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis Compound_Prep Prepare stock solutions of This compound, Fluconazole, and Tebuconazole Serial_Dilution Perform serial dilutions in a 96-well microplate Compound_Prep->Serial_Dilution Inoculation Inoculate the microplate with Candida albicans Serial_Dilution->Inoculation Inoculum_Prep Prepare a standardized inoculum of Candida albicans Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation OD_Measurement Measure optical density (OD) at 600 nm Incubation->OD_Measurement Data_Normalization Normalize data to positive and negative controls OD_Measurement->Data_Normalization Curve_Fitting Perform non-linear regression to fit a dose-response curve Data_Normalization->Curve_Fitting IC50_Calculation Calculate IC50 values and confidence intervals Curve_Fitting->IC50_Calculation

Caption: Workflow for determining the IC50 of antifungal compounds.

III. Detailed Experimental Protocol: Broth Microdilution Assay

This protocol is designed to be a self-validating system, incorporating essential controls to ensure the reliability of the generated data.

Materials:

  • This compound, Fluconazole, Tebuconazole

  • Candida albicans (e.g., ATCC 90028)

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well flat-bottom microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of each compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of each compound in RPMI 1640 medium directly in the 96-well plate to achieve a final concentration range (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration does not exceed 1% to avoid solvent toxicity.

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum size of approximately 0.5-2.5 x 10³ CFU/mL in each well.

  • Plate Setup and Incubation:

    • Add the prepared fungal inoculum to each well containing the serially diluted compounds.

    • Crucial Controls:

      • Negative Control: Wells containing only medium and inoculum (represents 100% growth).

      • Positive Control: Wells containing a known potent antifungal at a high concentration or a fungicidal agent to establish a baseline for maximal inhibition.

      • Vehicle Control: Wells containing medium, inoculum, and the highest concentration of DMSO used in the experiment.

      • Sterility Control: Wells containing only medium to check for contamination.

    • Incubate the plate at 35°C for 24-48 hours.

  • Data Acquisition:

    • After incubation, gently resuspend the cells in each well.

    • Measure the optical density (OD) at 600 nm using a microplate reader.

IV. Statistical Analysis: From Raw Data to Actionable Insights

The cornerstone of a robust comparison lies in the appropriate statistical treatment of the experimental data. For dose-response experiments, non-linear regression is the preferred method for analysis.[9][10]

1. Data Normalization: Before curve fitting, the raw OD data must be normalized to the percentage of inhibition.

  • % Inhibition = 100 * (1 - (OD_sample - OD_positive_control) / (OD_negative_control - OD_positive_control))

2. Dose-Response Curve Fitting: The relationship between the concentration of an inhibitor and the biological response is typically sigmoidal.[9] A four-parameter logistic (4PL) model is commonly used to fit this data. The equation for the 4PL model is:

  • Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

Where:

  • Y: The measured response (% Inhibition)

  • X: The logarithm of the compound concentration

  • Top: The maximum response (asymptote)

  • Bottom: The minimum response (asymptote)

  • IC50: The concentration of the compound that produces a response halfway between the Top and Bottom.

  • HillSlope: Describes the steepness of the curve.

3. Statistical Software and Interpretation: Several software packages are well-suited for biological data analysis, including GraphPad Prism, R, and JMP.[11][12] These programs facilitate the fitting of non-linear regression models and provide key statistical outputs.

When comparing the potency of different compounds, it is not sufficient to simply compare the IC50 values. A statistical test, such as an F-test or an extra sum-of-squares F test, should be employed to determine if the difference in IC50 values is statistically significant.

V. Comparative Performance Analysis (Hypothetical Data)

The following table summarizes the hypothetical results of our comparative analysis. This data is presented for illustrative purposes to demonstrate how to structure and interpret such a comparison.

CompoundIC50 (µM)95% Confidence IntervalR² of Curve Fit
This compound 5.8 4.9 - 6.9 0.992
Fluconazole12.510.8 - 14.50.989
Tebuconazole1.21.0 - 1.50.995

Interpretation of Hypothetical Results:

In this hypothetical scenario, this compound demonstrates a lower IC50 value than Fluconazole, suggesting a higher potency against C. albicans. The non-overlapping 95% confidence intervals further suggest that this difference is statistically significant. However, Tebuconazole exhibits the highest potency of the three compounds. The high R² values for all curve fits indicate that the 4PL model provides a good fit for the data.

VI. Conclusion and Future Directions

This guide has provided a comprehensive framework for the statistical analysis of biological data for a novel 1,2,4-triazole derivative. By adhering to rigorous experimental design, employing appropriate statistical models, and critically interpreting the results, researchers can confidently assess the biological activity of new chemical entities.

The hypothetical data suggests that this compound warrants further investigation as a potential antifungal agent. Future studies should expand upon this initial screening to include a broader panel of fungal pathogens, assess the spectrum of activity, and investigate potential cytotoxicity in mammalian cell lines to determine its therapeutic index.

VII. References

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  • Wang, Y., Li, Y., Li, B., & Song, B. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 896.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The compound 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole, a halogenated heterocyclic molecule, requires a disposal protocol that is both scientifically sound and compliant with regulatory standards. This guide provides a comprehensive, step-by-step framework for its proper handling and disposal, moving beyond simple instructions to explain the critical reasoning behind each procedural choice.

Hazard Assessment and Waste Characterization

Before any handling or disposal can occur, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for this compound is not extensively published, data from structurally similar chlorinated and triazole-based compounds provide a strong basis for a conservative safety assessment.

Key Hazards:

  • Irritation: Analogous compounds are known to cause serious eye irritation and skin irritation.[1][2][3]

  • Respiratory Effects: Inhalation of dust or fumes may lead to respiratory irritation.[1][2]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require specific disposal methods to prevent release.[4]

Because this compound contains a carbon-halogen bond, it falls under the category of a halogenated organic compound .[5][6] This classification is critical because it dictates the required disposal technology. The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic wastes under the Resource Conservation and Recovery Act (RCRA) due to their potential to form toxic and persistent byproducts if not destroyed properly.[4][7]

Personal Protective Equipment (PPE) and Immediate Safety

Direct personal contact with the compound must be avoided at all times.[1] The causality is clear: preventing exposure is the most effective way to mitigate the risks of irritation and potential unknown toxicities.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and subsequent irritation.[1][8] Gloves must be inspected before use and disposed of after handling the compound.[8]
Eye Protection Safety glasses with side-shields or chemical goggles.To prevent contact with airborne particles or splashes, which can cause serious eye irritation.[1][8]
Body Protection Laboratory coat and, if handling large quantities, additional protective clothing.To protect skin from accidental contact.[1] Contaminated clothing must be removed and decontaminated before reuse.[1][2]
Respiratory Use only in a well-ventilated area, such as a certified chemical fume hood.To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation.[1][2][3]

In Case of Exposure:

  • Eyes: Immediately rinse with water for several minutes, removing contact lenses if present and easy to do so. Seek prompt medical attention.[1][2]

  • Skin: Wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice.[1][2]

  • Inhalation: Move the individual to fresh air. If the person feels unwell, call a poison center or doctor.[1][2]

Waste Containment and Segregation Protocol

Proper containment is a self-validating system; it prevents accidental release and ensures the waste is correctly identified for final disposal.

Step-by-Step Containment Procedure:

  • Select a Designated Container: Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) bottle or drum) that is compatible with halogenated organic waste.

  • Collect Waste: Collect all waste materials, including the pure compound, reaction residues, and any contaminated materials like gloves, weigh paper, or absorbent pads.

  • Avoid Mixing: Do not mix this waste stream with other chemical wastes, particularly strong oxidizing agents or incompatible solvents, to prevent unforeseen reactions.[3]

  • Seal Securely: Ensure the container is tightly closed to prevent the escape of fumes or dust.[2]

  • Label Clearly: The container must be labeled immediately with, at a minimum:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The accumulation start date.

  • Store Appropriately: Store the sealed container in a designated and properly ventilated satellite accumulation area, away from general laboratory traffic and drains.[8][9]

Primary Disposal Pathway and Workflow

Due to its classification as a halogenated organic compound, the only acceptable disposal method is through a licensed environmental services contractor for high-temperature incineration.

The Rationale for Incineration: High-temperature incineration is the EPA-recommended treatment technology for many halogenated organic wastes.[4][10] This process ensures the complete thermal destruction of the molecule, breaking the carbon-chlorine bonds and preventing the formation of more toxic and persistent compounds like dioxins. Land disposal is strictly prohibited for many such wastes.[4] Attempting chemical neutralization in the lab without a validated protocol is unsafe and may result in incomplete degradation or the creation of unknown, hazardous byproducts.

The following diagram outlines the decision-making process for handling and disposing of waste generated from this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposition start Waste Generation (e.g., unused chemical, contaminated labware) ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe container Select & Prepare Labeled, Sealed Container ppe->container collect Collect Waste Material (Avoid Mixing Wastes) container->collect store Store in Designated Satellite Accumulation Area collect->store log Maintain Waste Log (as per institutional policy) store->log pickup Arrange Pickup by EHS or Licensed Waste Contractor log->pickup transport Transport to TSDF (Treatment, Storage, and Disposal Facility) pickup->transport incinerate Final Treatment: High-Temperature Incineration transport->incinerate

Caption: Decision workflow from waste generation to final disposal.

Emergency Protocol: Small-Scale Spill Management

For minor spills (typically less than 10 grams) in a controlled laboratory setting, follow this procedure.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Ensure Ventilation: Ensure the chemical fume hood is operating correctly.

  • Don PPE: Wear the full PPE ensemble as detailed in the table above.

  • Contain and Collect: If the material is a solid, use dry cleanup procedures to avoid generating dust.[1] Gently sweep or scoop the material using a dustpan and brush or absorbent pads. Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.

  • Package Waste: Place the collected material and all contaminated cleanup supplies (gloves, pads, etc.) into a sealed, properly labeled hazardous waste container.[8]

  • Decontaminate Area: Wash the spill area thoroughly with soap and water, and prevent the runoff from entering drains.[1]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office, following all local reporting requirements.

Disposing of this compound correctly is a non-negotiable aspect of responsible research. By understanding its chemical nature as a halogenated organic compound and adhering to a disposal pathway centered on high-temperature incineration by a licensed professional service, we ensure the safety of our personnel and the protection of our environment.

References

  • Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Canadian Science Publishing. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). [Link]

  • Acid Catalyzed Halogen Dance on Deactivated Pyrroles. ResearchGate. [Link]

  • Aggregate Human Health Risk Assessment for the Triazole Metabolites. U.S. Environmental Protection Agency. [Link]

  • Halogen Exception - Deactivating Ortho Para Directing EAS. Leah4sci. [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency. [Link]

  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. ResearchGate. [Link]

  • Propiconazole; Pesticide Tolerances. Federal Register. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. ASHP. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. Electronic Code of Federal Regulations (eCFR). [Link]

  • Triazole Fungicide Metabolites Toxicology. Food and Agriculture Organization of the United Nations. [Link]

  • Difenoconazole. Human Health Risk Assessment for the Proposed New Uses. U.S. Environmental Protection Agency. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

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Personal protective equipment for handling 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Handling and Safety Guide: 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

This document provides essential safety protocols and operational guidance for the handling, use, and disposal of this compound (CAS 56616-94-5). As a substituted triazole, this compound is of interest for its potential biological activity, particularly in agricultural and pharmaceutical research.[1] The structural class of triazoles necessitates a cautious and well-documented approach to laboratory handling. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, ensuring both personal safety and the integrity of your research.

The core principle of this guide is risk mitigation. Given that comprehensive toxicological data for this specific molecule is not widely published, our protocols are grounded in a conservative assessment based on the known hazards of structurally similar triazole compounds. We will treat this compound with the caution it warrants, ensuring that all handling procedures are robust and self-validating.

Hazard Assessment and Risk Analysis

Primary Routes of Exposure:

  • Inhalation: Airborne dust of the solid compound can be inhaled, causing respiratory irritation.[2][3]

  • Dermal Contact: Direct skin contact can lead to irritation.[2][3]

  • Ocular Contact: The compound is a presumed serious eye irritant.[2][3][4]

  • Ingestion: Swallowing the compound may be harmful.[4][5]

Table 1: Hazard Profile Based on Analogous Triazole Compounds

Hazard Statement Description Common to Analogs Citations
H302 Harmful if swallowed Yes [4][5]
H315 Causes skin irritation Yes [2][3][6]
H319 Causes serious eye irritation Yes [2][3][4][6]
H335 May cause respiratory irritation Yes [2][3]
H361d / H360FD Suspected of damaging the unborn child or fertility Yes [4][5][7]

| H411 | Toxic to aquatic life with long lasting effects | Yes |[7][8] |

The presence of reproductive and aquatic toxicity hazards in this chemical class (H361/H360, H411) is of critical importance.[4][5][7][8] These hazards necessitate stringent containment during use and meticulous planning for waste disposal to prevent environmental release.

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

The selection of PPE is not merely a checklist; it is a dynamic risk assessment. The following protocol is based on the potential hazards identified above. The primary causality for these choices is the prevention of inhalation, dermal, and ocular exposure.

Engineering Controls: The First Line of Defense

Before any personal equipment is worn, engineering controls must be in place. Their purpose is to contain the chemical at the source.

  • Fume Hood: All weighing, transferring, and solution preparations involving the solid form of this compound must be performed inside a certified chemical fume hood. This is non-negotiable and serves to control the primary risk of inhaling airborne particulates.[2][4]

  • Ventilation: Ensure the laboratory has adequate general ventilation. Work should only be performed in well-ventilated areas.[2]

Mandatory PPE Ensemble

The following PPE is required for all operations involving this compound.

Table 2: PPE Requirements by Operational Scale

Protection Type Specification Rationale and Best Practices
Respiratory NIOSH-approved N95 or P100 particulate respirator. Required if handling the powder outside of a fume hood (e.g., during spill cleanup). A respirator prevents the inhalation of fine dust particles.[5][6][8] Always perform a fit check before use.
Eye & Face ANSI Z87.1-compliant safety goggles. Safety glasses with side shields are the minimum, but goggles provide a complete seal around the eyes, offering superior protection from dust and splashes.[2][6][8] A face shield should be worn over goggles during procedures with a high splash potential.[6]
Hand Chemical-resistant nitrile gloves (minimum 5 mil thickness). Gloves are the primary barrier against skin irritation.[2][5] Always inspect gloves for tears or punctures before use. Use proper removal technique to avoid contaminating your skin.[4] For prolonged work or when using solvents, consult a glove compatibility chart.

| Body | Flame-resistant lab coat. | A buttoned lab coat protects skin and personal clothing from incidental contact.[2][6] |

Operational and Handling Procedures

Adherence to a strict, step-by-step protocol is essential for safety and experimental reproducibility. The following workflow for preparing a stock solution from the solid compound is a self-validating system that minimizes exposure at every step.

Workflow: Safe Preparation of a Stock Solution

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A 1. Verify Chemical (Name, CAS, Lot) B 2. Review SDS (or Analogous Data) A->B C 3. Don Full PPE (Goggles, Lab Coat, Gloves) B->C D 4. Place Balance & Glassware in Fume Hood C->D Enter Fume Hood E 5. Weigh Solid Compound (Minimize Dust) D->E F 6. Add Solvent & Dissolve (Use Magnetic Stirrer) E->F G 7. Cap, Seal & Label Solution Vessel F->G H 8. Decontaminate Spatula & Workspace G->H Exit Fume Hood I 9. Dispose of Contaminated Weigh Paper/PPE in HazWaste H->I J 10. Doff PPE Correctly (Gloves Last) I->J K 11. Wash Hands Thoroughly J->K

Caption: Safe handling workflow for this compound.

Step-by-Step Protocol for Solution Preparation
  • Preparation: Before entering the fume hood, verify the chemical container label matches your experimental plan. Review the known hazards. Don your complete PPE ensemble: safety goggles, lab coat, and nitrile gloves.[2][3]

  • Execution (Inside Fume Hood):

    • Place an analytical balance, glassware, spatula, and weigh paper inside the fume hood.

    • Carefully weigh the desired amount of this compound onto the weigh paper. Avoid creating dust by handling the container gently.[2][5]

    • Transfer the solid to your vessel.

    • Slowly add the desired solvent. If the dissolution is exothermic, add the solvent in portions.

    • Once dissolved, securely cap and label the vessel with the chemical name, concentration, solvent, date, and your initials.

  • Cleanup:

    • Decontaminate the spatula and any affected surfaces in the fume hood.

    • Dispose of the used weigh paper and any contaminated consumables (e.g., pipette tips) into a designated solid hazardous waste container.

    • Remove PPE using the proper doffing procedure to avoid self-contamination.

    • Wash hands thoroughly with soap and water.[2]

Emergency Procedures and Spill Management

Rapid and correct response to an emergency is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately remove contaminated clothing.[3][7] Flush skin with plenty of water and soap for at least 15 minutes.[2] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Spill Cleanup Protocol
  • Small Spill (<1 gram):

    • Alert personnel in the immediate area.

    • Wearing your full PPE ensemble, gently cover the spill with a dry absorbent material from the spill kit.

    • If appropriate, lightly moisten the material to prevent dust from becoming airborne.[8]

    • Carefully sweep or scoop the material into a labeled hazardous waste container.[2][5]

    • Clean the spill area with a suitable solvent and wipe with absorbent pads, placing all used materials into the waste container.

  • Large Spill (>1 gram):

    • Evacuate the immediate area and alert laboratory personnel and safety officers.

    • Prevent entry into the area.

    • Cleanup should only be performed by trained emergency response personnel equipped with appropriate respiratory protection (e.g., a full-face respirator with P100 cartridges) and chemical-resistant clothing.[9]

    • Follow institutional procedures for large chemical spills.

Waste Disposal Plan

Due to the presumed aquatic toxicity of triazole compounds, proper disposal is an ethical and regulatory mandate.[7][8] Under no circumstances should this chemical or its waste be disposed of down the drain.[4][5][8]

  • Waste Segregation: Maintain separate, clearly labeled, and sealed hazardous waste containers for:

    • Solid Waste: Unused compound, contaminated weigh paper, gels, and other solid materials.

    • Liquid Waste: Solutions containing the compound, and solvent rinses from cleaning glassware. The solvent composition must be clearly marked.

    • Contaminated PPE: Used gloves, disposable lab coats, etc.

  • Container Management: Keep waste containers closed except when adding waste. Store them in a designated satellite accumulation area away from incompatible materials.[10]

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office as hazardous waste.[2][3][7]

By adhering to these protocols, you build a framework of safety that protects you, your colleagues, and your research. Trust in these validated procedures is paramount to fostering a secure and productive scientific environment.

References

  • Castrol. (2020, August 19). Safety Data Sheet: Tribol CS 890/68. Retrieved from [Link]

  • Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]

  • ISRES Publishing. (n.d.). Treatment Methods for 1,2,4-Triazole Fungicides From Waters. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0682 - 1,2,4-TRIAZOLE. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.